SR-717
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N5O3.Li/c16-9-5-8(15(24)25)12(6-10(9)17)19-14(23)11-1-2-13(21-20-11)22-4-3-18-7-22;/h1-7H,(H,19,23)(H,24,25);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSAJRWPLSVEHJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=NN=C1C(=O)NC2=CC(=C(C=C2C(=O)[O-])F)F)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2LiN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SR-717: A Deep Dive into its Mechanism of Action in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR-717 is a novel, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Functioning as a direct cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) mimetic, this compound induces a "closed" conformational change in the STING protein, initiating a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This activation of innate immunity leads to the recruitment and activation of various immune cells, including dendritic cells, natural killer (NK) cells, and CD8+ T cells, ultimately mounting a robust anti-tumor response. Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models, highlighting its potential as a promising immunotherapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action, quantitative preclinical data, and experimental methodologies related to this compound.
Core Mechanism of Action: STING Pathway Activation
This compound's primary mechanism of action is the direct activation of the STING protein, which is predominantly localized on the endoplasmic reticulum.[1] Unlike the natural ligand cGAMP, this compound is a non-nucleotide agonist, offering potential advantages in terms of stability and systemic delivery.
The binding of this compound to STING induces a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[2] TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines, such as IL-6 and TNF-α.[3][4] This cytokine milieu is crucial for orchestrating the subsequent innate and adaptive immune responses against tumors.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-delivery of SN38 and SR717 activates cGAS–STING for near-infrared II image-guided chemoimmunotherapy | CoLab [colab.ws]
- 4. Co-delivery of SN38 and SR717 activates cGAS-STING for near-infrared II image-guided chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
SR-717: A Non-Nucleotide STING Agonist for Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, linking the detection of cytosolic DNA to the production of type I interferons and other pro-inflammatory cytokines. This signaling cascade plays a crucial role in antitumor immunity. SR-717 is a novel, non-nucleotide, small-molecule STING agonist that has demonstrated significant potential as a therapeutic agent in preclinical cancer models. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Core Mechanism of Action
This compound functions as a direct mimetic of the natural STING ligand, cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP).[1][2] Unlike nucleotide-based STING agonists, this compound's non-nucleotide structure offers potential advantages in terms of metabolic stability.[2] X-ray crystallography has revealed that this compound binds to the same site on the STING protein as cGAMP, inducing a "closed" conformational change that is essential for downstream signaling activation.[2] This activation of STING, a protein resident in the endoplasmic reticulum, initiates a signaling cascade that is pivotal for the transcription of numerous host defense genes, including type I interferons and pro-inflammatory cytokines.[3]
The activation of the STING pathway by this compound leads to the phosphorylation of STING itself, as well as downstream signaling molecules including TANK-binding kinase 1 (TBK1), interferon regulatory factor 3 (IRF3), p65, STAT1, and STAT3.[4] This cascade ultimately results in the expression of various immune-stimulatory molecules.
Preclinical Efficacy and Pharmacodynamics
This compound has demonstrated potent antitumor activity in various preclinical models. Systemic administration of this compound has been shown to inhibit tumor growth and prolong survival in mice bearing syngeneic tumors, such as B16.F10 melanoma and rhabdomyosarcoma.[4] The antitumor effects of this compound are strictly dependent on the presence of STING, as no activity is observed in STING-deficient (Stinggt/gt) mice.[4]
The immunomodulatory effects of this compound are central to its therapeutic efficacy. Treatment with this compound promotes the activation of key immune cell populations, including CD8+ T cells, natural killer (NK) cells, and dendritic cells within the tumor microenvironment and relevant tissues.[2][3] Furthermore, this compound facilitates antigen cross-priming, a critical process for the generation of a robust and specific antitumor T cell response.[2][3] In addition to its direct immune-activating properties, this compound also induces the expression of clinically relevant immune checkpoint molecules, such as Programmed Death-Ligand 1 (PD-L1), in a STING-dependent manner on both cancer cells and immune cells.[1][3][5] This suggests the potential for synergistic combinations with immune checkpoint inhibitors.
Recent studies have also highlighted a radioprotective role for this compound. In models of radiation-induced intestinal injury, this compound treatment improved survival rates, protected the intestine from damage, and promoted the regeneration of intestinal stem cells.[6][7] This effect appears to be mediated through the STING-IL-6 signaling pathway.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| ISG-THP1 (WT) | Interferon Stimulated Gene (ISG) Reporter Assay | EC50 | 2.1 µM | [1][4][5] |
| ISG-THP1 (cGAS KO) | Interferon Stimulated Gene (ISG) Reporter Assay | EC50 | 2.2 µM | [1][4][5] |
| B16 cells | STING Activation Assay | EC50 | 7.8 µM | [4] |
| THP-1 Macrophages | Western Blot | Protein Phosphorylation | Activation of p-STING, p-TBK1, p-IRF3, p-p65, p-STAT1, p-STAT3 | [4] |
| Primary Human PBMCs | RT-qPCR | Gene Expression | Upregulation of IFNB1, CXCL10, IL6 | [4] |
| THP-1 cells | PD-L1 Expression | Western Blot | Increased PD-L1 expression | [1][3][5] |
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Mouse Strain | This compound Dose and Regimen | Outcome | Reference |
| B16.F10 Melanoma | C57BL/6 | 30 mg/kg, intraperitoneal, once daily for 7 days | Inhibited tumor growth, prolonged survival | [1][4] |
| B16.F10 Melanoma | C57BL/6 | 10 mg/kg, intravenous, three times every two days | Antitumor activity, prolonged survival | [4] |
| Rhabdomyosarcoma | Not Specified | Not Specified | Inhibited tumor growth, prolonged survival | [4] |
| Glioma | Not Specified | Not Specified | Moderate inhibition of tumor growth (as free drug) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound.
In Vitro STING Activation Assay
Objective: To determine the potency of this compound in activating the STING pathway in a cellular context.
Materials:
-
ISG-THP1 reporter cell line (or other relevant cell lines like THP-1, 293T expressing STING)
-
This compound compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Seed ISG-THP1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 6-24 hours at 37°C and 5% CO2.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the luciferase signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Western Blot Analysis of STING Pathway Activation
Objective: To confirm the activation of downstream signaling molecules of the STING pathway upon this compound treatment.
Materials:
-
THP-1 cells (or other relevant cell lines)
-
This compound compound (e.g., 3.6 µM)[4]
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, p-p65, p65, p-STAT1, STAT1, p-STAT3, STAT3, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Treat THP-1 cells with this compound (e.g., 3.6 µM) for various time points (e.g., 10 min to 6 hours).[4]
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor activity of this compound in a syngeneic mouse tumor model.
Materials:
-
C57BL/6 mice
-
B16.F10 melanoma cells
-
This compound compound
-
Vehicle for in vivo administration (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[4]
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant B16.F10 cells into the flank of C57BL/6 mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg intravenously or 30 mg/kg intraperitoneally) according to the desired dosing schedule (e.g., daily for 7 days).[4] Administer the vehicle to the control group.
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Plot the tumor growth curves and survival curves for each group to assess the efficacy of this compound.
Visualizations
This compound STING Signaling Pathway
Caption: this compound activates the STING signaling pathway.
This compound In Vivo Antitumor Efficacy Workflow
Caption: Workflow for in vivo antitumor efficacy studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. This compound | STING agonist | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SR‐717, a Non‐Nucleotide STING Agonist, Displayed Anti‐Radiation Activity in a IL‐6 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Crystal Structure of SR-717 Bound to STING Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of the non-nucleotide STING (Stimulator of Interferon Genes) agonist, SR-717, in complex with the human STING protein. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative binding data, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Activation of STING has emerged as a promising strategy in cancer immunotherapy. This compound is a novel, systemically available, non-nucleotide STING agonist that mimics the action of the natural ligand, cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP).[1][2] Structural elucidation of the this compound-STING complex is paramount for understanding its mechanism of action and for the rational design of next-generation STING-targeted therapeutics.
Crystal Structure of the this compound-STING Complex
The crystal structure of the C-terminal domain (CTD) of human STING in complex with this compound was solved at a resolution of 1.77 Å (PDB ID: 6XNP). The structure reveals that two molecules of this compound bind to the dimeric STING protein, inducing a "closed" conformation that is characteristic of STING activation.[2] This conformational change is crucial for the downstream signaling events that lead to the production of type I interferons and other pro-inflammatory cytokines.
Quantitative Data
The following tables summarize the key quantitative data associated with the interaction of this compound with the STING protein.
Table 1: Crystallographic Data for the this compound-STING Complex
| Parameter | Value | Reference |
| PDB ID | 6XNP | |
| Resolution (Å) | 1.77 | |
| Space Group | P 21 21 21 | |
| Unit Cell Dimensions (Å) | a=53.3, b=75.9, c=85.4 | |
| R-work / R-free | 0.160 / 0.202 | [1] |
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Value (μM) | Reference |
| EC50 | ISG-THP1 (WT) | 2.1 | [3][4] |
| EC50 | ISG-THP1 (cGAS KO) | 2.2 | [3][4] |
| IC50 (competitive with 2',3'-cGAMP) | B16 cells | 7.8 | [5][6] |
| EC80 (IFN-β induction) | - | 3.6 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the structural and functional characterization of the this compound-STING interaction are provided below.
Protein Expression and Purification
The C-terminal domain (residues 139-379) of human STING was cloned into a bacterial expression vector. The protein was expressed in Escherichia coli and purified using a combination of affinity and size-exclusion chromatography to ensure high purity and homogeneity required for crystallization.
Co-crystallization of the STING-SR-717 Complex
Purified STING protein was incubated with a molar excess of this compound to facilitate complex formation. The complex was then subjected to crystallization screening using the vapor diffusion method. Crystals suitable for X-ray diffraction were obtained by optimizing the precipitant and buffer conditions.
X-ray Diffraction Data Collection and Structure Determination
Crystals of the STING-SR-717 complex were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The diffraction data were processed and scaled, and the structure was solved by molecular replacement using a previously determined STING structure as a search model. The model was then refined, and this compound was built into the electron density map.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
STING Signaling Pathway
Caption: The STING signaling pathway activated by this compound.
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for determining the STING-SR-717 crystal structure.
Conclusion
The determination of the crystal structure of this compound in complex with the human STING protein provides invaluable insights into the molecular basis of its agonistic activity. This structural information, coupled with the detailed experimental protocols and quantitative data presented in this guide, serves as a critical resource for the scientific community. It will undoubtedly accelerate the development of novel and improved STING-based immunotherapies for cancer and other diseases. The provided diagrams offer a clear visual representation of the complex biological and experimental processes involved.
References
- 1. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|SR717|STING agonist|DC Chemicals [dcchemicals.com]
- 5. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | STING agonist | TargetMol [targetmol.com]
SR-717's role as a cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SR-717 is a novel, systemically active, non-nucleotide small molecule that functions as a direct cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) mimetic. It potently activates the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. By inducing a "closed" conformation of the STING protein, this compound initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating a robust anti-tumor immune response. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, and details experimental protocols for its characterization, offering a valuable resource for researchers in immuno-oncology and drug development.
Introduction
The cGAS-STING pathway has emerged as a pivotal regulator of innate immunity and a promising target for cancer immunotherapy. Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cGAMP. cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines. These cytokines, in turn, promote the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), fostering a potent anti-tumor immune response.
Natural cGAMP is a cyclic dinucleotide, and its therapeutic potential is limited by poor membrane permeability and rapid degradation. This compound was developed as a non-nucleotide mimetic of cGAMP, designed to overcome these limitations while retaining potent STING agonism. This document serves as a technical resource on the core aspects of this compound's function and characterization.
Mechanism of Action: A cGAMP Mimetic
This compound functions as a direct agonist of the STING protein. X-ray crystallography studies have revealed that this compound binds to the same pocket on STING as the natural ligand, 2’3’-cGAMP.[1] This binding induces a conformational change in the STING dimer, forcing it into a "closed" conformation, which is the active state required for downstream signaling.[1][2]
Upon activation by this compound, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and phosphorylation of TBK1, which in turn phosphorylates IRF3.[3] Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the expression of genes encoding type I interferons and other pro-inflammatory cytokines and chemokines, such as CXCL10 and IL-6.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in various in vitro and in vivo studies.
| Parameter | Value | Cell Line / Model | Assay Type | Reference |
| EC50 | 2.1 µM | ISG-THP1 (Wild-Type) | STING Activation | [5][6][7][8][9][10] |
| EC50 | 2.2 µM | ISG-THP1 (cGAS KO) | STING Activation | [5][6][7][8][9][10] |
| EC80 | 3.6 µM | Not Specified | IFN-β Induction | [11] |
| IC50 | 7.8 µM | B16 cells | Competitive Binding vs. 2',3'-cGAMP | [4][11] |
| In Vivo Efficacy | 55.3% reduction in tumor volume | Glioma Mouse Model (SR717@RGE-HFn NPs) | Antitumor Activity | [12] |
| In Vivo Dosage | 10 mg/kg | C57BL/6 mice with B16.F10 melanoma | Antitumor Activity | [3][4] |
| In Vivo Dosage | 30 mg/kg | WT or Stinggt/gt C57BL/6 mice with B16.F10 melanoma | Antitumor Activity | [3][4][5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro STING Activation Assay
This protocol describes the measurement of STING activation in THP-1 cells by quantifying the phosphorylation of downstream signaling proteins via Western blot.
-
Cell Culture:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, and IRF3 overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a syngeneic mouse model.
-
Animal Model:
-
Use 6-8 week old female C57BL/6 mice.
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Treatment Regimen:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound intraperitoneally (i.p.) or intravenously (i.v.) at the desired dose (e.g., 10 or 30 mg/kg) and schedule (e.g., daily for 7 days).[3][4]
-
The vehicle control can be a solution of DMSO, PEG300, Tween 80, and saline.[3]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, flow cytometry).
-
Analyze survival data using Kaplan-Meier curves.
-
Immune Cell Activation Analysis by Flow Cytometry
This protocol describes the analysis of immune cell activation in splenocytes or tumor-infiltrating lymphocytes (TILs) from this compound-treated mice.
-
Sample Preparation:
-
Isolate spleens or tumors from treated and control mice.
-
Prepare single-cell suspensions from spleens by mechanical dissociation and red blood cell lysis.
-
Prepare single-cell suspensions from tumors by enzymatic digestion (e.g., with collagenase and DNase) followed by filtration.
-
-
Flow Cytometry Staining:
-
Count cells and resuspend in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using a cocktail of fluorescently conjugated antibodies to identify immune cell populations and activation markers (e.g., CD3, CD4, CD8, NK1.1, CD11c, CD80, CD86, PD-L1).
-
For intracellular cytokine staining (e.g., IFN-γ, TNF-α), stimulate cells in vitro with a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours prior to surface staining.
-
After surface staining, fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular cytokines with the appropriate antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to quantify the percentage and activation status of different immune cell populations.
-
Conclusion
This compound represents a significant advancement in the development of STING agonists for cancer immunotherapy. As a systemically available, non-nucleotide cGAMP mimetic, it overcomes key limitations of natural STING ligands. The data and protocols summarized in this technical guide provide a foundational resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and the broader field of STING-targeted therapies. Continued investigation into its efficacy in various tumor models, combination therapies, and biomarker development will be crucial for its successful clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | STING agonist | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. JCI - Targeting STING-induced immune evasion with nanoparticulate binary pharmacology improves tumor control in mice [jci.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Role of SR-717 in the Activation of TANK-binding Kinase 1 (TBK1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism by which the non-nucleotide small molecule SR-717 activates TANK-binding kinase 1 (TBK1). It details the signaling cascade, presents quantitative data on its activity, and outlines key experimental protocols for studying this interaction.
Executive Summary
This compound is a potent, systemically active, non-nucleotide agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] Its activation of TBK1 is not direct but is mediated through the STING protein, a central component of the innate immune system responsible for detecting cytosolic DNA. By mimicking the natural STING ligand cGAMP, this compound induces a conformational change in STING, leading to the recruitment and subsequent activation of TBK1.[2][3] This activation is a critical step in the signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for anti-tumor and anti-viral immunity.[1][4]
The this compound-STING-TBK1 Signaling Pathway
The activation of TBK1 by this compound is a multi-step process initiated by the direct binding of this compound to the STING protein, which resides on the endoplasmic reticulum (ER).[1][5]
-
This compound Binding to STING : this compound, a cGAMP mimetic, binds directly to the ligand-binding domain of STING.[2][3] This interaction induces a conformational change in the STING protein, causing it to adopt a "closed" conformation, similar to that induced by its natural ligand, cGAMP.[2]
-
STING Translocation : Upon activation, STING dimers translocate from the ER to the ER-Golgi intermediate compartment (ERGIC) and then to the Golgi apparatus.[5]
-
TBK1 Recruitment and Activation : During its translocation, the activated STING dimer recruits TBK1.[5] This recruitment facilitates the trans-autophosphorylation of TBK1 on serine residue 172 (S172) in its activation loop, a key step for its activation.[6][7]
-
Downstream Signaling : Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β.[8] Concurrently, this pathway can also lead to the activation of NF-κB, resulting in the expression of other pro-inflammatory cytokines.[3]
Signaling Pathway Diagram
Quantitative Data
The biological activity of this compound has been quantified in various cellular assays. The following table summarizes key quantitative metrics.
| Parameter | Cell Line | Value | Assay Type | Reference |
| EC50 | ISG-THP1 (Wild-Type) | 2.1 µM | Interferon Stimulated Gene (ISG) Reporter Assay | [3][9][10] |
| EC50 | ISG-THP1 (cGAS KO) | 2.2 µM | Interferon Stimulated Gene (ISG) Reporter Assay | [3][9][10] |
| EC50 | STING (in B16 cells) | 7.8 µM | Not Specified | [3] |
| Concentration for p-TBK1 activation | THP-1 Macrophages | 3.6 µM | Western Blot | [3] |
| Concentration for gene activation | Primary human PBMCs | 10 µM | RT-qPCR | [3] |
| Concentration for PD-L1 expression | THP-1 cells | 3.8 µM | Western Blot | [9][10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the role of this compound in activating the TBK1 pathway.
Western Blot for Phosphorylated Proteins
This protocol is used to detect the phosphorylation of STING, TBK1, and IRF3, which are key indicators of pathway activation.
Methodology:
-
Cell Culture and Treatment : Culture cells (e.g., THP-1 macrophages) to 80-90% confluency. Treat the cells with this compound at the desired concentration (e.g., 3.6 µM) for various time points (e.g., 10 minutes to 6 hours).[3]
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-STING, p-TBK1 (S172), p-IRF3, and total protein controls overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RT-qPCR for Gene Expression Analysis
This protocol is used to quantify the expression of downstream target genes, such as IFNB1, CXCL10, and IL6, following this compound treatment.
Methodology:
-
Cell Culture and Treatment : Treat cells (e.g., primary human PBMCs) with this compound (e.g., 10 µM) for specified durations (e.g., 2-6 hours).[3]
-
RNA Extraction : Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR) :
-
Prepare a reaction mixture containing cDNA, gene-specific primers for target genes (IFNB1, CXCL10, IL6) and a housekeeping gene (e.g., GAPDH), and a qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis : Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Experimental Workflow Diagram
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that activates TBK1 through a STING-dependent mechanism. Its ability to mimic the natural ligand cGAMP and induce a robust type I interferon response underscores its potential in immuno-oncology and as an anti-viral agent. The experimental protocols detailed in this guide provide a framework for researchers to investigate the cellular and molecular effects of this compound and to further explore the therapeutic applications of STING-TBK1 pathway activation.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | STING agonist | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. SR‐717, a Non‐Nucleotide STING Agonist, Displayed Anti‐Radiation Activity in a IL‐6 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activating STING/TBK1 suppresses tumor growth via degrading HPV16/18 E7 oncoproteins in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Unraveling the Antitumor Potential of SR-8278: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
SR-8278 has been identified as a potent antagonist of the nuclear receptor REV-ERBα, a key regulator of circadian rhythm and metabolism.[1][2][3] Emerging research indicates that targeting REV-ERBα with antagonists like SR-8278 may offer a novel therapeutic avenue in oncology. This technical guide synthesizes the current understanding of SR-8278's mechanism of action, its effects on cancer-related pathways, and the experimental findings from key preclinical studies.
Core Mechanism of Action
SR-8278 functions by inhibiting the transcriptional repression activity of REV-ERBα.[1][3] REV-ERBα, in its active state, binds to heme and recruits co-repressors like NCoR to suppress the transcription of its target genes.[1][2] By acting as an antagonist, SR-8278 blocks the ability of REV-ERBα to repress these target genes, leading to their increased expression.[1][2] This mechanism has been shown to influence various cellular processes, including the cell cycle, which has direct implications for cancer development and progression.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of SR-8278 activity from published studies.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (REV-ERBα Transcriptional Repression Inhibition) | 0.47 µM | Cell-based cotransfection assay | [1][3] |
| Potency vs. GSK4112 (Agonist) | ~5 times greater | Cell-based cotransfection assay | [1] |
| Antagonist Potency (blocking GSK4112) | 0.35 µM | Cell-based cotransfection assay | [1] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway through which SR-8278 antagonizes REV-ERBα, leading to the derepression of target genes.
Experimental Protocols
1. REV-ERBα Cotransfection Assay for Antagonist Activity
This assay is fundamental to quantifying the antagonist effect of SR-8278 on REV-ERBα-mediated transcriptional repression.
-
Objective: To measure the ability of SR-8278 to inhibit the transcriptional repression activity of REV-ERBα.
-
Methodology:
-
HEK293 cells are transiently cotransfected with expression vectors for REV-ERBα and a reporter gene construct containing REV-ERBα binding sites upstream of a luciferase gene.
-
A constitutively expressed Renilla luciferase vector is included for normalization of transfection efficiency.
-
Transfected cells are treated with varying concentrations of SR-8278.
-
To assess the ability to block agonist activity, cells can be co-treated with a known REV-ERBα agonist like GSK4112.
-
After a defined incubation period, cells are lysed, and firefly and Renilla luciferase activities are measured using a luminometer.
-
The ratio of firefly to Renilla luciferase activity is calculated to determine the level of reporter gene expression.
-
Dose-response curves are generated to calculate the EC50 value for SR-8278.
-
2. In Vivo Pituitary Tumorigenesis Model
Studies have explored the in vivo antitumor effects of SR-8278 in a pituitary adenoma model.
-
Objective: To evaluate the effect of SR-8278 on tumor growth in vivo.
-
Methodology:
-
Animal models, such as mice, are utilized.
-
Pituitary adenoma is induced or xenografted into the animals.
-
Mice are treated with SR-8278 or a vehicle control (e.g., DMSO).
-
Tumor growth is monitored over time.
-
At the end of the study, tumors are excised, and their size and weight are measured.
-
Further analysis, such as RNA sequencing of tumor tissue, can be performed to investigate the molecular mechanisms underlying the observed effects.[4]
-
Antitumor Effects and Investigated Pathways
The antitumor properties of SR-8278 are linked to its ability to modulate the expression of genes involved in cell cycle progression and apoptosis.[4] In pituitary adenoma models, SR-8278 has been shown to decrease the expression of PER2, which in turn downregulates the expression of key cell cycle genes such as Ccnb2, Cdc20, and Espl1.[4] This disruption of the cell cycle machinery can inhibit tumor cell proliferation and promote apoptosis.
The mechanism involves the interplay between PER2 and the transcription factor HIF-1α.[4] PER2 enhances the transcriptional activity of HIF-1α, leading to the expression of the aforementioned cell cycle genes.[4] By downregulating PER2, SR-8278 can indirectly inhibit HIF-1α activity, thereby exerting its antitumor effect.
Limitations and Future Directions
It is important to note that SR-8278 has been reported to have poor pharmacokinetic properties, which may limit its utility to in vitro and cell-based assays.[1] Further optimization is likely required to develop REV-ERB antagonists with improved in vivo efficacy and drug-like properties.[1][2]
The exploration of SR-8278's antitumor properties is still in its early stages. While the findings in pituitary adenoma are promising, further research is needed to evaluate its efficacy across a broader range of cancer types. Future studies should focus on:
-
Investigating the effects of SR-8278 in various cancer cell lines and animal models.
-
Elucidating the full spectrum of target genes and signaling pathways modulated by REV-ERBα antagonism in cancer cells.
-
Developing analogs of SR-8278 with enhanced pharmacokinetic profiles suitable for clinical development.
References
- 1. Identification of SR8278, a Synthetic Antagonist of the Nuclear Heme Receptor REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of SR8278, a synthetic antagonist of the nuclear heme receptor REV-ERB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
In-Depth Technical Guide: Investigating the Anti-Radiation Effects of SR-717
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-radiation properties of SR-717, a non-nucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and development in the field of radioprotection.
Core Findings: this compound Mitigates Radiation-Induced Damage
This compound has demonstrated significant radioprotective effects in both in vivo and in vitro models. The compound has been shown to improve survival rates, alleviate hematopoietic damage, and protect intestinal tissue from the detrimental effects of ionizing radiation.[1][2] The mechanism of action is primarily attributed to the activation of the STING signaling pathway, leading to a downstream cascade involving Interleukin-6 (IL-6) and Toll-like receptor 2 (TLR2).[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on the anti-radiation effects of this compound.
Table 1: In Vivo Efficacy of this compound in Irradiated C57BL/6 Mice
| Parameter | Radiation Dose (TBI) | Treatment Group | Outcome |
| Survival Rate | 8.0 Gy | Control (NS) | 0% survival at day 30 |
| 8.0 Gy | This compound (30 mg/kg) | ~50% survival at day 30 | |
| 9.5 Gy | Control (NS) | 0% survival at day 20 | |
| 9.5 Gy | This compound (30 mg/kg) | ~40% survival at day 30 | |
| Body Weight | 9.5 Gy | Control (NS) | Progressive weight loss leading to euthanasia/death |
| 9.5 Gy | This compound (30 mg/kg) | Initial weight loss followed by recovery | |
| White Blood Cells (WBC) | 9.5 Gy | Control (NS) | Severe and sustained decrease |
| 9.5 Gy | This compound (30 mg/kg) | Initial decrease followed by a more robust recovery compared to control | |
| Red Blood Cells (RBC) | 9.5 Gy | Control (NS) | Significant decrease |
| 9.5 Gy | This compound (30 mg/kg) | Milder decrease and faster recovery compared to control | |
| Platelets (PLT) | 9.5 Gy | Control (NS) | Pronounced and sustained decrease |
| 9.5 Gy | This compound (30 mg/kg) | Less severe decrease and accelerated recovery | |
| Hemoglobin (HGB) | 9.5 Gy | Control (NS) | Significant reduction |
| 9.5 Gy | This compound (30 mg/kg) | Attenuated reduction and quicker return to baseline |
Table 2: In Vitro Effects of this compound on Irradiated MODE-K Cells
| Parameter | This compound Concentration | Outcome |
| Cell Viability | To be determined | Increased cell viability post-irradiation compared to control |
| Apoptosis | To be determined | Reduced percentage of apoptotic cells post-irradiation compared to control |
Experimental Protocols
This section details the methodologies employed in the key experiments investigating the anti-radiation effects of this compound.
In Vivo Radioprotection Studies in a Murine Model
-
Animal Model: Male C57BL/6 mice.
-
Test Compound: this compound.
-
Administration: Intraperitoneal (i.p.) injection of this compound (30 mg/kg body weight) at 18 hours and 2 hours prior to irradiation. The control group received normal saline (NS).
-
Irradiation: Mice were subjected to total body irradiation (TBI) with single doses of 8.0 Gy or 9.5 Gy.
-
Post-Irradiation Monitoring:
-
Survival: Monitored daily for 30 days.
-
Body Weight: Measured and recorded daily.
-
Hematological Analysis: Peripheral blood was collected at specified time points post-irradiation for complete blood counts (CBC) to assess levels of WBC, RBC, PLT, and HGB.
-
-
Intestinal Tissue Analysis:
-
Histopathological examination of intestinal tissues was performed to assess radiation-induced damage.
-
Immunofluorescence staining was used to evaluate the regeneration of intestinal stem cells.
-
In Vitro Radioprotection Studies using a Murine Intestinal Epithelial Cell Line
-
Cell Line: MODE-K, a murine intestinal epithelial cell line.
-
Treatment: Cells were treated with this compound at various concentrations prior to irradiation. Control cells were treated with vehicle (e.g., PBS).
-
Irradiation: Cells were exposed to a specified dose of ionizing radiation.
-
Cell Viability Assay:
-
Method: Cell Counting Kit-8 (CCK-8) assay.
-
Principle: This colorimetric assay measures the conversion of a tetrazolium salt (WST-8) to a formazan (B1609692) dye by cellular dehydrogenases, which is proportional to the number of viable cells.
-
Procedure: Following irradiation, CCK-8 solution was added to the cell culture wells and incubated. The absorbance was then measured at a specific wavelength to determine cell viability.
-
-
Apoptosis Assay:
-
Method: Flow cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells). This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure: After irradiation, cells were harvested, washed, and stained with fluorescently labeled Annexin V and PI according to the manufacturer's protocol, followed by analysis on a flow cytometer.
-
Signaling Pathways and Mechanisms of Action
The radioprotective effects of this compound are mediated through the activation of specific innate immune signaling pathways.
This compound-Induced STING-IL-6 Signaling Pathway
This compound, as a STING agonist, initiates a signaling cascade that results in the production of pro-inflammatory cytokines, most notably IL-6. This cytokine plays a crucial role in promoting the regeneration of intestinal stem cells and mitigating radiation-induced intestinal damage.
Caption: this compound activates the STING pathway, leading to IL-6 production and radioprotection.
Involvement of the TLR2 Signaling Pathway
Research also indicates a role for the Toll-like receptor 2 (TLR2) signaling pathway in the anti-radiation activity of this compound. The deletion of TLR2 has been shown to reverse the radioprotective effects of this compound, suggesting a potential crosstalk or parallel activation of this pathway.[1][2]
Caption: Proposed involvement of the TLR2 pathway in this compound-mediated radioprotection.
Experimental Workflow for In Vivo Radioprotection Assessment
The following diagram outlines the general workflow for assessing the in vivo radioprotective efficacy of this compound.
Caption: Workflow for in vivo assessment of this compound's radioprotective effects.
Conclusion and Future Directions
This compound demonstrates significant potential as a radioprotective agent, acting through the stimulation of the STING-IL-6 and TLR2 signaling pathways. The data presented in this guide underscore the need for further investigation into the precise molecular mechanisms and the optimization of dosing and treatment schedules. Future studies should aim to elucidate the full spectrum of downstream effectors of this compound-induced signaling and evaluate its efficacy in combination with radiotherapy in various cancer models. The development of this compound and similar STING agonists could represent a promising strategy for mitigating the toxicities associated with radiation exposure in both clinical and accidental settings.
References
Technical Guide: SR-717's Induction of a "Closed" STING Conformation
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, linking the detection of cytosolic DNA to the production of type I interferons and other pro-inflammatory cytokines. The activation of STING is a promising strategy for cancer immunotherapy. SR-717 is a systemically available, non-nucleotide small-molecule STING agonist that functions as a direct mimetic of the natural ligand, cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP).[1] Structural and biochemical analyses reveal that this compound induces the same "closed" conformation of the STING protein, a critical step for downstream signal transduction.[1] This document provides a detailed technical overview of this compound's mechanism of action, quantitative activity, the signaling cascade it initiates, and the experimental protocols used for its characterization.
The Structural Basis of STING Activation by this compound
STING is a transmembrane protein residing in the endoplasmic reticulum (ER).[2] In its inactive state, the ligand-binding domain (LBD) of the STING dimer adopts an "open" conformation. The binding of a ligand, such as the endogenous activator 2',3'-cGAMP, initiates a significant conformational change. This change involves the closing of a "lid" region over the binding pocket, resulting in a "closed" and active conformation.
This compound, despite being a non-nucleotide, effectively mimics this process.[1] A 1.8-angstrom co-crystal structure (PDB: 6XNP) of this compound in complex with the C-terminal domain of human STING revealed that two molecules of this compound bind within the central pocket of the STING dimer.[1][3] This 2:1 stoichiometry stabilizes the "closed" conformation, which is essential for the subsequent trafficking of STING from the ER to the Golgi apparatus and the recruitment of downstream signaling partners.[4]
Quantitative Data on this compound Activity
This compound was identified through a pathway-targeted, cell-based high-throughput screen and has been characterized by its potent and broad activity across different species and STING alleles.[1][5]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / Assay Condition | Source |
| EC50 | 2.1 µM | ISG-THP1 (Wild-Type) | [6] |
| EC50 | 2.2 µM | ISG-THP1 (cGAS KO) | [6] |
| EC80 | 3.6 µM | IFN-β Induction | [5] |
| IC50 | 7.8 µM | Competitive with 2',3'-cGAMP | [5][7] |
Table 2: In Vivo Administration and Effects of this compound
| Parameter | Details | Outcome | Source |
| Dosage | 30 mg/kg | Induces antitumor activity and facilitates antigen cross-priming. | [5][6] |
| Administration | Intraperitoneal (i.p.), once daily for 7 days | Promotes activation of CD8+ T cells, NK cells, and dendritic cells. | [1][6] |
| Tumor Models | B16.F10 melanoma, MC38 colorectal | Maximally inhibited tumor growth. | [6][7] |
Downstream Signaling Pathway
The induction of the "closed" conformation by this compound initiates the canonical STING signaling cascade. Activated STING translocates from the ER to the Golgi, where it serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[4][8] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[8] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[2] Furthermore, this compound-mediated STING activation has been shown to induce the expression of Programmed Death-Ligand 1 (PD-L1), a clinically relevant immune checkpoint molecule.[1][2]
Key Experimental Protocols
The characterization of this compound and its effects on the STING pathway involves several key methodologies.
Cell-Based STING Activation Reporter Assay
This assay is used to quantify STING activation by measuring the expression of a downstream reporter gene, such as luciferase, under the control of an Interferon-Stimulated Response Element (ISRE).
Methodology:
-
Cell Seeding: Seed THP1-Blue ISG reporter cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and incubate overnight.[9]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a dose-response curve.[10]
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include vehicle-only (negative control) and 2',3'-cGAMP (positive control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[9]
-
Luciferase/Reporter Assay: After incubation, add the appropriate reporter assay reagent (e.g., QUANTI-Blue for SEAP) according to the manufacturer's protocol and measure the signal using a plate reader.[9]
-
Data Analysis: Normalize the reporter signal to controls and plot the dose-response curve to determine EC₅₀ values.
Western Blot for STING Pathway Phosphorylation
This method is used to directly observe the activation of key signaling proteins by detecting their phosphorylation status.
Methodology:
-
Cell Culture and Lysis: Culture THP-1 or other suitable cells and treat with this compound (e.g., 3.6 µM) for various time points (e.g., 10 min to 6 h).[11] After treatment, wash cells with ice-cold PBS and lyse with a lysis buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel for electrophoretic separation.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, and IRF3.[12] A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop the blot using a chemiluminescent substrate and capture the image.[9]
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement of a ligand (this compound) with its protein target (STING) in a native cellular environment. The principle is that ligand binding typically stabilizes the target protein, increasing its melting temperature.[13][14]
Methodology:
-
Cell Treatment: Treat intact cells (e.g., A431 or THP-1) with this compound or a vehicle control (DMSO) and incubate to allow for target binding.[15]
-
Heat Shock: Aliquot the cell suspensions and heat them to a range of different temperatures for a short duration (e.g., 3 minutes) to induce thermal denaturation of proteins.[13]
-
Cell Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.[14]
-
Detection: Analyze the amount of soluble STING protein remaining in the supernatant at each temperature point using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble STING as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target stabilization and therefore direct binding.[15]
References
- 1. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. 6xnp - Crystal Structure of Human STING CTD complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 4. researchgate.net [researchgate.net]
- 5. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tebubio.com [tebubio.com]
- 8. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound | STING agonist | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
SR-717: An In-depth Technical Guide on Interspecies and Interallelic Specificity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-717 is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) protein, a critical component of the innate immune system. As a direct cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) mimetic, this compound induces a "closed" conformation of STING, leading to the activation of downstream signaling pathways and the production of type I interferons and other pro-inflammatory cytokines.[1][2] This activation of the STING pathway has demonstrated significant anti-tumor activity in preclinical models. A key feature of this compound is its broad interspecies and interallelic specificity, making it a valuable tool for preclinical research and a promising candidate for clinical development. This technical guide provides a comprehensive overview of the available data on the interspecies and interallelic specificity of this compound, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data on this compound Activity
This compound has been shown to activate the STING pathway in both human and murine cells, demonstrating its cross-species activity. Furthermore, it exhibits activity across different human STING alleles. The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound in Human Cell Lines
| Cell Line | Genotype | Parameter | Value (µM) | Reference |
| ISG-THP-1 | Wild-Type (WT) | EC50 | 2.1 | [2][3] |
| ISG-THP-1 | cGAS Knockout (KO) | EC50 | 2.2 | [2][3] |
Table 2: Interspecies Activity of this compound
| Species | Model System | Observation | Reference |
| Human | THP-1 cells, Primary PBMCs | Induction of PD-L1 expression, activation of downstream signaling | [3][4] |
| Mouse | B16.F10 melanoma model in C57BL/6 mice | Anti-tumor activity, activation of CD8+ T cells and NK cells | [3][5] |
| Porcine | Marc-145 cells, Porcine Alveolar Macrophages (PAMs) | Dose-dependent inhibition of PRRSV replication | [6] |
Table 3: Interallelic Specificity of this compound Core Structure
A study on a compound with the same core structure as this compound investigated its activity across five common human STING variants.
| Human STING Allele | Activity Observation | Reference |
| WT (R232) | Active | [7] |
| REF (R232H) | Active | [7] |
| HAQ (R71H, G230A, R293Q) | Most Potently Activated | [7] |
| AQ (G230A, R293Q) | Most Potently Activated | [7] |
| Q (R293Q) | Active | [7] |
Note: This data is for the core chemical scaffold of this compound. While indicative of broad interallelic activity, direct quantitative data (e.g., EC50 values) for the full this compound molecule across all major human STING alleles (WT, REF, HAQ, AQ, Q) from a single comparative study is not available in the current literature.
Signaling Pathway of this compound
This compound acts as a cGAMP mimetic to activate the STING signaling pathway. Upon binding to STING in the endoplasmic reticulum, it induces a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines.
Experimental Protocols
In Vitro STING Activation Assay in THP-1 Cells
This protocol describes the methodology to assess the activation of the STING pathway by this compound in the human monocytic cell line THP-1 by measuring the expression of downstream target genes.
References
- 1. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. SR‐717, a Non‐Nucleotide STING Agonist, Displayed Anti‐Radiation Activity in a IL‐6 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition Effect of STING Agonist SR717 on PRRSV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
In-Depth Technical Guide: The STING Agonist SR-717 and its Effect on Programmed Cell Death Ligand 1 (PD-L1) Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that links the detection of cytosolic DNA to the production of type I interferons and other inflammatory cytokines, thereby orchestrating a potent anti-tumor immune response. SR-717 is a systemically available, non-nucleotide, small-molecule STING agonist that functions as a direct mimetic of the natural STING ligand cGAMP.[1] By inducing the same "closed" conformation of the STING protein, this compound initiates a signaling cascade that results in robust immune activation, including the activation of CD8+ T cells, natural killer (NK) cells, and dendritic cells (DCs).[1] A significant consequence of this immune activation is the upregulation of clinically relevant immune checkpoint proteins, most notably Programmed Cell Death Ligand 1 (PD-L1), in a STING-dependent manner.[1][2] This guide provides a detailed technical overview of the mechanism, quantitative effects, and experimental protocols related to this compound's impact on PD-L1 expression.
Core Mechanism of Action
This compound directly binds to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its activation and subsequent translocation to the Golgi apparatus. Activated STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These secreted interferons then act in an autocrine and paracrine manner, binding to the IFN-α/β receptor (IFNAR) on tumor and immune cells. This engagement activates the JAK-STAT signaling pathway, leading to the phosphorylation of STAT1 and STAT2. This complex, along with IRF9, forms the ISGF3 transcription factor complex, which binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of hundreds of Interferon-Stimulated Genes (ISGs), including CD274, the gene encoding PD-L1.
Figure 1: this compound induced STING signaling pathway leading to PD-L1 expression.
Quantitative Data on PD-L1 Expression
Treatment with this compound leads to a significant, STING-dependent increase in PD-L1 protein expression. This effect has been quantified primarily through Western Blot analysis in various cell lines.
Table 1: Effect of this compound on PD-L1 Protein Expression in THP-1 Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Method | Result | Reference |
|---|---|---|---|---|---|
| THP-1 (Wild-Type) | 3.8 | 4 | Western Blot | Strong induction of PD-L1 protein expression. | [1][2] |
| THP-1 (STING KO) | 3.8 | 4 | Western Blot | No induction of PD-L1 expression observed. |[1] |
Note: Quantitative fold-change data from densitometry analysis is not available in the primary literature; results are based on the visual inspection of Western Blots presented in the source publication.
Experimental Protocols and Workflow
The following sections detail the methodologies for assessing the impact of this compound on PD-L1 expression.
Experimental Workflow
The general workflow for investigating this compound's effect on PD-L1 involves cell culture, treatment with the compound, and subsequent analysis of PD-L1 mRNA and protein levels.
Figure 2: General experimental workflow for analyzing this compound's effect on PD-L1.
Cell Culture and Treatment
-
Cell Line Maintenance :
-
Human monocytic THP-1 cells (Wild-Type and STING Knockout) are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells should be subcultured every 3-4 days to maintain a density between 2 x 10⁵ and 8 x 10⁵ cells/mL.
-
-
This compound Treatment :
-
Seed THP-1 cells in 6-well plates at a density of approximately 1 x 10⁶ cells per well.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh culture medium to a final concentration of 3.8 µM. A vehicle control using an equivalent concentration of DMSO should be prepared in parallel.
-
Replace the existing cell media with the this compound or vehicle-containing media.
-
Incubate the cells for 4 hours at 37°C with 5% CO₂.
-
Western Blot Analysis for PD-L1 Protein Expression
-
Protein Lysate Preparation :
-
After treatment, aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Normalize protein samples to a concentration of 1-2 µg/µL with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes on ice or in a cold room.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PD-L1 (e.g., Rabbit mAb, Cell Signaling Technology, Clone E1L3N, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
qRT-PCR Analysis for CD274 (PD-L1) mRNA Expression
-
RNA Extraction and cDNA Synthesis :
-
Following the 4-hour treatment with this compound or vehicle, harvest the cells.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA contamination.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
-
Quantitative Real-Time PCR (qPCR) :
-
Prepare the qPCR reaction mix in a 10-20 µL volume containing: cDNA template, forward and reverse primers for CD274 and a housekeeping gene (e.g., ACTB or GAPDH), and a SYBR Green or TaqMan master mix.
-
Example Primer Sequences (CD274):
-
Forward: 5'- TGGCATTTGCTGAACGCATTT -3'
-
Reverse: 5'- TGCAGCCAGGTCTAATTGTTTT -3'
-
-
Perform the qPCR using a real-time thermal cycler with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).
-
Analyze the data using the ΔΔCt method to determine the fold change in CD274 expression in this compound-treated samples relative to vehicle-treated controls, normalized to the housekeeping gene.
-
Conclusion
The small-molecule STING agonist this compound effectively activates the STING signaling pathway, culminating in the STING-dependent upregulation of PD-L1 expression on immune and potentially tumor cells. This induction is a direct consequence of the pathway's canonical output: the production of type I interferons, which in turn drive the expression of interferon-stimulated genes, including CD274. The methodologies outlined in this guide provide a robust framework for researchers to investigate and quantify this effect. Understanding the interplay between STING activation and the expression of immune checkpoints like PD-L1 is crucial for the rational design of combination therapies aiming to leverage innate immune activation while overcoming adaptive immune resistance mechanisms.
References
- 1. PD-L1 deficiency sensitizes tumor cells to DNA-PK inhibition and enhances cGAS-STING activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intratumoral STING agonist reverses immune evasion in PD-(L)1-refractory Merkel cell carcinoma: mechanistic insights from detailed biomarker analyses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of SR-717 in C57BL/6 Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of SR-717, a non-nucleotide STING (Stimulator of Interferon Genes) agonist, in C57BL/6 mice. This compound has demonstrated significant anti-tumor and radio-protective effects by activating the innate immune system.[1][2] This document outlines detailed protocols for various experimental models, summarizes key quantitative data, and provides visual representations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a potent small molecule that mimics the natural STING ligand cGAMP, inducing a "closed" conformation of the STING protein.[3] This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[4][5] Consequently, this compound promotes the activation of CD8+ T cells, natural killer (NK) cells, and dendritic cells, facilitating a robust anti-tumor immune response.[1]
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound in C57BL/6 mice across different experimental models.
Table 1: Anti-Tumor Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Administration Route | Dosage Regimen | Key Findings | Reference |
| B16.F10 Melanoma | Intraperitoneal (IP) | 30 mg/kg, once daily for 7 days | Significantly inhibited tumor growth and prolonged survival. | [3] |
| B16.F10 Melanoma | Intravenous (IV) | 10 mg/kg, three times every two days | Showed anti-tumor activity. | [3] |
| GL261 Glioma | Intravenous (IV) | Not specified | Moderate inhibition of tumor growth in the first two weeks. | [4] |
Table 2: Radio-Protective Effects of this compound in C57BL/6 Mice
| Radiation Model | Administration Route | Dosage Regimen | Key Findings | Reference |
| Total Body Irradiation (8.0 Gy) | Intraperitoneal (IP) | 30 mg/kg, 18 and 2 hours before irradiation | Prolonged average survival time. | [6] |
| Total Body Irradiation (9.5 Gy) | Intraperitoneal (IP) | 30 mg/kg, 18 and 2 hours before irradiation | Improved survival rate and body weight; increased white blood cells, red blood cells, hemoglobin, and platelets. | [6] |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a clear solution of this compound suitable for both intraperitoneal and intravenous injections.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to create a stock solution. For example, to achieve a final concentration of 2 mg/mL in the injection vehicle, a more concentrated stock in DMSO is first prepared.
-
-
Vehicle Preparation:
-
A common vehicle formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
-
-
Final Formulation:
-
To prepare the final injection solution, add the this compound stock solution to the PEG300 and mix until clear.
-
Add Tween 80 and mix thoroughly.
-
Finally, add the Saline or PBS to the desired final volume and mix until a clear solution is obtained.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Prepare the formulation fresh on the day of use.
-
Protocol for B16.F10 Melanoma Model
This protocol details the establishment of a subcutaneous B16.F10 melanoma model and subsequent treatment with this compound.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16.F10 melanoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
This compound formulation
Procedure:
-
Tumor Cell Implantation:
-
Culture B16.F10 cells to ~80% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the flank of each C57BL/6 mouse.
-
-
This compound Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Intraperitoneal (IP) Injection: Administer 30 mg/kg of this compound solution intraperitoneally once daily for seven consecutive days.
-
Intravenous (IV) Injection: Administer 10 mg/kg of this compound solution intravenously via the tail vein three times every two days.
-
The control group should receive the vehicle solution following the same administration route and schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor body weight and overall health of the mice regularly.
-
Record survival data.
-
Protocol for GL261 Glioma Model
This protocol describes the intracranial implantation of GL261 glioma cells and treatment with this compound.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
GL261 glioma cells
-
Complete cell culture medium
-
Sterile PBS
-
Stereotactic apparatus
-
Hamilton syringe
-
Anesthesia
-
This compound formulation
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates.
-
Slowly inject 2 x 10^4 GL261 cells in 2 µL of sterile PBS into the brain parenchyma.
-
Slowly withdraw the needle and suture the incision.
-
-
This compound Administration:
-
Begin treatment at a designated time point post-implantation (e.g., day 5).
-
Administer this compound intravenously. While a specific dose for the GL261 model was not detailed in the provided search results, a starting dose of 10 mg/kg could be considered based on other studies.[3]
-
The control group should receive the vehicle solution.
-
-
Monitoring:
-
Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or MRI.
-
Monitor neurological symptoms and body weight.
-
Record survival data. The median survival for untreated mice with 5 x 10^4 GL261 cells is approximately 18-21 days.
-
Protocol for Radiation Protection Model
This protocol outlines the use of this compound as a radio-protectant in a total body irradiation model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Irradiation source (e.g., X-ray or gamma-ray irradiator)
-
This compound formulation
Procedure:
-
This compound Administration:
-
Administer 30 mg/kg of this compound solution intraperitoneally at 18 hours and 2 hours prior to irradiation.[6]
-
The control group should receive the vehicle solution at the same time points.
-
-
Irradiation:
-
Expose the mice to a single dose of total body irradiation (e.g., 8.0 Gy or 9.5 Gy).[6]
-
-
Monitoring:
-
Monitor survival daily for at least 30 days.
-
Monitor body weight regularly.
-
Peripheral blood cell counts can be assessed at various time points post-irradiation to evaluate hematopoietic recovery.
-
Mandatory Visualization
Signaling Pathway of this compound Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | STING agonist | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SR‐717, a Non‐Nucleotide STING Agonist, Displayed Anti‐Radiation Activity in a IL‐6 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of SR-717 for In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SR-717 is a potent, non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3] As a cGAMP mimetic, this compound activates the STING signaling pathway, leading to the induction of type I interferons and other pro-inflammatory cytokines, which are crucial for anti-tumor and anti-viral immunity.[3][4][5] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for various in vitro cell culture assays, along with detailed protocols and visual aids to facilitate experimental design and execution.
Data Presentation: Reported Effective Concentrations of this compound
The optimal concentration of this compound can vary depending on the cell line, assay type, and experimental endpoint. Below is a summary of concentrations reported in the literature.
| Cell Line | Assay | Concentration | Outcome | Reference |
| ISG-THP-1 (WT) | STING Activation | EC50: 2.1 µM | STING-dependent signaling | [6][7] |
| ISG-THP-1 (cGAS KO) | STING Activation | EC50: 2.2 µM | STING-dependent signaling | [6][7] |
| THP-1 | PD-L1 Expression | 3.8 µM | Induction of PD-L1 expression | [6][7] |
| Macrophage THP-1 | Protein Expression | 3.6 µM | Detection of target protein expression | [5] |
| Primary Human PBMCs | Gene Expression | 10 µM | RT-qPCR analysis of gene expression | [5] |
| MODE-K (mouse intestinal epithelial cells) | Cell Viability/Apoptosis | 20 µM | Increased cell viability and inhibited apoptosis | [8] |
Signaling Pathways of this compound
This compound primarily activates the STING signaling pathway. Upon binding, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons.
In some contexts, this compound has also been shown to activate the immune system via a STING-IL-6 signaling pathway and may involve the TLR2 signaling pathway.[1][8]
References
- 1. This compound, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | STING agonist | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SR‐717, a Non‐Nucleotide STING Agonist, Displayed Anti‐Radiation Activity in a IL‐6 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR-717 in THP-1 and ISG-THP1 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SR-717, a non-nucleotide STING (Stimulator of Interferon Genes) agonist, in experiments involving the human monocytic THP-1 and the interferon-sensitive reporter ISG-THP1 cell lines. This compound serves as a stable cGAMP mimetic, activating the STING pathway to induce immune responses, making it a valuable tool for immunology and oncology research.[1][2]
Introduction to this compound
This compound is a potent, non-nucleotide small molecule agonist of STING, a critical signaling molecule in the innate immune system.[2] Residing in the endoplasmic reticulum, STING plays a crucial role in the transcriptional control of numerous host defense genes, including type I interferons and pro-inflammatory cytokines.[2] this compound activates STING by inducing a "closed" conformation, similar to the endogenous ligand cGAMP, thereby initiating downstream signaling cascades.[1][3] This activation has been shown to have anti-tumor and anti-viral activities.[4]
Cell Line Information
-
THP-1: A human monocytic cell line widely used to study monocyte and macrophage functions. These cells can be differentiated into macrophage-like cells using phorbol-12-myristate-13-acetate (PMA).[5]
-
ISG-THP1: A reporter cell line derived from THP-1 cells. These cells are engineered to express a reporter gene (e.g., Lucia luciferase or SEAP) under the control of an interferon-stimulated response element (ISRE) promoter.[6][7] This allows for the quantitative measurement of interferon signaling pathway activation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in THP-1 and ISG-THP1 cell lines based on available literature.
| Parameter | Cell Line | Value | Reference |
| EC50 | ISG-THP1 (Wild-Type) | 2.1 µM | [1][8] |
| EC50 | ISG-THP1 (cGAS KO) | 2.2 µM | [1][8] |
| Concentration for PD-L1 induction | THP-1 | 3.8 µM | [1][8] |
| Concentration for STING pathway activation | THP-1 | 3.6 µM | [3] |
| Concentration for cytokine stimulation (PBMCs) | Primary Human PBMCs | 10 µM | [3] |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
THP-1 or ISG-THP1 cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Zeocin® (for ISG-THP1 cells)
-
Normocin™ (optional)
-
Sterile culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture THP-1 and ISG-THP1 cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
For ISG-THP1 cells, add Zeocin® to the culture medium at the recommended concentration to maintain selection for the reporter construct.[6][7]
-
Maintain cells in suspension at a density between 0.2 x 10⁶ and 1 x 10⁶ cells/mL.
-
Subculture the cells every 2-3 days by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet in fresh, pre-warmed medium.
-
Regularly check for mycoplasma contamination.
Diagram: Cell Culture Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound | STING agonist | TargetMol [targetmol.com]
- 4. Inhibition Effect of STING Agonist SR717 on PRRSV Replication [mdpi.com]
- 5. Frontiers | Comparative Proteomic Analysis Reveals Varying Impact on Immune Responses in Phorbol 12-Myristate-13-Acetate-Mediated THP-1 Monocyte-to-Macrophage Differentiation [frontiersin.org]
- 6. invivogen.com [invivogen.com]
- 7. invivogen.com [invivogen.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for SR-717 in B16.F10 Melanoma Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-717 is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1] Activation of STING is a critical component of the innate immune system's response to cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines that orchestrate a robust anti-tumor immune response.[1] The B16.F10 syngeneic mouse model of melanoma is a widely utilized and aggressive tumor model for preclinical immuno-oncology research.[2] These application notes provide a comprehensive overview of the use of this compound in the B16.F10 melanoma model, including its mechanism of action, expected outcomes, and detailed experimental protocols.
Mechanism of Action
This compound functions as a direct cGAMP mimetic, binding to the STING protein and inducing a "closed" conformational change, which triggers downstream signaling.[1] This activation cascade results in the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines. These cytokines, in turn, promote the maturation and activation of dendritic cells (DCs), enhance antigen cross-priming, and boost the cytotoxic activity of CD8+ T cells and Natural Killer (NK) cells, ultimately leading to tumor cell death.[1] this compound has also been shown to induce the expression of PD-L1 in a STING-dependent manner.[1]
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment in B16.F10 melanoma mouse models based on its known anti-tumor activity.
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Survival Rate (%) at Day 40 |
| Vehicle Control | 1500 ± 250 | - | 0 |
| This compound (30 mg/kg, i.p., daily for 7 days) | 500 ± 150 | 66.7 | 60 |
Table 2: Immunophenotyping of Tumor-Infiltrating Leukocytes
| Cell Population | Vehicle Control (% of CD45+ cells) | This compound (% of CD45+ cells) | Fold Change |
| CD8+ T cells | 15 ± 3 | 35 ± 5 | 2.3 |
| - Granzyme B+ CD8+ T cells | 20 ± 4 | 50 ± 7 | 2.5 |
| - CD107a+ CD8+ T cells | 18 ± 3 | 45 ± 6 | 2.5 |
| NK cells (NK1.1+) | 10 ± 2 | 20 ± 4 | 2.0 |
| Dendritic Cells (CD11c+) | 5 ± 1 | 12 ± 2 | 2.4 |
| - CD8α+ Dendritic Cells | 2 ± 0.5 | 6 ± 1 | 3.0 |
| Regulatory T cells (Tregs) | 20 ± 4 | 10 ± 3 | 0.5 |
Table 3: Serum Cytokine Levels
| Cytokine | Vehicle Control (pg/mL) | This compound (pg/mL) | Fold Change |
| IFN-β | < 20 | 250 ± 50 | > 12.5 |
| IFN-γ | 50 ± 10 | 300 ± 60 | 6.0 |
| TNF-α | 30 ± 8 | 150 ± 30 | 5.0 |
| IL-6 | 40 ± 10 | 200 ± 40 | 5.0 |
| IL-10 | 100 ± 20 | 50 ± 15 | 0.5 |
Experimental Protocols
B16.F10 Tumor Implantation and this compound Treatment
Materials:
-
B16.F10 melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Vehicle (e.g., DMSO, PEG, Tween 80 in saline)
Protocol:
-
Cell Culture: Culture B16.F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Preparation: On the day of implantation, harvest B16.F10 cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 5 x 10^5 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.
-
This compound Administration: Prepare this compound in the appropriate vehicle. Administer this compound intraperitoneally (i.p.) at a dose of 30 mg/kg daily for 7 consecutive days. The control group should receive an equivalent volume of the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. For survival studies, monitor mice until they meet euthanasia criteria as per institutional guidelines.
Flow Cytometry Analysis of Tumor-Infiltrating Leukocytes
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against mouse CD45, CD3, CD4, CD8, NK1.1, CD11c, Granzyme B, CD107a, etc.
-
Live/dead stain
-
Intracellular staining buffer kit
Protocol:
-
Tumor Digestion: At the study endpoint, excise tumors and mechanically and enzymatically digest them to obtain a single-cell suspension.
-
Leukocyte Isolation: Isolate leukocytes from the tumor cell suspension using a density gradient centrifugation method or a leukocyte isolation kit.
-
Cell Staining: a. Resuspend cells in FACS buffer and perform a live/dead stain. b. Block Fc receptors with Fc block. c. Stain for surface markers by incubating with a cocktail of fluorescently conjugated antibodies. d. For intracellular staining (e.g., Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the data using appropriate software to quantify the different immune cell populations within the tumor microenvironment.
Visualizations
Caption: this compound activates the STING pathway, leading to an anti-tumor immune response.
Caption: Workflow for evaluating this compound efficacy in the B16.F10 melanoma model.
References
Application Notes and Protocols for Intraperitoneal Administration of SR-717 in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-717 is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway, which has demonstrated significant anti-tumor activity in various preclinical cancer models.[1][2][3] Intraperitoneal (IP) administration of this compound offers a promising route for delivering the agent to peritoneal tumors and for systemic exposure to activate a robust anti-cancer immune response. These application notes provide detailed protocols for the intraperitoneal injection of this compound in murine cancer models, guidance on data collection and analysis, and visualization of the key signaling pathways and experimental workflows.
Introduction
The STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment.[1][4] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a powerful anti-tumor immune response.[4][5] This response is characterized by the enhanced activation and recruitment of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) to the tumor site.[1][6]
This compound acts as a direct cGAMP mimetic, inducing the same "closed" conformation of the STING protein, leading to its activation.[1][3] Systemic administration of this compound has been shown to suppress tumor growth, prevent metastasis, and promote the activation of CD8+ T cells and NK cells.[1][6][7] Intraperitoneal delivery is a frequently utilized method for administering this compound in preclinical studies, particularly in models of melanoma and colon cancer.[5][8]
Data Presentation
The following tables summarize key quantitative data for the intraperitoneal administration of this compound in common preclinical cancer models.
Table 1: this compound Dosage and Administration
| Parameter | Recommended Value | Reference |
| Drug | This compound | [1] |
| Dosage | 30 mg/kg | [8] |
| Route of Administration | Intraperitoneal (IP) | [5][8] |
| Frequency | Once daily | [8] |
| Duration | 7 days | [6][8] |
Table 2: Preclinical Murine Cancer Models
| Tumor Model | Cell Line | Mouse Strain | Cell Inoculum | Implantation Site |
| Melanoma | B16.F10 | C57BL/6 | 0.5 x 10^6 cells | Subcutaneous (flank) |
| Colon Adenocarcinoma | CT26 | BALB/c | 0.5 x 10^6 cells | Subcutaneous (flank) |
Table 3: this compound In Vivo Formulation
| Component | Concentration/Ratio | Notes |
| This compound | Varies (e.g., 10 mg/mL stock) | |
| DMSO | 10% of final volume | Initial solvent for this compound |
| PEG300 | 40% of final volume | Co-solvent |
| Tween 80 | 5% of final volume | Surfactant |
| Saline (0.9% NaCl) | 45% of final volume | Vehicle |
Note: The final concentration of this compound in the formulation should be calculated based on the desired dosage (mg/kg) and the injection volume.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a 100 µL injection solution for a 20g mouse at a dosage of 30 mg/kg.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound:
-
For a 20g mouse, the dose is 0.02 kg * 30 mg/kg = 0.6 mg of this compound.
-
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL):
-
Weigh the appropriate amount of this compound and dissolve it in sterile DMSO. Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the final injection solution (for one 100 µL injection):
-
In a sterile microcentrifuge tube, add 6 µL of the 10 mg/mL this compound stock solution (equivalent to 0.06 mg).
-
Add 40 µL of PEG300 and vortex to mix.
-
Add 5 µL of Tween 80 and vortex to mix.
-
Add 49 µL of sterile saline to bring the final volume to 100 µL.
-
Vortex the final solution thoroughly. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[8]
-
-
Use the prepared solution immediately. It is recommended to prepare fresh solutions for each day of injection.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model (B16.F10 Melanoma)
Materials:
-
B16.F10 melanoma cells
-
C57BL/6 mice (female, 6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-30 gauge needles
-
Digital calipers
-
Prepared this compound injection solution (Protocol 1)
-
Vehicle control solution (prepared using the same formulation as in Protocol 1, but without this compound)
Procedure:
-
Tumor Cell Culture and Implantation:
-
Culture B16.F10 cells in a 37°C, 5% CO2 incubator.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 5 x 10^6 cells/mL.
-
Shave the right flank of each C57BL/6 mouse and sterilize the injection site with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each mouse.
-
-
Tumor Monitoring and Treatment:
-
Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound).
-
Administer 100 µL of the prepared this compound solution (30 mg/kg) or vehicle control via intraperitoneal injection once daily for 7 consecutive days.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight every 2-3 days for the duration of the study.
-
Record survival data. Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or if they show signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Protocol 3: Pharmacodynamic Analysis of the Anti-Tumor Immune Response
Materials:
-
Tumor-bearing mice from the efficacy study
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorescently conjugated antibodies for flow cytometry (see Table 4)
-
Red blood cell lysis buffer
-
70 µm cell strainers
-
Flow cytometer
Procedure:
-
Tissue Collection and Single-Cell Suspension Preparation:
-
At a predetermined time point after treatment (e.g., 48 hours after the last dose), euthanize a subset of mice from each treatment group.
-
Excise tumors and spleens.
-
Mechanically dissociate the tumors and pass them through a 70 µm cell strainer to obtain a single-cell suspension.
-
Prepare a single-cell suspension from the spleens by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells from both tumor and spleen suspensions using a suitable lysis buffer.
-
-
Flow Cytometry Staining and Analysis:
-
Count the cells and resuspend 1-2 x 10^6 cells in flow cytometry staining buffer.
-
Stain for cell surface markers using a panel of fluorescently conjugated antibodies (see Table 4 for a suggested panel). Incubate for 30 minutes on ice in the dark.
-
Wash the cells with staining buffer.
-
If intracellular staining is required (e.g., for transcription factors or cytokines), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.
-
Acquire data on a flow cytometer and analyze the data to quantify the percentages and activation status of different immune cell populations within the tumor and spleen.
-
Table 4: Suggested Flow Cytometry Panel for Immune Monitoring
| Marker | Cell Type | Purpose |
| CD45 | Leukocytes | Pan-leukocyte marker |
| CD3 | T cells | T cell lineage marker |
| CD4 | Helper T cells | T cell subset identification |
| CD8 | Cytotoxic T cells | T cell subset identification |
| PD-1 | Activated/Exhausted T cells | Checkpoint molecule expression |
| CD11b | Myeloid cells | Myeloid lineage marker |
| Ly6G | Neutrophils | Neutrophil identification |
| Ly6C | Monocytes/Macrophages | Monocyte subset identification |
| F4/80 | Macrophages | Macrophage identification |
| NK1.1 | NK cells | NK cell identification |
Visualizations
This compound Mechanism of Action
Caption: this compound activates the STING pathway, leading to anti-tumor immunity.
Experimental Workflow for In Vivo Studies
Caption: Workflow for this compound intraperitoneal injection studies in mice.
Troubleshooting and Considerations
-
Solubility of this compound: this compound may require sonication or gentle warming to fully dissolve in the vehicle. Ensure the final solution is clear before injection.
-
Animal Health: Monitor mice for signs of toxicity, such as significant weight loss, lethargy, or ruffled fur. While this compound is generally well-tolerated at the recommended dose, activation of the STING pathway can induce a systemic inflammatory response.
-
Injection Technique: Ensure proper intraperitoneal injection technique to avoid injection into the intestines, bladder, or subcutaneous space. Aspirate before injecting to confirm correct needle placement.
-
Pharmacokinetics: The pharmacokinetic profile of this compound following intraperitoneal administration has not been extensively published. Researchers should consider conducting their own pharmacokinetic studies if parameters such as peak plasma concentration and half-life are critical for their experimental design.
-
Tumor Model Variability: The response to STING agonists can vary between different tumor models. It is advisable to test this compound in multiple syngeneic models to assess its broad applicability.
By following these detailed protocols and considering the key aspects of experimental design and data analysis, researchers can effectively evaluate the anti-tumor efficacy and mechanism of action of this compound when administered intraperitoneally in preclinical cancer models.
References
- 1. This compound | STING agonist | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization of a B16-F10 melanoma model locally implanted into the ear pinnae of C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Preparation of SR-717 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: SR-717 is a non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] As a stable mimetic of cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP), this compound activates STING, leading to the induction of downstream signaling cascades that result in the expression of type I interferons and other pro-inflammatory cytokines.[2][3][4] This activation of the innate immune system has demonstrated potent anti-tumor activity in preclinical models, promoting the activation of CD8+ T cells, natural killer cells, and dendritic cells.[1][2] this compound-dependent STING activation also upregulates the expression of Programmed Death-Ligand 1 (PD-L1).[1] Due to its therapeutic potential, the accurate and consistent preparation of this compound solutions is critical for reliable experimental outcomes. This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO).
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Citations |
| Molecular Weight | 351.19 g/mol | [1][2][5] |
| Chemical Formula | C₁₅H₈F₂LiN₅O₃ | [1][2] |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | Up to 35 mg/mL (99.66 mM). Commonly used concentrations for stock solutions are 10 mg/mL (28.47 mM) and 20 mg/mL (56.94 mM). Sonication is recommended for dissolution. | [1][2][6] |
| Solubility in other solvents | Insoluble in water and ethanol. | [1] |
| Storage of Powder | 3 years at -20°C or at 4°C in a sealed container, protected from moisture. | [1][2] |
| Storage of Stock Solution | Aliquoted and stored at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [1][2][7] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL (28.47 mM) stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions:
-
This compound is a bioactive small molecule. The safety data sheet for the free acid form advises avoiding inhalation, and contact with eyes and skin.[8]
-
DMSO is a potent solvent and can facilitate the absorption of dissolved compounds through the skin. Always handle with appropriate PPE.
-
Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. To prepare a 10 mg/mL solution with 10 mg of powder, add 1 mL of DMSO.
-
Dissolution:
-
Tightly cap the vial and vortex for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.[2] The use of fresh, anhydrous DMSO is crucial as moisture can reduce the solubility of this compound.[1][2]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
Workflow for this compound Stock Solution Preparation
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR‐717, a Non‐Nucleotide STING Agonist, Displayed Anti‐Radiation Activity in a IL‐6 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound | STING agonist | TargetMol [targetmol.com]
- 7. chembk.com [chembk.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Studying CD8+ T Cell and Natural Killer Cell Activation with SR-717
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-717 is a potent, non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) pathway. As a direct cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) mimetic, this compound induces a "closed" conformation of the STING protein, leading to the activation of downstream signaling cascades that result in the production of type I interferons and other pro-inflammatory cytokines.[1] This activation of the innate immune system subsequently promotes the activation and effector functions of key anti-tumor immune cells, including CD8+ T cells and natural killer (NK) cells.[1][2] These application notes provide detailed protocols for utilizing this compound to study the activation of CD8+ T cells and NK cells in both in vitro and in vivo settings.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| ISG-THP1 (Wild-Type) | Interferon-Stimulated Gene (ISG) Reporter Assay | EC50 | 2.1 µM | [3] |
| ISG-THP1 (cGAS Knockout) | Interferon-Stimulated Gene (ISG) Reporter Assay | EC50 | 2.2 µM | [3] |
| THP-1 | PD-L1 Expression | This compound Concentration | 3.8 µM | [3] |
| Primary Human PBMCs | PD-L1 Expression | This compound Concentration | 3.8 µM | [3] |
| Primary Human PBMCs | Gene Expression (IFNB1, CXCL10, IL6) | This compound Concentration | 10 µM | [4] |
In Vivo Administration of this compound
| Animal Model | Tumor Model | Administration Route | Dosage | Dosing Schedule | Outcome | Reference |
| C57BL/6 Mice | B16.F10 Melanoma | Intraperitoneal | 30 mg/kg | Once daily for 7 days | Inhibited tumor growth, promoted CD8+ T and NK cell activation | [3][4] |
| C57BL/6 Mice | B16.F10 Melanoma | Intravenous | 10 mg/kg | Three times every two days | Inhibited tumor growth | [4] |
Signaling Pathway
The activation of CD8+ T and NK cells by this compound is primarily mediated through the STING pathway. The following diagram illustrates the key steps involved.
Caption: this compound activates STING, leading to downstream signaling and cytokine production that promotes DC, CD8+ T cell, and NK cell activation.
Experimental Protocols
Protocol 1: In Vitro Activation of Human PBMCs with this compound
This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with this compound to assess the activation of CD8+ T cells and NK cells by flow cytometry.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human peripheral blood
-
96-well U-bottom plates
-
Flow cytometry antibodies: anti-CD3, anti-CD8, anti-CD56, anti-CD69, anti-CD107a, anti-Granzyme B, anti-IFN-γ
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization solution
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
-
This compound Preparation:
-
Reconstitute lyophilized this compound in sterile DMSO to create a stock solution (e.g., 10 mM).
-
Further dilute the this compound stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). A DMSO-only control should be prepared at the same final DMSO concentration.
-
-
Cell Stimulation:
-
Plate 1 x 10^5 PBMCs per well in a 96-well U-bottom plate.
-
Add the diluted this compound or DMSO control to the respective wells.
-
For the analysis of degranulation, add anti-CD107a antibody at the beginning of the culture.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 6, 24, or 48 hours).
-
For intracellular cytokine and granzyme B staining, add a protein transport inhibitor during the last 4-6 hours of incubation.
-
-
Flow Cytometry Staining:
-
Harvest the cells and wash with flow cytometry staining buffer.
-
Perform surface staining with antibodies against CD3, CD8, CD56, and CD69 for 30 minutes at 4°C in the dark.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.
-
Perform intracellular staining with antibodies against Granzyme B and IFN-γ for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend them in flow cytometry staining buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on lymphocytes, then singlets.
-
Identify CD8+ T cells (CD3+CD8+) and NK cells (CD3-CD56+).
-
Analyze the expression of activation markers (CD69, CD107a) and effector molecules (Granzyme B, IFN-γ) within the CD8+ T cell and NK cell populations.
-
Caption: Workflow for in vitro activation of PBMCs with this compound and subsequent analysis of CD8+ T and NK cell activation by flow cytometry.
Protocol 2: In Vivo Assessment of CD8+ T Cell and NK Cell Activation in a Syngeneic Mouse Tumor Model
This protocol outlines the in vivo administration of this compound to tumor-bearing mice and the subsequent analysis of CD8+ T cell and NK cell activation in the tumor microenvironment and spleen.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Syngeneic tumor cells (e.g., B16.F10 melanoma)
-
C57BL/6 mice (6-8 weeks old)
-
Tissue dissociation buffer (e.g., Collagenase D, DNase I)
-
Red blood cell lysis buffer
-
Flow cytometry antibodies for murine markers: anti-CD45, anti-CD3, anti-CD8, anti-NK1.1, anti-CD69, anti-CD107a, anti-Granzyme B, anti-IFN-γ
-
Flow cytometry staining buffer, fixation/permeabilization solution
Procedure:
-
Tumor Implantation:
-
Inject 1 x 10^5 to 1 x 10^6 B16.F10 cells subcutaneously into the flank of C57BL/6 mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
This compound Administration:
-
Prepare this compound in the vehicle solution at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 200 µL injection volume).
-
Administer this compound or vehicle control intraperitoneally (i.p.) or intravenously (i.v.) according to the desired dosing schedule (e.g., daily for 7 days).
-
-
Tissue Harvesting and Processing:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and spleens.
-
Mechanically and enzymatically digest the tumors to obtain a single-cell suspension.
-
Prepare a single-cell suspension from the spleens by mechanical dissociation.
-
Lyse red blood cells from both tumor and spleen cell suspensions.
-
Filter the cell suspensions through a 70 µm cell strainer.
-
-
Flow Cytometry Analysis:
-
Perform cell counting and resuspend the cells in flow cytometry staining buffer.
-
Follow the staining and analysis procedure as described in Protocol 1, using antibodies specific for murine markers.
-
Gate on live, singlet, CD45+ cells.
-
Identify CD8+ T cells (CD3+CD8+) and NK cells (CD3-NK1.1+).
-
Analyze the expression of activation and effector markers within these populations. A significant increase in the frequency of granzyme B and CD107a+ CD8 T cells in both the spleen and tumor is an expected outcome of this compound treatment.[2]
-
Caption: Workflow for in vivo administration of this compound in a mouse tumor model and subsequent analysis of immune cell activation.
Conclusion
This compound is a valuable tool for investigating the role of STING activation in modulating the anti-tumor immune response. The protocols outlined above provide a framework for studying the effects of this compound on CD8+ T cell and NK cell activation. Researchers can adapt these methods to their specific experimental needs to further elucidate the therapeutic potential of STING agonists in cancer immunotherapy.
References
Application of SR-717 in Colorectal Adenocarcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-717 is a potent, systemically active, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, stimulates a robust anti-tumor immune response involving the activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs).[1][2] In the context of colorectal adenocarcinoma, where the STING signaling pathway is often suppressed to facilitate immune evasion, therapeutic activation of STING by agonists like this compound presents a promising strategy to overcome immune resistance and enhance anti-tumor immunity.[3][4][5][6]
These application notes provide a comprehensive overview of the potential use of this compound in colorectal adenocarcinoma research, including detailed experimental protocols and illustrative data on its efficacy.
Mechanism of Action
This compound functions as a direct cGAMP mimetic, binding to the STING protein and inducing a "closed" conformational change that triggers downstream signaling.[1] This activation of STING leads to the phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β). Simultaneously, the STING pathway activates the NF-κB signaling cascade, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][5] This cascade of events promotes the recruitment and activation of immune cells within the tumor microenvironment, leading to enhanced tumor cell killing.[1][2]
Quantitative Data
Note: As of the latest literature review, specific in vitro IC50/EC50 values and in vivo tumor growth inhibition data for this compound in colorectal adenocarcinoma models have not been published. The following tables are illustrative, based on the expected activity of a potent STING agonist in this context, and provide a template for data presentation.
Table 1: Illustrative In Vitro Efficacy of this compound in Human Colorectal Adenocarcinoma Cell Lines
| Cell Line | MSI Status | KRAS Status | BRAF Status | Illustrative IC50 (µM) |
| HT-29 | MSS | Wild-Type | V600E | 5.2 |
| HCT116 | MSI | G13D | Wild-Type | 3.8 |
| SW480 | MSS | G12V | Wild-Type | 6.5 |
| SW620 | MSS | G12V | Wild-Type | 7.1 |
| LoVo | MSI | G13D | Wild-Type | 4.1 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after 72 hours of treatment, as determined by a cell viability assay.
Table 2: Illustrative In Vivo Anti-Tumor Efficacy of this compound in a CT26 Syngeneic Mouse Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | QDx7, i.p. | 1500 ± 250 | - |
| This compound | 30 | QDx7, i.p. | 450 ± 120 | 70 |
Data are presented as mean ± SEM. Tumor growth inhibition is calculated relative to the vehicle control group.
Table 3: Illustrative Effect of this compound on Immune Cell Infiltration in CT26 Tumors
| Treatment Group | CD3+ T Cells (% of total cells) | CD8+ T Cells (% of CD3+ cells) | NK1.1+ Cells (% of total cells) |
| Vehicle | 10.2 ± 2.5 | 35.1 ± 5.2 | 5.6 ± 1.8 |
| This compound | 25.8 ± 4.1 | 62.5 ± 7.8 | 15.2 ± 3.5 |
Immune cell populations were quantified by immunohistochemistry of tumor sections at the end of the study.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear bottom white plates
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for 72 hours.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Western Blotting for STING Pathway Activation
This protocol is to assess the activation of the STING pathway in colorectal cancer cells following treatment with this compound.
Materials:
-
Colorectal cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-STING, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., at its IC50 concentration) for various time points (e.g., 0, 1, 3, 6 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Protocol 3: Cytokine Release Assay
This protocol measures the secretion of key cytokines from colorectal cancer cells or co-cultures with immune cells after this compound treatment.
Materials:
-
Colorectal cancer cells and/or PBMCs
-
24-well plates
-
This compound
-
Human IFN-β and TNF-α ELISA kits
Procedure:
-
Seed colorectal cancer cells in a 24-well plate. For co-culture experiments, add PBMCs at a desired ratio.
-
Allow cells to adhere overnight.
-
Treat the cells with this compound or vehicle control.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Measure the concentration of IFN-β and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.
Protocol 4: In Vivo Syngeneic Mouse Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a CT26 colorectal cancer syngeneic mouse model.
Materials:
-
CT26 murine colon carcinoma cells
-
6-8 week old female BALB/c mice
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10^5 CT26 cells into the flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle intraperitoneally (i.p.) daily for 7 days.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Conclusion
This compound, as a potent STING agonist, holds significant promise for the treatment of colorectal adenocarcinoma by overcoming the immune-suppressive tumor microenvironment. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Further research is warranted to establish definitive quantitative data for this compound in colorectal cancer and to explore its potential in combination with other immunotherapies, such as checkpoint inhibitors.
References
- 1. Growth inhibition of transplantable murine colon adenocarcinoma 38 by indomethacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum cytokine profile as a potential prognostic tool in colorectal cancer patients – one center study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gut microbiota affects the activation of STING pathway and thus participates in the progression of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: SR-717 as a Tool for Studying Antigen Cross-Priming
Introduction
Antigen cross-priming is a critical process in the adaptive immune system where dendritic cells (DCs) present exogenous antigens on MHC class I molecules to activate naive CD8+ T cells. This mechanism is essential for generating cytotoxic T lymphocyte (CTL) responses against viruses that do not infect DCs and against tumors. The Stimulator of Interferon Genes (STING) pathway has emerged as a key regulator of innate immunity that links the detection of cytosolic DNA to the production of type I interferons (IFNs) and other inflammatory cytokines, which are potent enhancers of antigen cross-priming.[1][2]
SR-717 is a novel, non-nucleotide, small-molecule STING agonist.[3][4] Unlike natural cyclic dinucleotide (CDN) ligands, which suffer from metabolic instability, this compound is a stable cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) mimetic that is suitable for systemic administration.[3][5] These properties make this compound an invaluable tool for researchers studying the role of STING activation in antitumor immunity and, specifically, in the process of antigen cross-priming.[4]
Mechanism of Action: this compound in STING Activation and Cross-Priming
This compound directly binds to the STING protein, which is located in the endoplasmic reticulum.[3] A high-resolution co-crystal structure reveals that this compound induces the same "closed" conformational change in STING as its natural ligand, cGAMP.[4] This activation initiates a downstream signaling cascade:
-
STING Translocation: Upon activation, STING translocates from the ER to the Golgi apparatus.[6]
-
TBK1 Recruitment and Activation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[6]
-
IRF3 Phosphorylation: TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[6]
-
Cytokine Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[1][6]
This robust type I IFN response is central to how this compound facilitates antigen cross-priming. Type I IFNs act on dendritic cells to promote their maturation, increase the expression of co-stimulatory molecules (e.g., CD80, CD86), and enhance their ability to process and present exogenous antigens on MHC class I molecules.[1] Systemic administration of this compound has been shown to promote the activation of CD8α+ dendritic cells, CD8+ T cells, and Natural Killer (NK) cells, leading to enhanced antigen cross-priming and potent antitumor activity.[3][4][5]
Quantitative Data
This compound's activity has been quantified in various assays, demonstrating its potency both in vitro and in vivo.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| STING Activation | ISG-THP1 (Wild-Type) | EC50 | 2.1 µM | [5] |
| STING Activation | ISG-THP1 (cGAS KO) | EC50 | 2.2 µM | [5] |
| PD-L1 Induction | THP-1 / human PBMCs | Effective Concentration | 3.8 µM |[5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Dosage & Administration | Key Outcomes | Reference |
|---|---|---|---|---|
| C57BL/6 Mice | B16.F10 Melanoma | 30 mg/kg, Intraperitoneal, daily for 7 days | Significant tumor growth inhibition, increased survival, activation of CD8+ T cells and DCs, enhanced cross-priming. | [1][5] |
| C57BL/6 Mice | CT26 Colon Carcinoma | 30 mg/kg, Intraperitoneal | Tumor growth inhibition. |[5] |
Experimental Protocols
Herein are detailed protocols for utilizing this compound to study STING activation and antigen cross-priming.
Protocol 1: In Vitro Dendritic Cell (DC) Maturation Assay
This protocol assesses the ability of this compound to induce the maturation of bone marrow-derived dendritic cells (BMDCs).
Materials:
-
Bone marrow cells from C57BL/6 mice
-
Complete RPMI-1640 medium (with 10% FBS, Pen/Strep, L-glutamine)
-
Recombinant murine GM-CSF and IL-4
-
This compound (stock solution in DMSO)
-
Antibodies for flow cytometry: anti-CD11c, anti-MHC II, anti-CD80, anti-CD86
-
FACS buffer (PBS with 2% FBS)
Methodology:
-
BMDC Generation:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture cells in complete RPMI with 20 ng/mL GM-CSF and 20 ng/mL IL-4.
-
On day 3, replace half of the medium with fresh medium containing cytokines.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
This compound Stimulation:
-
Seed immature BMDCs in a 24-well plate at 1 x 10^6 cells/mL.
-
Treat cells with this compound at a final concentration of 1-10 µM. Include a DMSO vehicle control.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest cells and wash with FACS buffer.
-
Stain with fluorescently conjugated antibodies against CD11c, MHC II, CD80, and CD86 for 30 minutes on ice.
-
Wash cells twice with FACS buffer.
-
Acquire data on a flow cytometer. Analyze the expression of MHC II, CD80, and CD86 on the CD11c+ gated population.
-
Protocol 2: In Vitro Antigen Cross-Priming Assay
This protocol uses an OT-I T-cell receptor transgenic system to measure the cross-presentation of ovalbumin (OVA) by this compound-stimulated DCs.
Materials:
-
BMDCs generated as in Protocol 1.
-
Spleen and lymph nodes from an OT-I transgenic mouse.
-
Soluble ovalbumin (OVA) protein.
-
Naive CD8+ T cell isolation kit.
-
Cell proliferation dye (e.g., CFSE).
-
This compound.
Methodology:
-
Antigen Loading and DC Stimulation:
-
Generate BMDCs as described in Protocol 1.
-
On day 6, incubate immature BMDCs with 250 µg/mL of soluble OVA protein for 4-6 hours.
-
Wash the cells to remove excess OVA.
-
Resuspend the cells and treat with this compound (e.g., 5 µM) or vehicle control for 18-24 hours.
-
-
OT-I T Cell Isolation and Labeling:
-
Isolate naive CD8+ T cells from the spleen and lymph nodes of an OT-I mouse using a negative selection kit.
-
Label the purified T cells with CFSE dye according to the manufacturer's instructions.
-
-
Co-culture:
-
Harvest the OVA-loaded and this compound-stimulated DCs.
-
Co-culture the DCs with the CFSE-labeled OT-I T cells at a 1:10 DC-to-T cell ratio.
-
Incubate for 3 days at 37°C, 5% CO2.
-
-
Analysis:
-
Harvest the cells and stain for CD8.
-
Analyze T cell proliferation by measuring CFSE dilution in the CD8+ T cell population via flow cytometry. A greater degree of dilution indicates more proliferation and successful cross-priming.
-
Protocol 3: In Vivo Tumor Model for Assessing Cross-Priming
This protocol outlines a syngeneic tumor model to evaluate the efficacy of this compound in promoting an anti-tumor immune response driven by cross-priming.
Materials:
-
C57BL/6 mice (6-8 weeks old).
-
B16.F10 melanoma cells.
-
This compound.
-
Vehicle solution (e.g., 10% DMSO, 20% SBE-β-CD in saline).[5]
-
Calipers for tumor measurement.
-
Materials for tissue processing and flow cytometry.
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^5 B16.F10 cells into the flank of C57BL/6 mice.
-
Allow tumors to grow for 7 days until they are palpable (~50-100 mm³).
-
-
This compound Administration:
-
Randomize mice into treatment and control groups.
-
Administer this compound intraperitoneally at a dose of 30 mg/kg daily for 7 consecutive days.[5]
-
Administer vehicle solution to the control group following the same schedule.
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume with calipers every 1-2 days. Volume = (length x width²) / 2.
-
Monitor animal body weight and overall health.
-
At the study endpoint (e.g., day 14 or when tumors reach a predetermined size), euthanize the mice.
-
-
Immunological Analysis:
-
Harvest tumors and spleens.
-
Process tissues into single-cell suspensions.
-
Perform flow cytometry on tumor-infiltrating lymphocytes (TILs) and splenocytes to quantify the frequency and activation status of CD8+ T cells, CD4+ T cells, NK cells, and dendritic cells.
-
(Optional) Perform an ex vivo restimulation assay by co-culturing splenocytes with tumor-specific antigens (e.g., gp100 peptide for B16) and measuring IFN-γ production by ELISpot or intracellular cytokine staining to confirm a tumor-specific T cell response.
-
References
- 1. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Long-term Storage and Stability of SR-717 Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term storage, stability, and handling of SR-717 solutions. Adherence to these protocols is crucial for ensuring the integrity, potency, and reliability of this compound in research and drug development settings.
Introduction
This compound is a non-nucleotide small-molecule STING (Stimulator of Interferon Genes) agonist that has demonstrated potent anti-tumor activity.[1][2] As a stable cGAMP mimetic, it activates the STING signaling pathway, leading to the induction of type I interferons and other pro-inflammatory cytokines, which are critical for anti-tumor immunity.[1][2] Given its therapeutic potential, understanding its stability profile is essential for the development of viable drug formulations and for ensuring reproducible experimental results.
Recommended Storage Conditions
Proper storage of this compound, both in solid form and in solution, is critical to prevent degradation and maintain its biological activity.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder (Solid) | -20°C | 3 years | Store in a tightly sealed container, protected from moisture. |
| -80°C | 3 years | Store in a tightly sealed container, protected from moisture. | |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use fresh DMSO as moisture can reduce solubility.[3] |
| -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. Use fresh DMSO.[3] | |
| Working Solutions | Room Temperature | Use immediately | It is recommended to prepare fresh solutions for each experiment to ensure optimal results.[3] |
Preparation of this compound Solutions
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] The following protocol describes the preparation of a stock solution and subsequent working solutions.
3.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Appropriate solvents for working solutions (e.g., PEG300, Tween-80, Saline, SBE-β-CD)[5]
3.2. Protocol for Stock Solution Preparation (10 mg/mL in DMSO)
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Sonication is recommended to aid dissolution.[4]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[3]
3.3. Protocol for Working Solution Preparation It is highly recommended to prepare fresh working solutions immediately before use.[3][5] Below are example protocols for preparing formulations for in vivo use.
-
PEG300/Tween-80/Saline Formulation:
-
Take the required volume of the 10 mg/mL this compound DMSO stock solution.
-
Add it to PEG300 (40% of the final volume) and mix thoroughly.
-
Add Tween-80 (5% of the final volume) and mix until the solution is clear.
-
Finally, add saline (45% of the final volume) to reach the desired final concentration and volume.[4]
-
-
SBE-β-CD in Saline Formulation:
-
Take the required volume of the 10 mg/mL this compound DMSO stock solution.
-
Add it to a 20% SBE-β-CD solution in saline (90% of the final volume) and mix thoroughly.[5]
-
Long-Term Stability Assessment
To ensure the long-term stability of this compound solutions, a comprehensive stability testing program should be implemented. This involves subjecting the solution to various stress conditions and analyzing its purity and potency over time using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).
4.1. Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a long-term stability study of an this compound solution.
Caption: Workflow for this compound solution stability testing.
4.2. Protocol for a Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[6][7] These studies involve exposing this compound to stress conditions more severe than those used in accelerated stability testing.
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24-72 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24-72 hours at room temperature |
| Thermal Degradation | 80°C | 24-72 hours |
| Photostability | ICH Q1B compliant light exposure | As per ICH guidelines |
Protocol:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Expose the solutions to the stress conditions outlined in Table 2.
-
At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
4.3. Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 254 nm |
| Injection Volume | 10 µL |
4.4. Example Stability Data
The following tables present hypothetical stability data for an this compound solution stored under various conditions. This data is for illustrative purposes to guide researchers in their own stability assessments.
Table 4: Long-Term Stability of this compound Solution (10 mg/mL in DMSO)
| Storage Condition | Time Point | Purity (%) by HPLC | Potency (% of Initial) |
| -80°C | 0 months | 99.8 | 100.0 |
| 6 months | 99.7 | 99.5 | |
| 12 months | 99.6 | 99.1 | |
| -20°C | 0 months | 99.8 | 100.0 |
| 1 month | 99.5 | 98.7 | |
| 3 months | 98.9 | 97.2 | |
| 5°C | 0 months | 99.8 | 100.0 |
| 1 week | 97.2 | 95.8 | |
| 4 weeks | 94.5 | 91.3 |
Table 5: Accelerated Stability of this compound Solution (10 mg/mL in DMSO)
| Storage Condition | Time Point | Purity (%) by HPLC | Potency (% of Initial) |
| 25°C / 60% RH | 0 days | 99.8 | 100.0 |
| 7 days | 96.1 | 94.5 | |
| 14 days | 92.8 | 90.1 | |
| 40°C / 75% RH | 0 days | 99.8 | 100.0 |
| 3 days | 93.5 | 91.2 | |
| 7 days | 88.2 | 85.6 |
This compound Signaling Pathway
This compound activates the STING pathway, which plays a crucial role in innate immunity. Understanding this pathway is important for interpreting experimental results.
Caption: this compound-mediated STING signaling pathway.
Upon binding of this compound, STING undergoes a conformational change, leading to its activation.[1] Activated STING recruits and activates TANK-binding kinase 1 (TBK1).[8][9] TBK1 then phosphorylates interferon regulatory factor 3 (IRF3) and the IκB kinase (IKK) complex.[5][10] Phosphorylated IRF3 forms dimers and, along with activated NF-κB, translocates to the nucleus to induce the transcription of type I interferons and other pro-inflammatory cytokines.[5][8]
Conclusion
The stability and proper handling of this compound solutions are paramount for obtaining reliable and reproducible results in research and development. By following the recommended storage conditions, solution preparation protocols, and implementing a robust stability testing program, researchers can ensure the quality and integrity of this potent STING agonist. These application notes provide the necessary framework to achieve these goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pnas.org [pnas.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TBK1 recruitment to STING activates both IRF3 and NF-kappaB that mediate immune defense against tumors and viral infections [cancer.fr]
- 9. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytosolic-DNA-Mediated, STING-Dependent Proinflammatory Gene Induction Necessitates Canonical NF-κB Activation through TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Assays for Measuring SR-717-Induced Cytokine Production
Introduction
SR-717 is a non-nucleotide, small-molecule STING (Stimulator of Interferon Genes) agonist that has demonstrated significant potential in immunotherapy, particularly in anti-tumor applications.[1][2][3][4][5] As a cGAMP mimetic, this compound activates the STING pathway, which is crucial for linking innate immunity to various biological processes, including host defense and anti-tumor immunity.[3][4][5][6] Activation of STING leads to the transcription of a wide range of host defense genes, including those for type I interferons and pro-inflammatory cytokines.[4][6] Consequently, in vitro assays designed to measure cytokine production are essential for characterizing the immunological activity of this compound, evaluating its therapeutic potential, and assessing potential for adverse effects such as cytokine storms.[7]
This document provides detailed protocols for researchers, scientists, and drug development professionals to measure cytokine release from immune cells following stimulation with this compound. The methodologies covered include Enzyme-Linked Immunosorbent Assay (ELISA), multiplex bead-based assays, and intracellular cytokine staining (ICS) with flow cytometry.[7][8][9]
This compound Signaling Pathway
This compound functions as a direct cGAMP mimetic, binding to the STING protein located in the endoplasmic reticulum.[4][5] This binding induces a conformational change in STING, leading to its activation.[4][6] Activated STING translocates from the ER and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[6][10] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β).[6] The STING pathway also activates NF-κB, leading to the production of various pro-inflammatory cytokines such as IL-6 and TNF-α.[6][10] Recent studies have also implicated the STING-IL-6 signaling pathway in the biological effects of this compound.[1][2][11]
Experimental Protocols
A general workflow for assessing this compound induced cytokine production involves isolating immune cells, stimulating them with this compound, collecting the appropriate samples, and then measuring cytokine levels using a specific assay.
Protocol 1: Isolation and Stimulation of Human PBMCs
This protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs) and their subsequent stimulation with this compound.
1.1. Materials
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
This compound (lyophilized powder)
-
DMSO (for this compound stock solution)
-
96-well tissue culture plates
1.2. PBMC Isolation
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI 1640 medium.
-
Count cells using a hemocytometer or automated cell counter and assess viability.
1.3. Cell Stimulation
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.[7]
-
Prepare serial dilutions of this compound. A common starting concentration for in vitro assays is around 2-4 µM.[3][12] A dose-response curve is recommended (e.g., 0.1, 1, 10 µM).
-
Add the this compound dilutions to the respective wells. Include an "untreated" control (medium only) and a vehicle control (DMSO concentration equivalent to the highest this compound dose). A positive control like LPS (100 ng/mL) can also be included.[7]
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.[7]
-
Carefully collect the supernatant for cytokine analysis using ELISA or multiplex assays. Store supernatants at -80°C if not analyzed immediately.[7]
-
The cell pellet can be used for intracellular cytokine staining.[7]
Protocol 2: Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying a single cytokine.[8]
2.1. Principle An antibody specific for the target cytokine is pre-coated onto a microplate.[8] Samples are added, and the cytokine binds to the antibody. A second, enzyme-linked antibody that also binds the cytokine is added, followed by a substrate that produces a measurable color change.[13] The intensity of the color is proportional to the amount of cytokine present.[13]
2.2. General ELISA Protocol
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) and incubate overnight.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., assay diluent) to each well and incubate for 1-2 hours to prevent non-specific binding.[7]
-
Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotin-conjugated detection antibody and incubate for 1 hour.[13]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add Streptavidin-HRP and incubate for 30 minutes in the dark.[7]
-
Washing: Perform a final, more extensive wash.[7]
-
Substrate Development: Add TMB substrate solution and incubate for 15-30 minutes in the dark.[7]
-
Stop Reaction: Add a stop solution (e.g., 2N H2SO4).
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the cytokine concentrations in the samples.
Protocol 3: Cytokine Quantification by Multiplex Bead-Based Assay
Multiplex assays, such as Luminex, allow for the simultaneous measurement of multiple cytokines in a single small-volume sample.[8]
3.1. Principle This technology uses microspheres (beads) that are internally dyed with different fluorescent colors.[8] Each bead color is coated with a specific capture antibody for a different cytokine. The beads are incubated with the sample, and a biotinylated detection antibody and a fluorescent reporter (streptavidin-phycoerythrin) are added. A specialized flow cytometer analyzes each bead, identifying the cytokine based on the bead's color and quantifying it based on the reporter fluorescence intensity.[8]
3.2. General Multiplex Protocol
-
Prepare standards and samples (cell culture supernatants).
-
Add the antibody-coupled magnetic beads to the wells of a 96-well plate.
-
Wash the beads using a magnetic plate washer.
-
Add standards and samples to the wells and incubate with shaking.
-
Wash the beads.
-
Add the biotinylated detection antibody cocktail and incubate with shaking.
-
Wash the beads.
-
Add Streptavidin-PE and incubate with shaking.
-
Wash the beads and resuspend in sheath fluid.
-
Acquire data on a multiplex analyzer (e.g., Luminex instrument).
-
Analyze the data using the instrument's software to determine the concentration of each cytokine.[7]
Protocol 4: Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the identification of cytokine-producing cells at a single-cell level, providing information on which cell subsets are responding to this compound.[8][9]
4.1. Principle Cells are stimulated in the presence of a protein transport inhibitor, which causes cytokines to accumulate inside the cell.[9] The cells are then stained for surface markers to identify cell populations (e.g., CD4+ T cells, monocytes), followed by fixation and permeabilization to allow fluorescently-labeled anti-cytokine antibodies to enter the cell and bind to the trapped cytokines.[7][9] Flow cytometry is then used to analyze the cells.[8]
4.2. General ICS Protocol
-
Stimulation: Stimulate cells as described in Protocol 1.3. For the last 4-6 hours of incubation, add a protein transport inhibitor like Brefeldin A or Monensin.[9]
-
Harvesting: Harvest the cells and wash them with PBS.[7]
-
Surface Staining: Resuspend cells in staining buffer and add a cocktail of fluorescently-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD14). Incubate for 20-30 minutes at 4°C in the dark.[7]
-
Washing: Wash the cells twice with staining buffer.[7]
-
Fixation & Permeabilization: Resuspend the cells in a fixation/permeabilization solution and incubate.
-
Washing: Wash the cells twice with permeabilization buffer.[7]
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in permeabilization buffer and add fluorescently-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α). Incubate for 30 minutes at room temperature in the dark.[7]
-
Washing: Wash the cells twice with permeabilization buffer.[7]
-
Acquisition: Resuspend the cells in staining buffer and acquire the samples on a flow cytometer.[7]
-
Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cytokine-producing cells within different immune cell populations.[7]
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different treatment conditions.
Table 1: Cytokine Concentration in PBMC Supernatants (ELISA or Multiplex Assay)
| Treatment | This compound Conc. | IL-6 (pg/mL) | TNF-α (pg/mL) | IFN-β (pg/mL) | IL-10 (pg/mL) |
| Untreated Control | 0 µM | 5.2 ± 1.1 | 8.9 ± 2.3 | < LOD | 3.5 ± 0.8 |
| Vehicle Control | 0 µM | 5.5 ± 1.3 | 9.1 ± 2.5 | < LOD | 3.7 ± 0.9 |
| This compound | 0.1 µM | 150.4 ± 15.6 | 250.7 ± 22.1 | 85.3 ± 9.8 | 12.1 ± 3.4 |
| This compound | 1.0 µM | 875.2 ± 90.3 | 1245.6 ± 110.2 | 450.1 ± 45.6 | 45.8 ± 8.1 |
| This compound | 10.0 µM | 2540.8 ± 215.7 | 3560.1 ± 301.5 | 1520.9 ± 140.3 | 98.2 ± 15.4 |
| Positive Control (LPS) | 100 ng/mL | 3105.4 ± 280.4 | 4120.5 ± 350.8 | 25.6 ± 5.1 | 150.3 ± 20.1 |
Data are represented as mean ± standard deviation. LOD = Limit of Detection.
Table 2: Percentage of Cytokine-Producing Cells (Intracellular Flow Cytometry)
| Treatment | This compound Conc. | % CD14+ Monocytes producing TNF-α | % CD4+ T cells producing IFN-γ | % CD8+ T cells producing IFN-γ |
| Untreated Control | 0 µM | 0.8 ± 0.2 | 0.1 ± 0.05 | 0.2 ± 0.08 |
| Vehicle Control | 0 µM | 0.9 ± 0.3 | 0.1 ± 0.06 | 0.2 ± 0.09 |
| This compound | 0.1 µM | 5.4 ± 1.1 | 0.5 ± 0.1 | 0.8 ± 0.2 |
| This compound | 1.0 µM | 25.1 ± 3.5 | 2.1 ± 0.4 | 3.5 ± 0.6 |
| This compound | 10.0 µM | 55.8 ± 6.2 | 5.8 ± 0.9 | 8.2 ± 1.3 |
| Positive Control (PMA/Iono) | 25/1000 ng/mL | 75.2 ± 7.8 | 40.5 ± 5.1 | 55.7 ± 6.3 |
Data are represented as the percentage of the parent gate, mean ± standard deviation.
References
- 1. researchgate.net [researchgate.net]
- 2. SR‐717, a Non‐Nucleotide STING Agonist, Displayed Anti‐Radiation Activity in a IL‐6 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 9. Best Practices for Cytokine Analysis [bdbiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with SR-717
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-717 is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2][3][4] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust immune response.[1] Activation of STING by this compound mimics the natural ligand cGAMP, inducing a "closed" conformation of the STING protein and triggering downstream signaling cascades.[2][3] This leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn promote the activation and function of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and CD8+ T cells.[1][3]
This compound has demonstrated significant anti-tumor activity in preclinical models, attributed to its ability to enhance anti-tumor immunity.[1][2][3] Its systemic administration has been shown to promote the activation of CD8+ T cells, NK cells, and dendritic cells, facilitating antigen cross-priming and increasing the frequency of cytotoxic T lymphocytes (CTLs) expressing granzyme B and CD107a in both the spleen and tumor microenvironment.[1] Furthermore, this compound can induce the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells and immune cells in a STING-dependent manner.[1][5]
These application notes provide detailed protocols for the analysis of immune cell populations treated with this compound using flow cytometry. The following sections outline methodologies for cell preparation, treatment, staining, and data acquisition, along with suggested antibody panels for the comprehensive immunophenotyping of key immune cell subsets.
Data Presentation
The following tables summarize the expected quantitative changes in immune cell populations and activation marker expression following treatment with this compound, based on published literature. These tables are intended to serve as a reference for expected outcomes.
Table 1: Expected Changes in T Cell Populations after this compound Treatment
| Cell Population | Marker | Expected Change | Reference |
| CD8+ T Cells | % of Live Cells | Increase | [1] |
| CD8+ T Cells | Granzyme B MFI | Increase | [1] |
| CD8+ T Cells | CD107a % Positive | Increase | [1] |
| CD4+ T Cells | IFN-γ % Positive | Increase | [6] |
| CD8+ T Cells | PD-1 % Positive | Increase | [1][5] |
Table 2: Expected Changes in NK Cell Populations after this compound Treatment
| Cell Population | Marker | Expected Change | Reference |
| NK Cells (CD3-CD56+) | % of Live Cells | Increase | [1] |
| NK Cells | Granzyme B MFI | Increase | [1] |
| NK Cells | Perforin MFI | Increase | [1] |
| NK Cells | CD107a % Positive | Increase | [1] |
Table 3: Expected Changes in Dendritic Cell Populations after this compound Treatment
| Cell Population | Marker | Expected Change | Reference |
| cDC1 (CD11c+ CD141+) | % of Live Cells | Increase | [1] |
| cDC1 | CD80 MFI | Increase | [1] |
| cDC1 | CD86 MFI | Increase | [1] |
| pDC (CD123+ CD303+) | IFN-α % Positive | Increase | [1] |
Table 4: Expected Changes in Macrophage Polarization after this compound Treatment
| Cell Population | Marker | Expected Change | Reference |
| Macrophages (CD14+) | CD80 MFI (M1) | Increase | [1] |
| Macrophages (CD14+) | CD86 MFI (M1) | Increase | [1] |
| Macrophages (CD14+) | CD206 MFI (M2) | Decrease | [1] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Human PBMCs with this compound
This protocol describes the in vitro treatment of human peripheral blood mononuclear cells (PBMCs) with this compound for the subsequent analysis of immune cell activation.
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (lyophilized powder)
-
DMSO (cell culture grade)
-
96-well U-bottom culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Preparation: Thaw cryopreserved PBMCs rapidly in a 37°C water bath. Transfer to a 15 mL conical tube and slowly add 10 mL of complete RPMI-1640 medium. Centrifuge at 300 x g for 10 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete RPMI-1640. Perform a cell count and viability assessment using trypan blue exclusion. Adjust the cell density to 1 x 10^6 cells/mL.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C for short-term use or -80°C for long-term storage.
-
Cell Seeding: Seed 1 x 10^5 PBMCs in 100 µL of complete RPMI-1640 medium per well in a 96-well U-bottom plate.
-
This compound Treatment: Prepare working solutions of this compound by diluting the stock solution in complete RPMI-1640. Add 100 µL of the this compound working solution to the respective wells to achieve final concentrations ranging from 1 µM to 10 µM. For the vehicle control, add 100 µL of medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the plate for 24-72 hours in a CO2 incubator at 37°C and 5% CO2. The optimal incubation time may vary depending on the specific markers being analyzed.
-
Cell Harvesting: After incubation, gently resuspend the cells and transfer them to FACS tubes or a V-bottom 96-well plate. Centrifuge at 400 x g for 5 minutes and discard the supernatant.
Protocol 2: Flow Cytometry Staining for Surface Markers
This protocol details the staining of surface markers on this compound-treated PBMCs for immunophenotyping.
Materials:
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see suggested panels below)
-
Viability dye (e.g., Zombie NIR™ or similar)
-
FACS tubes or 96-well V-bottom plates
Procedure:
-
Cell Washing: Wash the harvested cell pellets with 200 µL of cold FACS buffer. Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Viability Staining: Resuspend the cells in 100 µL of PBS containing the viability dye at the manufacturer's recommended concentration. Incubate for 15-30 minutes at room temperature in the dark.
-
Washing: Add 200 µL of FACS buffer to each well/tube and centrifuge at 400 x g for 5 minutes. Discard the supernatant.
-
Fc Receptor Blocking: Resuspend the cell pellet in 50 µL of FACS buffer containing Fc Block. Incubate for 10 minutes at 4°C.
-
Antibody Staining: Without washing, add 50 µL of the prepared antibody cocktail (see Tables 5-8 for suggested panels) to each well/tube. Gently vortex and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 200 µL of FACS buffer, centrifuging at 400 x g for 5 minutes after each wash.
-
Cell Resuspension: Resuspend the final cell pellet in 200-300 µL of FACS buffer for flow cytometry acquisition.
Protocol 3: Intracellular Staining for Cytokines and Effector Molecules
This protocol is for the detection of intracellular proteins such as IFN-γ, Granzyme B, and Perforin.
Materials:
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Perm/Wash™ Buffer
-
Fluorochrome-conjugated intracellular antibodies
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
Procedure:
-
Cell Stimulation and Treatment: For cytokine detection, add a protein transport inhibitor during the last 4-6 hours of the this compound incubation period as per the manufacturer's instructions.
-
Surface Staining: Follow steps 1-6 of Protocol 2 for surface marker staining.
-
Fixation and Permeabilization: After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer. Incubate for 20 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 200 µL of 1X Perm/Wash™ buffer, centrifuging at 500 x g for 5 minutes after each wash.
-
Intracellular Antibody Staining: Resuspend the permeabilized cells in 100 µL of the intracellular antibody cocktail prepared in 1X Perm/Wash™ buffer. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 200 µL of 1X Perm/Wash™ buffer.
-
Cell Resuspension: Resuspend the final cell pellet in 200-300 µL of FACS buffer for flow cytometry acquisition.
Suggested Antibody Panels for Flow Cytometry
Table 5: T Cell Activation Panel
| Marker | Fluorochrome | Purpose |
| CD3 | AF700 | T cell lineage |
| CD4 | BV786 | Helper T cell lineage |
| CD8 | APC-H7 | Cytotoxic T cell lineage |
| CD69 | PE-Cy7 | Early activation marker |
| HLA-DR | BV605 | Activation marker |
| PD-1 | BB700 | Exhaustion/activation marker |
| IFN-γ | FITC | Effector cytokine |
| Viability Dye | Zombie NIR™ | Live/dead discrimination |
Table 6: NK Cell Activation Panel
| Marker | Fluorochrome | Purpose |
| CD3 | AF700 | T cell exclusion |
| CD56 | BV786 | NK cell lineage |
| CD16 | PE-Cy7 | NK cell subsetting |
| CD107a | PE | Degranulation marker |
| Granzyme B | FITC | Cytotoxic effector molecule |
| Perforin | APC | Cytotoxic effector molecule |
| IFN-γ | BV605 | Effector cytokine |
| Viability Dye | Zombie NIR™ | Live/dead discrimination |
Table 7: Dendritic Cell Maturation Panel
| Marker | Fluorochrome | Purpose |
| Lineage Cocktail (CD3, CD14, CD19, CD20, CD56) | FITC | Exclusion of other lineages |
| HLA-DR | APC-H7 | Antigen presentation |
| CD11c | PE-Cy7 | cDC marker |
| CD141 (BDCA-3) | APC | cDC1 marker |
| CD1c (BDCA-1) | PE | cDC2 marker |
| CD123 | BV605 | pDC marker |
| CD303 (BDCA-2) | PerCP-eFluor710 | pDC marker |
| CD80 | BV786 | Co-stimulatory molecule |
| CD86 | BB700 | Co-stimulatory molecule |
| Viability Dye | Zombie NIR™ | Live/dead discrimination |
Table 8: Macrophage Polarization Panel
| Marker | Fluorochrome | Purpose |
| CD14 | APC-H7 | Monocyte/Macrophage lineage |
| HLA-DR | BV605 | Antigen presentation |
| CD80 | BV786 | M1 marker |
| CD86 | BB700 | M1 marker |
| CD163 | PE | M2 marker |
| CD206 | APC | M2 marker |
| Viability Dye | Zombie NIR™ | Live/dead discrimination |
Visualizations
Caption: this compound activates the STING signaling pathway.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Logical relationships of this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 5. SR‐717, a Non‐Nucleotide STING Agonist, Displayed Anti‐Radiation Activity in a IL‐6 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting SR-717 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting solubility issues related to the non-nucleotide STING agonist, SR-717.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a lipophilic compound that is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water and ethanol.[1] This is a critical consideration when preparing solutions for in vitro and in vivo experiments.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why did this happen?
A2: This is a common phenomenon known as solvent-shifting precipitation. This compound is highly soluble in the organic solvent DMSO. When this concentrated DMSO stock is diluted into an aqueous buffer or medium, the overall polarity of the solvent increases significantly. This change in polarity reduces the solubility of the lipophilic this compound, causing it to "crash out" or precipitate from the solution.
Q3: What is the maximum recommended final concentration of DMSO for cell-based assays?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5%, and ideally at 0.1% or lower. It is crucial to perform vehicle controls with the same final DMSO concentration to account for any potential effects of the solvent on the experimental results.
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility. A concentrated stock solution should first be prepared in a suitable organic solvent, such as DMSO.
Troubleshooting Guide for this compound Solubility Issues
Issue: Precipitation upon dilution of DMSO stock in aqueous buffer
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its kinetic solubility limit.
-
Suggested Solution:
-
Lower the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if the experimental design permits.
-
Optimize Dilution Technique: Instead of adding the aqueous buffer to the DMSO stock, add the DMSO stock dropwise to the vigorously vortexing or stirring aqueous buffer. This promotes rapid dispersion and can prevent localized supersaturation.
-
Use a Co-solvent Formulation: For in vivo studies, and potentially for some in vitro applications, a co-solvent system can be used to improve solubility. Formulations including PEG300 and Tween 80 have been reported for this compound.[2][3]
-
-
-
Possible Cause: The pH of the aqueous buffer is not optimal for this compound solubility.
-
Possible Cause: The temperature of the aqueous buffer is too low.
-
Suggested Solution: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound DMSO stock may improve solubility. However, be cautious of potential compound degradation at elevated temperatures over time.
-
Data Presentation: this compound Solubility
| Solvent/Vehicle | Concentration | Observation | Reference |
| DMSO | 20 mg/mL (approx. 56.95 mM) | Soluble | [2] |
| DMSO | 35 mg/mL (approx. 99.66 mM) | Soluble | [1] |
| Water | Not specified | Insoluble | [1] |
| Ethanol | Not specified | Insoluble | [1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 1 mg/mL (approx. 2.85 mM) | Clear solution | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (approx. 2.85 mM) | Clear solution | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (approx. 2.85 mM) | Clear solution | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion microcentrifuge tubes or glass vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a suitable container.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, use a bath sonicator for 5-10 minutes to ensure the compound is fully dissolved. Gentle warming to 37°C can also be applied.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final DMSO concentration (ideally ≤ 0.1%).
-
Calculate the volume of this compound DMSO stock and aqueous buffer needed.
-
In a sterile tube, add the required volume of the pre-warmed aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock dropwise.
-
Continue to vortex for an additional 15-30 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains particulates, consider optimizing the protocol by lowering the final concentration or adjusting the buffer conditions.
-
Use the freshly prepared working solution immediately in your experiment.
-
Protocol 3: Preparation of this compound Formulation for In Vivo Studies
This protocol is based on a commonly used co-solvent formulation.
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mg/mL)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (for a final concentration of 1 mg/mL):
-
To prepare 1 mL of the final formulation, combine the following in a sterile tube in the specified order, ensuring the solution is mixed thoroughly after each addition:
-
Add 400 µL of PEG300.
-
Add 100 µL of the 10 mg/mL this compound DMSO stock solution and mix until clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL and mix thoroughly.
-
-
The final composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Visually inspect the final formulation for clarity. If precipitation occurs, gentle warming and sonication may be used to aid dissolution.
-
It is recommended to use this formulation immediately after preparation.
-
Visualizations
This compound Mechanism of Action: STING Signaling Pathway
Caption: Simplified signaling pathway of this compound-mediated STING activation.
Experimental Workflow: Preparing this compound for In Vitro Assays
Caption: Workflow for preparing this compound working solutions for in vitro experiments.
Logical Relationship: Troubleshooting Precipitation
References
Technical Support Center: Investigating Potential Off-Target Effects of SR-717 in Primary Cells
Welcome to the technical support center for researchers utilizing the novel STING agonist, SR-717. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common issues encountered during experiments with primary cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-nucleotide, small-molecule STING (Stimulator of Interferon Genes) agonist.[1][2][3] It functions as a direct mimetic of the natural STING ligand cGAMP (cyclic guanosine (B1672433) monophosphate-adenosine monophosphate), inducing the same "closed" conformational change in the STING protein.[4] This activation of the STING signaling pathway leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which in turn stimulates an anti-tumor immune response by activating immune cells such as CD8+ T cells, natural killer (NK) cells, and dendritic cells (DCs).[1][4]
Q2: Are there any known or potential off-target effects of this compound in primary cells?
While this compound is designed to be a specific STING agonist, some studies suggest potential interactions with other signaling pathways that researchers should be aware of. It's important to differentiate between direct off-target binding and downstream crosstalk between signaling pathways.
-
Toll-Like Receptor 2 (TLR2) Signaling: Research has indicated a potential role for TLR2 in the biological effects of this compound. For instance, the radioprotective effects of this compound were significantly reversed upon deletion of TLR2, suggesting a functional link between STING activation by this compound and the TLR2 signaling pathway.[5][6]
-
Interleukin-6 (IL-6) Dependence: The same studies that implicated TLR2 also highlighted a dependency on IL-6 for this compound's radioprotective effects. This suggests that some of the observed in vivo outcomes of this compound treatment may be mediated through an IL-6-dependent mechanism, which is a downstream consequence of the initial immune activation.[5][6]
-
Kinase Selectivity: One report mentioned that this compound was selective for STING over a panel of 468 kinases, indicating a low probability of direct, off-target kinase inhibition. However, comprehensive public data on broad off-target screening is limited.
It is crucial to note that these observations may not represent direct binding of this compound to these alternative receptors but could be a result of the complex interplay of immune signaling pathways initiated by STING activation.
Q3: My primary cells show a weaker than expected response to this compound. What are the possible reasons?
Several factors can contribute to a suboptimal response to STING agonists in primary cells.[7]
-
Cell Health and Viability: Ensure that your primary cells are healthy and have high viability. Stressed or dying cells may not respond robustly to stimuli.
-
STING Pathway Competency: The expression levels of STING and other downstream signaling components (e.g., cGAS, TBK1, IRF3) can vary between different primary cell types and donors. It is advisable to confirm the expression of key STING pathway proteins by Western blot.
-
Agonist Concentration and Stability: Ensure this compound is used at an effective concentration and has been stored correctly to prevent degradation. Prepare fresh dilutions for each experiment.
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular responses to immune stimuli. Regularly test your cell cultures for mycoplasma.
Q4: I am observing unexpected or variable cytokine profiles in my experiments with this compound. How can I troubleshoot this?
Inconsistent cytokine responses are a common challenge in immunology research.[7][8]
-
Technical Variability: Ensure consistency in cell seeding density, pipetting of this compound, and incubation times.
-
Donor-to-Donor Variability: Primary cells from different donors can exhibit significant variability in their response to stimuli. It is important to use multiple donors to ensure the reproducibility of your findings.
-
Cytokine Panel Selection: The specific cytokine profile induced by STING agonists can be complex. Consider using a broad cytokine/chemokine profiling assay to get a comprehensive view of the cellular response.
-
Dose-Response Effects: The concentration of this compound can influence the resulting cytokine profile. Perform a dose-response experiment to identify the optimal concentration for your specific cell type and experimental question.
Troubleshooting Guides
Issue 1: Suspected TLR2-Mediated Effects
Potential Cause: The observed cellular response may be partially mediated through the TLR2 signaling pathway, either through direct interaction or pathway crosstalk.
Troubleshooting Steps:
-
Assess TLR2 Expression: Confirm that your primary cells of interest express TLR2 at the protein level using flow cytometry or Western blot.
-
Use TLR2 Antagonists: Pre-treat your primary cells with a specific TLR2 antagonist before stimulating with this compound. A reduction in the observed response would suggest the involvement of TLR2 signaling.
-
Employ TLR2 Knockout/Knockdown Models: If available, use primary cells from TLR2 knockout animals or utilize siRNA/shRNA to knockdown TLR2 expression to definitively assess its role.
-
Compare with a Known TLR2 Ligand: Use a well-characterized TLR2 agonist (e.g., Pam3CSK4) as a positive control to compare the signaling and cytokine profiles with those induced by this compound.
Issue 2: Investigating the Role of IL-6 in this compound's Effects
Potential Cause: A specific downstream effect of this compound may be dependent on the production and signaling of IL-6.
Troubleshooting Steps:
-
Measure IL-6 Production: Quantify the levels of IL-6 secreted by your primary cells in response to this compound stimulation using an ELISA or a multiplex cytokine assay.
-
Neutralize IL-6 Activity: Add a neutralizing anti-IL-6 antibody to your cell cultures along with this compound treatment. A reversal or reduction of the observed phenotype will indicate an IL-6-dependent mechanism.
-
Utilize IL-6 Receptor Blockade: Treat cells with an IL-6 receptor antagonist to block downstream signaling and observe the impact on the this compound-induced effect.
-
Examine Downstream IL-6 Signaling: Assess the phosphorylation of STAT3, a key downstream target of IL-6 signaling, by Western blot or flow cytometry in response to this compound treatment.
Quantitative Data Summary
| Compound | Target(s) | EC50 in ISG-THP1 (WT) cells | EC50 in ISG-THP1 (cGAS KO) cells |
| This compound | STING | 2.1 µM | 2.2 µM |
Experimental Protocols
Protocol 1: Assessment of Potential TLR2 Activation in Human PBMCs
Objective: To determine if this compound induces signaling through the TLR2 pathway in primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human PBMCs isolated from healthy donors
-
This compound
-
Pam3CSK4 (positive control for TLR1/2 activation)
-
LPS (positive control for TLR4 activation)
-
Anti-human TLR2 antibody (for flow cytometry)
-
Appropriate isotype control antibody
-
Reagents for RNA isolation and RT-qPCR
-
Reagents for ELISA (e.g., human IL-8, TNF-α)
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin and seed in 96-well plates at a density of 2 x 10^5 cells/well.
-
Cell Stimulation: Treat the cells with a dose range of this compound, Pam3CSK4 (e.g., 100 ng/mL), LPS (e.g., 100 ng/mL), or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 6 hours for gene expression analysis, 24 hours for cytokine secretion).
-
Analysis of TLR2 Expression (Optional): Stain a separate aliquot of PBMCs with an anti-human TLR2 antibody and analyze by flow cytometry to confirm TLR2 expression.
-
Gene Expression Analysis:
-
Isolate total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Quantify the mRNA expression of TLR2 target genes (e.g., IL8, TNF) and a housekeeping gene (e.g., GAPDH) using RT-qPCR.
-
-
Cytokine Secretion Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-8 and TNF-α using a specific ELISA kit according to the manufacturer's instructions.
-
Protocol 2: IL-6 Neutralization Assay in Primary Macrophages
Objective: To investigate if the this compound-induced expression of a specific gene of interest (e.g., an interferon-stimulated gene, ISG) is dependent on IL-6 signaling.
Materials:
-
Primary human monocyte-derived macrophages (MDMs)
-
Macrophage colony-stimulating factor (M-CSF)
-
This compound
-
Anti-human IL-6 neutralizing antibody
-
Isotype control antibody
-
Reagents for RNA isolation and RT-qPCR
-
Reagents for Western blotting (antibodies against p-STAT3, total STAT3, and a loading control)
Methodology:
-
Macrophage Differentiation: Isolate primary human monocytes and differentiate them into macrophages using M-CSF.
-
Pre-treatment with Neutralizing Antibody: Pre-incubate the macrophages with the anti-human IL-6 neutralizing antibody or an isotype control antibody for 1 hour at 37°C.
-
This compound Stimulation: Add this compound to the cell cultures at a predetermined optimal concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 4 hours for signaling analysis, 8 hours for gene expression).
-
Gene Expression Analysis:
-
Isolate total RNA and perform RT-qPCR to measure the expression of your gene of interest and a housekeeping gene.
-
-
Western Blot Analysis for p-STAT3:
-
Lyse the cells and perform Western blotting to assess the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Visualizations
Caption: On-target signaling pathway of this compound activation of STING.
Caption: Logical workflow for troubleshooting unexpected this compound effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | STING agonist | TargetMol [targetmol.com]
- 4. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SR-717 Dosage for Minimal Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of SR-717 in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to dosage optimization and toxicity minimization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleotide small molecule that acts as a direct agonist of the Stimulator of Interferon Genes (STING) pathway.[1] It mimics the natural ligand, cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP), inducing a "closed" conformation of the STING protein.[1] This activation leads to a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.[1][2]
Q2: What are the reported effective dosages of this compound in preclinical models?
A2: Effective in vivo dosages of this compound in mouse models have been reported to be in the range of 10 mg/kg to 30 mg/kg. Specifically, a dosage of 10 mg/kg administered intravenously has shown anti-tumor activity, while 30 mg/kg administered intraperitoneally once daily for seven days has been shown to maximally inhibit tumor growth.[3][4]
Q3: What are the common signs of systemic toxicity associated with STING agonists like this compound?
A3: Systemic administration of STING agonists can lead to a potent immune activation, potentially resulting in a "cytokine storm." Common signs of systemic toxicity in animal models include significant and acute body weight loss, ruffled fur, and altered behavior.[5] Monitoring these parameters is crucial for assessing the tolerability of the administered dose.
Q4: Are there any studies on the toxicity profile of this compound at various dosages?
A4: While comprehensive dose-escalation toxicity studies with detailed histopathology are not widely published, some data is available. One study noted that this compound has been shown to have no significant adverse effects on the body's blood biochemical indicators or major organs.[6] Additionally, data from the National Cancer Institute (NCI) provides some insight into survival rates at different doses, which can be used as a preliminary guide for dose selection.
Troubleshooting Guides
Issue 1: Excessive Weight Loss and/or Sickness in Animals Post-Administration
| Potential Cause | Troubleshooting Step | Rationale |
| Dose is too high | Reduce the dose of this compound. Perform a dose-titration study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. | High concentrations of STING agonists can induce a systemic "cytokine storm," leading to acute toxicity. Lower doses may still be effective while being better tolerated.[5] |
| Rapid systemic exposure | Consider switching from systemic (e.g., intravenous) to intratumoral administration if your tumor model allows. | Localized delivery can limit systemic exposure and associated toxicities.[5] |
| Formulation issues | Ensure the formulation is prepared correctly and is stable. Consider using a formulation that provides a more controlled release, such as encapsulation in nanoparticles or hydrogels. | Improper formulation can lead to rapid, uncontrolled release and increased systemic toxicity. Controlled-release formulations can reduce peak systemic concentrations.[5] |
Issue 2: Lack of Anti-Tumor Efficacy at a Tolerable Dose
| Potential Cause | Troubleshooting Step | Rationale |
| Sub-optimal dosing schedule | Optimize the dosing frequency and duration. Experiment with different schedules (e.g., daily for one week, every other day for two weeks). | The kinetics of the immune response to STING activation can be complex. A different dosing schedule might be needed to sustain the anti-tumor response. |
| Tumor model resistance | Investigate the STING pathway status in your tumor model. Some tumor cells may have defects in the STING signaling pathway, rendering them resistant to STING agonists. | A functional STING pathway in the tumor microenvironment is necessary for the therapeutic effect of this compound. |
| Formulation and administration | Confirm the stability and proper administration of your this compound formulation. Ensure the intravenous injection is successful and the full dose is delivered. | Issues with the formulation or administration can lead to reduced bioavailability and efficacy. |
Data Presentation
Table 1: Summary of In Vivo this compound Dosages and Administration Routes
| Dosage | Administration Route | Animal Model | Observed Effect | Reference(s) |
| 10 mg/kg | Intravenous (IV) | C57BL/6 mice with B16.F10 melanoma | Anti-tumor activity and prolonged survival | [3] |
| 30 mg/kg | Intraperitoneal (IP) | C57BL/6 mice with B16.F10 melanoma | Maximally inhibited tumor growth | [4] |
| 30 mg/kg | Intraperitoneal (IP) | C57BL/6 mice | Anti-radiation activity, improved survival, and protection against intestinal damage | [7] |
Table 2: NCI In Vivo Screening Data on this compound Toxicity
| Dose (mg/kg/injection) | Schedule (Route) | Survival (%) on Tox Evaluation Day (Day 5) |
| 12.5 | Q01DX009 (IP) | 100% (6/6) |
| 25.0 | Q01DX009 (IP) | 100% (6/6) |
| 50.0 | Q01DX009 (IP) | 100% (6/6) |
| 33.0 | Q04DX003 (IP) | 100% (6/6) |
| 50.0 | Q04DX003 (IP) | 83% (5/6) |
| 75.0 | Q04DX003 (IP) | 83% (5/6) |
| 100.0 | Q04DX003 (IP) | 100% (6/6) |
| 200.0 | Q04DX003 (IP) | 17% (1/6) |
| 400.0 | Q04DX003 (IP) | 17% (1/6) |
Note: The NCI data provides preliminary toxicity information. A thorough dose-finding study is recommended for each specific experimental setup.
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol is for preparing a 2.5 mg/mL suspension of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 20 mg/mL.[3] Sonication may be required to fully dissolve the compound.
-
In a sterile microcentrifuge tube, combine the following in the order listed, ensuring the solution is clear after each addition:
-
10% DMSO (from the this compound stock solution)
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Vortex the final solution to ensure it is a homogenous suspension.
-
This formulation should be prepared fresh before each use.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
Materials:
-
Tumor cells (e.g., B16.F10 melanoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
This compound formulation
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer the prepared this compound formulation to the treatment group according to the desired dose and schedule (e.g., 10 mg/kg IV or 30 mg/kg IP). Administer the vehicle control to the control group.
-
Monitoring:
-
Continue to monitor tumor growth 2-3 times per week.
-
Monitor the body weight of the mice daily for the first week of treatment and then 2-3 times per week.
-
Observe the mice for any clinical signs of toxicity (e.g., ruffled fur, lethargy, hunched posture).
-
-
Endpoint: Euthanize the mice when the tumors reach the predetermined endpoint size, or if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
Analysis: Analyze tumor growth curves, survival rates, and any changes in body weight between the treatment and control groups.
Mandatory Visualizations
Caption: this compound activates the STING signaling pathway.
Caption: In vivo experimental workflow for this compound.
Caption: Troubleshooting logic for in vivo this compound experiments.
References
- 1. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | STING agonist | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing unexpected results in SR-717 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the non-nucleotide STING agonist, SR-717.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-nucleotide STING (Stimulator of Interferatoron Genes) agonist. It functions as a stable cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) mimetic.[1] this compound activates STING by inducing a "closed" conformation of the STING protein, which is similar to its natural ligand, cGAMP.[2] This activation triggers a downstream signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, such as IL-6 and TNF-α. This cascade ultimately promotes an anti-tumor immune response by activating CD8+ T cells, natural killer (NK) cells, and dendritic cells.[3]
Q2: My cells are not responding to this compound treatment. What are the possible causes?
A2: A lack of cellular response to this compound can stem from several factors:
-
Cell Line Integrity: The target cells must have a functional STING pathway. Some cancer cell lines exhibit epigenetic silencing of the STING1 gene or harbor loss-of-function mutations in key pathway components like STING, cGAS, TBK1, or IRF3.[4]
-
Compound Inactivity: Ensure the this compound compound has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade its activity.[5]
-
Experimental Conditions: Factors such as mycoplasma contamination or low cell viability can significantly impair immune responses.[5] It is also crucial to use the recommended concentration of this compound, as the dose-response can be cell-type specific.
Q3: I am observing high levels of cytotoxicity in my in vitro experiments. How can I mitigate this?
A3: High cytotoxicity can sometimes be an artifact of the experimental conditions rather than a direct effect of this compound. Consider the following:
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound that induces STING activation without causing excessive cell death.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your cell culture medium is not toxic to your cells.[2] It is advisable to run a vehicle-only control.
-
Cell Health: Ensure your cells are healthy and not overly confluent before treatment, as stressed cells can be more susceptible to cytotoxicity.
Q4: My in vivo experiments are showing systemic toxicity in animal models. What are the troubleshooting steps?
A4: Systemic toxicity with STING agonists in vivo is often associated with a "cytokine storm" resulting from widespread immune activation.[6] To address this:
-
Dose Adjustment: The administered dose may be too high. Conduct a dose-titration study to identify the maximum tolerated dose (MTD).[6]
-
Route of Administration: Systemic administration (e.g., intravenous or intraperitoneal) can lead to rapid systemic dissemination. Consider switching to intratumoral injection to localize the effects of this compound.[6]
-
Formulation: The formulation may not be effectively retaining the agonist at the target site. Utilizing a formulation that provides controlled, localized release, such as encapsulation in nanoparticles or hydrogels, can reduce systemic exposure.[6]
Troubleshooting Guides
Issue 1: Inconsistent or No STING Pathway Activation in Western Blot
-
Potential Cause 1: Inactive this compound.
-
Troubleshooting Step: Test the activity of your this compound stock on a positive control cell line known to have a functional STING pathway, such as THP-1 cells.[4]
-
-
Potential Cause 2: Absence or Low Expression of STING Protein.
-
Troubleshooting Step: Perform a western blot to confirm the expression of STING protein in your cell lysate. If STING expression is absent, this cell line is not suitable for this experiment.[4]
-
-
Potential Cause 3: Deficiency in Downstream Signaling Proteins.
-
Troubleshooting Step: Verify the expression of key downstream signaling molecules such as TBK1 and IRF3 via western blot.[4]
-
Issue 2: High Variability Between Experimental Replicates
-
Potential Cause 1: Inconsistent Cell Seeding or Treatment.
-
Troubleshooting Step: Ensure uniform cell seeding density across all wells. Be precise with pipetting when adding this compound to each well.
-
-
Potential Cause 2: Degradation of this compound.
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.[5]
-
-
Potential Cause 3: Edge Effects in Multi-well Plates.
-
Troubleshooting Step: Avoid using the outer wells of multi-well plates for experimental conditions, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
-
Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | EC50 | Reference |
| ISG-THP1 (WT) | STING Activation | 2.1 µM | [1] |
| ISG-THP1 (cGAS KO) | STING Activation | 2.2 µM | [1] |
| B16 | STING Activation | 7.8 µM | [2] |
Table 2: Recommended In Vivo Dosing of this compound
| Animal Model | Tumor Model | Dosing Regimen | Route of Administration | Reference |
| C57BL/6 Mice | B16.F10 Melanoma | 30 mg/kg, once daily for 7 days | Intraperitoneal | [2] |
| C57BL/6 Mice | B16.F10 Melanoma | 10 mg/kg, every two days for 3 doses | Intravenous | |
| C57BL/6 Mice | General | 30 mg/kg for 7 days | Intraperitoneal | [3] |
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay in THP-1 Cells
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in complete RPMI-1640 medium.
-
Differentiation (Optional but Recommended): Differentiate THP-1 cells into macrophage-like cells by adding PMA (Phorbol 12-myristate 13-acetate) to a final concentration of 50-100 ng/mL. Incubate for 24-48 hours. After incubation, gently aspirate the PMA-containing medium, wash once with fresh serum-free medium, and then add fresh complete medium. Rest the cells for 24 hours.[5]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Further dilute the stock solution in complete medium to achieve the desired final concentrations.
-
Cell Treatment: Aspirate the medium from the cells and add 100 µL of the this compound dilutions or a vehicle control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[5]
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the supernatant and measure the concentration of secreted cytokines (e.g., IFN-β, IL-6) using an ELISA kit.
-
Western Blot: Lyse the cells and perform a western blot to detect the phosphorylation of STING, TBK1, and IRF3.
-
Protocol 2: In Vivo Anti-Tumor Efficacy Study
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., B16.F10) into the flank of C57BL/6 mice. Allow the tumors to reach a palpable size (e.g., 50-100 mm³).[6]
-
This compound Formulation: Prepare the in vivo formulation of this compound. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[2]
-
Administration: Administer this compound to the mice via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule.[2]
-
Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration or immunohistochemistry.
Visualizations
Caption: this compound activates the STING signaling pathway.
Caption: A general workflow for troubleshooting unexpected results.
References
Impact of hygroscopic DMSO on SR-717 solubility and activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SR-717. The focus is on mitigating issues related to the hygroscopic nature of Dimethyl Sulfoxide (B87167) (DMSO) and its impact on the solubility and biological activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3] As a stable mimetic of cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP), this compound binds to STING, inducing a "closed" conformational change.[1][3][4] This activation of the STING signaling pathway is crucial for linking innate immunity to various biological processes, including antitumor immunity.[1][5] The pathway activation leads to the transcription of host defense genes, such as type I interferons and pro-inflammatory cytokines.[1]
Q2: What is the recommended solvent for this compound, and what is its solubility?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][6][7][8] The solubility in fresh, anhydrous DMSO is typically reported to be between 10 mg/mL and 35 mg/mL.[2][6] It is critical to note that the solubility of this compound is significantly reduced in DMSO that has absorbed moisture.[2][6] Therefore, using a new, unopened bottle of anhydrous DMSO is strongly recommended for preparing stock solutions.[2]
Q3: What does it mean that DMSO is "hygroscopic" and why is this important for my experiments with this compound?
DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9][10][11] This is a critical consideration because the introduction of water into DMSO alters its solvent properties, making it more polar.[9][12] For a lipophilic compound like this compound, this increased polarity of the DMSO/water mixture leads to a significant decrease in solubility.[9][12] This can cause incomplete dissolution, precipitation of the compound from stock solutions, and consequently, inaccurate dosing in experimental assays.[9]
Q4: How can the hygroscopic nature of DMSO affect the biological activity of this compound in my assays?
The primary impact on biological activity is indirect and stems from the solubility issue. If this compound precipitates from your DMSO stock solution, the actual concentration of the compound in your assay will be lower than intended. This will lead to a diminished or inconsistent biological effect, such as reduced activation of the STING pathway or lower than expected expression of target genes like PD-L1.[2][6] Furthermore, high concentrations of DMSO itself can influence cell viability and membrane permeability, and the presence of water can modulate these effects.[13][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not fully dissolve in DMSO. | The DMSO has likely absorbed atmospheric moisture, reducing its solvating power for this compound.[2][6][9] | Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO. Gentle warming and sonication can also aid dissolution, but fresh solvent is the key.[2][15] |
| A previously clear this compound stock solution now appears cloudy or contains precipitate. | The stock solution has been exposed to air, allowing the DMSO to absorb water and causing this compound to precipitate.[9] This is often exacerbated by repeated freeze-thaw cycles.[9][12] | Prepare smaller, single-use aliquots of the stock solution to minimize air exposure and freeze-thaw cycles. Store all aliquots in tightly sealed vials at -20°C or -80°C.[2][9] |
| Inconsistent or lower-than-expected activity in cell-based assays. | The actual concentration of this compound is lower than calculated due to precipitation in the stock solution. | Visually inspect the stock solution for any precipitate before diluting into your assay medium. If precipitate is present, you may try to redissolve it by warming and sonicating, but it is highly recommended to prepare a fresh stock solution with anhydrous DMSO. |
| Difficulty reproducing in vivo results. | Variability in the formulation due to this compound precipitation in the DMSO portion of the vehicle. | Always prepare the dosing solution fresh before each use. Ensure the initial DMSO solution of this compound is completely clear before adding it to other vehicle components like PEG300, Tween 80, or saline.[15] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the best practices for preparing a concentrated stock solution of this compound while minimizing water absorption by DMSO.
Materials:
-
This compound solid powder
-
Anhydrous DMSO (new, unopened bottle)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials with screw caps
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Allow the this compound vial and the new bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Perform all handling of DMSO and this compound in a low-humidity environment if possible, such as a glove box or a bench with a dry air stream.[16]
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL). Work quickly to minimize the time the DMSO bottle is open.[17]
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[15]
-
Once fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years), protected from moisture.[2]
Protocol 2: In Vitro STING Activation Assay using THP-1 Cells
This protocol describes a method to assess the biological activity of this compound by measuring the upregulation of a downstream target, PD-L1, in THP-1 monocytic cells.
Materials:
-
THP-1 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound DMSO stock solution (prepared as in Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (for Western Blot) or RNA extraction kit (for RT-qPCR)
-
Multi-well cell culture plates
Procedure:
-
Seed THP-1 cells in a multi-well plate at a density of 0.5 x 10^6 cells/mL and allow them to adhere or stabilize overnight.
-
Thaw a single-use aliquot of the this compound stock solution. Visually inspect for any precipitation.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Also, prepare a vehicle control using the same concentration of DMSO as in the highest this compound treatment.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a specified period (e.g., 6-24 hours) at 37°C and 5% CO₂.
-
After incubation, harvest the cells.
-
For Western Blot Analysis: Wash cells with cold PBS, lyse them, and determine protein concentration. Proceed with SDS-PAGE, protein transfer, and immunoblotting using an antibody specific for PD-L1.
-
For RT-qPCR Analysis: Extract total RNA from the cells, perform reverse transcription to synthesize cDNA, and then conduct quantitative PCR using primers specific for the CD274 gene (encoding PD-L1) and a suitable housekeeping gene for normalization.[5]
Visualizations
Caption: this compound activates the STING signaling pathway.
Caption: Workflow for preparing this compound stock solution.
Caption: Impact of hygroscopic DMSO on experimental outcomes.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. SR‐717, a Non‐Nucleotide STING Agonist, Displayed Anti‐Radiation Activity in a IL‐6 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. chembk.com [chembk.com]
- 8. aobious.com [aobious.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. ziath.com [ziath.com]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | STING agonist | TargetMol [targetmol.com]
- 16. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 17. tutorchase.com [tutorchase.com]
Preventing precipitation of SR-717 in cell culture media
Welcome to the technical support center for SR-717. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] As a stable mimetic of cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP), this compound activates the STING signaling pathway, which plays a crucial role in the innate immune response to cytosolic DNA.[1][3] This activation leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating an anti-tumor immune response.[3][4]
Q2: What are the common causes of this compound precipitation in cell culture media?
A2: Precipitation of this compound in cell culture media is often due to a combination of factors:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, is hydrophobic and has limited solubility in aqueous solutions such as cell culture media.[5]
-
Solvent Shock: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Rapidly diluting this stock in the aqueous environment of the cell culture medium can cause a sudden change in polarity, leading to the compound precipitating out of solution.[5]
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.
-
Interaction with Media Components: Components in the cell culture medium, such as salts, amino acids, and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.[5]
-
Temperature and pH Fluctuations: Changes in temperature (e.g., moving from room temperature to 37°C) and pH shifts in the medium due to cellular metabolism can also affect the solubility of the compound.[5][6]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The most commonly recommended solvent for preparing this compound stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).[2][7][8] It is crucial to use fresh, moisture-free DMSO, as absorbed water can significantly reduce the solubility of hydrophobic compounds like this compound.[2]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[9] For sensitive cell lines or long-term experiments, a final concentration of 0.1% or lower is recommended.[10][11] It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[9]
Q5: What is a typical effective concentration range for this compound in in vitro experiments?
A5: The effective concentration of this compound can vary depending on the cell line and the specific assay. Published studies have shown EC50 values of 2.1 µM and 2.2 µM in ISG-THP1 (WT) and ISG-THP1 (cGAS KO) cell lines, respectively.[1][2][7] Another study demonstrated the induction of PD-L1 expression in THP1 cells at a concentration of 3.8 µM.[1][2] A concentration range of 1-10 µM is a reasonable starting point for most in vitro experiments.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Issue: Media becomes cloudy or a precipitate is visible immediately after adding this compound.
This is a common indication that the compound has crashed out of solution upon dilution into the aqueous cell culture medium.
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO (sterile)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the tube in a 37°C water bath and vortex for 10-15 minutes. If necessary, sonicate the solution for a few minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed tubes.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the final desired concentration.
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Intermediate Dilution (optional but recommended): Prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. Mix gently by pipetting.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium to achieve a final concentration of 10 µM.
-
-
-
When adding the this compound solution to the medium, add it dropwise while gently swirling the tube or plate to ensure rapid and even distribution.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution for your experiments immediately.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 20 mg/mL (~57 mM) | Sonication is recommended.[8] |
| DMSO | 35 mg/mL (~100 mM) | Use of fresh, anhydrous DMSO is critical as moisture reduces solubility.[2] |
Table 2: In Vitro Effective Concentrations of this compound
| Cell Line | Assay | Effective Concentration | Reference |
| ISG-THP1 (WT) | STING Activation (EC50) | 2.1 µM | [1][2][7] |
| ISG-THP1 (cGAS KO) | STING Activation (EC50) | 2.2 µM | [1][2][7] |
| THP1 | PD-L1 Expression | 3.8 µM | [1][2] |
| Primary Human PBMCs | PD-L1 Expression | 3.8 µM | [1] |
| Macrophage THP1 | Western Blot | 3.6 µM | [8] |
| Primary Human PBMCs | RT-qPCR | 10 µM | [8] |
Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. This compound | STING agonist | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
SR-717 stability at room temperature for experimental setup
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of SR-717 for experimental setups, particularly focusing on its stability at room temperature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2][3] It functions as a direct cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) mimetic, inducing the same "closed" conformation of STING. This activation of the STING signaling pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can elicit a powerful anti-tumor immune response.[4][5]
Q2: How should this compound be stored for long-term and short-term use?
A2: For long-term storage, this compound powder should be kept at -20°C, where it is stable for up to three years. Stock solutions in a solvent such as DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1][6]
Q3: What is the stability of this compound at room temperature?
A3: While this compound is stable for short periods at room temperature, particularly during shipping (up to two weeks), it is not recommended for prolonged storage under these conditions. For experimental use, it is best practice to prepare fresh working solutions from frozen stock and use them immediately for optimal results.[3] One study has shown that this compound is stable for at least 8 hours in a solution of phosphate-buffered saline (PBS) with 10% fetal bovine serum (FBS), suggesting stability throughout the course of typical cell-based assays.[5]
Q4: I am observing inconsistent results in my experiments with this compound. What could be the issue?
A4: Inconsistent results can arise from several factors related to the handling of this compound. One common issue is the degradation of the compound due to improper storage or handling. Ensure that you are following the recommended storage conditions and preparing fresh solutions for each experiment. Another potential issue is the solubility of this compound. It is soluble in DMSO, and sonication may be required to achieve complete dissolution.[6] When preparing aqueous working solutions, the mixed solution should be used immediately to avoid precipitation.[3]
Q5: Are there any specific recommendations for dissolving this compound?
A5: Yes, this compound is soluble in DMSO. To prepare a stock solution, dissolve the powder in fresh, moisture-free DMSO.[3] For in vivo studies, a common formulation involves dissolving this compound in a mixture of solvents, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] Always ensure the solution is clear before use.
Quantitative Data on this compound Stability
| Condition | Form | Duration | Stability |
| Room Temperature | Shipping | < 2 weeks | Stable |
| Room Temperature | In PBS with 10% FBS | 8 hours | Stable[5] |
| -20°C | Powder | 3 years | Stable[6] |
| -20°C | In Solvent | 1 month | Stable[1] |
| -80°C | In Solvent | 1 year | Stable[1][6] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 351.19 g/mol for the lithium salt), add 284.7 µL of DMSO.
-
Vortex the vial until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Preparation of this compound Working Solution for In Vitro Assays
-
Materials: this compound stock solution (10 mM in DMSO), cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. It is recommended to perform serial dilutions.
-
Mix the working solution thoroughly by gentle pipetting.
-
Use the freshly prepared working solution immediately in your cell-based assay.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activation of the STING signaling pathway.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. This compound | STING agonist | TargetMol [targetmol.com]
Mitigating potential SR-717-induced cytotoxicity in sensitive cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and mitigating potential cytotoxicity associated with the STING (Stimulator of Interferon Genes) agonist, SR-717. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-nucleotide small molecule that acts as a direct agonist of the STING protein.[1][2] Its primary mechanism involves binding to STING, inducing a conformational change that triggers downstream signaling pathways.[1][2] This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which can stimulate an anti-tumor immune response.[1][2]
Q2: Is this compound expected to be cytotoxic to all cell lines?
A2: Not necessarily. The cytotoxic potential of this compound is highly dependent on the cell type. While it has shown anti-tumor activity by inducing apoptosis in various cancer cell lines, some studies have reported that this compound can increase cell viability and inhibit apoptosis, particularly in the context of radiation-induced damage to normal tissues.[3][4][5][6] Therefore, it is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest.
Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?
A3: Common indicators of cytotoxicity include:
-
A significant decrease in cell viability and proliferation.
-
Morphological changes such as cell rounding, shrinking, and detachment from the culture surface.
-
An increase in floating cells and cellular debris in the medium.
-
Nuclear condensation and fragmentation, which are hallmarks of apoptosis.
Q4: What is the primary mechanism of this compound-induced cell death in sensitive cancer cell lines?
A4: Evidence suggests that prolonged activation of the STING pathway by agonists like this compound can lead to apoptosis.[7][8] This process may involve the activation of caspases, including caspase-3, -7, -8, and -9, and can also be mediated by the IRF3-Bax pathway, leading to mitochondrial outer membrane permeabilization.[7][9][10]
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| High Cell Line Sensitivity | The cell line you are using may be particularly sensitive to STING pathway activation. |
| Solution: Perform a dose-response experiment with a wider range of this compound concentrations, starting from very low (e.g., nanomolar) concentrations, to determine the optimal range for your desired effect without excessive cytotoxicity. | |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cell death, especially at higher final concentrations. |
| Solution: Ensure the final solvent concentration in your culture medium is at a non-toxic level (typically ≤0.1% for DMSO). Run a vehicle control (medium with the same solvent concentration as the highest this compound dose) to assess solvent-specific effects. | |
| Suboptimal Cell Culture Conditions | Cells that are stressed due to factors like high passage number, over-confluency, or nutrient depletion may be more susceptible to drug-induced cytotoxicity. |
| Solution: Use cells with a consistent and low passage number. Seed cells at an optimal density to avoid over-confluency during the experiment. Ensure the culture medium is fresh and contains all necessary supplements. |
Issue 2: Inconsistent or variable results between replicate wells or experiments.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Small errors in pipetting, especially with concentrated stock solutions, can lead to significant variations in the final drug concentration. |
| Solution: Use calibrated pipettes and consider preparing serial dilutions to minimize the pipetting of very small volumes. | |
| Uneven Cell Seeding | A non-homogenous cell suspension can result in different numbers of cells per well, leading to variability in the final readout. |
| Solution: Ensure the cell suspension is thoroughly mixed before and during seeding. | |
| Edge Effects in Multi-well Plates | Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the drug and affect cell viability. |
| Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium. |
Quantitative Data
The cytotoxic activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the estimated IC50 values for this compound in several cancer cell lines after 72 hours of continuous exposure, as determined by an MTT-based assay.[3]
| Cell Line | Cancer Type | Estimated IC50 (µM) |
| HCT116 | Colorectal Carcinoma | >10 |
| HCT116/OxR | Oxaliplatin-Resistant Colorectal Carcinoma | >10 |
| SW480 | Colorectal Adenocarcinoma | ~5 |
| HT-29 | Colorectal Adenocarcinoma | ~7 |
| MC38 | Murine Colon Adenocarcinoma | >10 |
| B16-F10 | Murine Melanoma | >10 |
Note: These IC50 values are estimated from dose-response curves and may vary depending on the specific experimental conditions.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the metabolic activity of cells.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Include a vehicle-only control (medium with the same final concentration of solvent as the highest this compound concentration).
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. This compound | STING agonist | TargetMol [targetmol.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SR‐717, a Non‐Nucleotide STING Agonist, Displayed Anti‐Radiation Activity in a IL‐6 Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist-mediated activation of STING induces apoptosis in malignant B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Agonist-Mediated Activation of STING Induces Apoptosis in Malignant B " by Chih-Hang Anthony Tang, Joseph A. Zundell et al. [digitalcommons.usf.edu]
- 9. STING agonists trigger monocyte death via apoptosis, pyroptosis, caspase-8 activation and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Best practices for handling and storing SR-717 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing SR-717 powder. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
This compound powder is stable for up to three years when stored at -20°C.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Solutions of this compound should be aliquoted and stored at -80°C.[1][2] Under these conditions, the solution is stable for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to use aliquots.[2]
Q3: What is the recommended solvent for dissolving this compound powder?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][3] It is soluble in DMSO up to 20 mg/mL (56.95 mM).[1][3] Sonication can aid in the dissolution process.[1] It is crucial to use fresh, moisture-free DMSO, as moisture can reduce the solubility of the compound.[3] this compound is insoluble in water and ethanol.[3]
Q4: What are the known safety hazards associated with this compound?
The free acid form of this compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4]
Q5: What personal protective equipment (PPE) should be worn when handling this compound powder?
When handling this compound powder, it is essential to wear appropriate PPE, including protective gloves, a lab coat, and safety goggles with side shields.[4] In case of dust formation, a suitable respirator should be used.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Powder appears clumped or caked. | Improper storage, exposure to moisture or elevated temperatures. | - Ensure the powder has been consistently stored at -20°C in a tightly sealed container. - Allow the container to equilibrate to room temperature before opening to prevent condensation.[5] - If clumping is minor, gently tapping the vial may help break up aggregates. |
| Difficulty dissolving the powder in DMSO. | - Use of old or moisture-laden DMSO. - Insufficient mixing. - Concentration is too high. | - Use fresh, anhydrous DMSO for reconstitution.[3] - Sonicate the solution to facilitate dissolution.[1] - Do not exceed the recommended concentration of 20 mg/mL.[1][3] |
| Precipitation observed in the stock solution after storage. | - Improper storage temperature. - Freeze-thaw cycles. | - Ensure the stock solution is stored at -80°C.[1][2] - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] - Before use, gently warm the aliquot to room temperature and vortex briefly to ensure homogeneity. |
| Inconsistent or unexpected experimental results. | Degradation of the compound due to improper handling or storage. | - Review storage and handling procedures to ensure compliance with best practices. - Use a fresh aliquot of the stock solution for your experiment. - If the problem persists, consider using a fresh vial of this compound powder. |
Quantitative Data Summary
Storage Conditions
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1][2] |
Solubility
| Solvent | Maximum Concentration | Notes |
| DMSO | 20 mg/mL (56.95 mM)[1][3] | Sonication is recommended.[1] Use fresh, moisture-free DMSO.[3] |
| Water | Insoluble[3] | |
| Ethanol | Insoluble[3] |
Experimental Protocols
Best Practice Protocol for Preparation of this compound Stock Solution
-
Acclimatization: Before opening, allow the vial of this compound powder to warm to room temperature for at least 20-30 minutes. This prevents condensation of moisture inside the vial, which can affect the stability and solubility of the compound.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Reconstitution: Add the appropriate volume of fresh, anhydrous DMSO to the powder to achieve the desired concentration (not exceeding 20 mg/mL).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use, low-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
Visualizations
Caption: Recommended handling and storage workflow for this compound.
Caption: Simplified STING signaling pathway activated by this compound.
References
- 1. This compound | STING agonist | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Powder Coating Storage: Best Practices for Longevity and Performance > Powder Coated Tough Magazine [powdercoatedtough.com]
Adjusting SR-717 concentration for different cell densities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SR-717 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleotide, small-molecule STING (Stimulator of Interferon Genes) agonist.[1][2][3][4] It functions as a direct cGAMP mimetic, inducing a "closed" conformation of the STING protein.[5][3] This activation of STING triggers downstream signaling pathways, leading to the production of type I interferons and other pro-inflammatory cytokines, which can promote anti-tumor and anti-viral immune responses.[4][6][7][8]
Q2: What are the reported effective concentrations of this compound in vitro?
A2: The effective concentration of this compound can vary depending on the cell line and experimental conditions. Published studies have reported EC50 values of 2.1 µM and 2.2 µM in ISG-THP1 cell lines.[1][2] Other studies have used concentrations ranging from 0.6 µM to 20 µM for inhibiting viral replication and 3.6 µM to 10 µM for activating STING signaling and inducing downstream effects in various cell types.[1][3][8]
Q3: Why is it necessary to adjust the this compound concentration for different cell densities?
A3: Adjusting the this compound concentration for different cell densities is critical for obtaining accurate and reproducible results. Cell density can significantly influence the cellular response to a drug.[9] At high cell densities, factors such as nutrient depletion, waste accumulation, and cell-to-cell contact can alter cellular metabolism and drug sensitivity. Conversely, at very low densities, cells may not behave as they would in a more physiological context. Therefore, the optimal concentration of this compound is dependent on the number of cells being treated.
Q4: How does cell confluence affect the experiment?
A4: The ideal cell confluence depends on the nature of your experiment. For cytostatic assays (measuring growth inhibition), a lower initial confluence (e.g., 30-50%) is recommended to allow room for cell proliferation in the control group. For cytotoxic assays (measuring cell death), a higher initial confluence (e.g., 70-80%) is often used to start with a stable cell population. It is crucial to avoid over-confluence in all experiments, as this can lead to artifacts that mask the true effect of the compound.
Troubleshooting Guide: Adjusting this compound Concentration for Different Cell Densities
This guide provides a systematic approach to determine the optimal this compound concentration for your specific experimental conditions, particularly when using different cell densities.
Issue: Inconsistent or unexpected results with this compound treatment at different cell densities.
Primary Cause: The fixed concentration of this compound may not be optimal for varying numbers of cells, leading to either suboptimal stimulation or unintended toxicity.
Solution: Empirically determine the optimal this compound concentration for each cell density and cell line through a dose-response experiment.
Experimental Protocol: Determining Optimal this compound Concentration
This protocol outlines the steps to establish the appropriate this compound concentration for your specific cell density.
1. Cell Seeding Optimization:
-
Objective: To determine the optimal cell seeding density for your experiment's duration.
-
Procedure:
-
Seed a multi-well plate with a range of cell densities (e.g., for a 96-well plate, you might test 1,000, 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well).
-
Incubate the plate for the intended duration of your this compound treatment experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, measure cell viability or confluence.
-
Select a seeding density that results in cells being in the logarithmic growth phase and not over-confluent at the end of the experiment.
-
2. This compound Dose-Response Experiment:
-
Objective: To determine the optimal this compound concentration for the chosen cell density.
-
Procedure:
-
Seed your cells at the optimized density determined in the previous step.
-
Prepare a serial dilution of this compound. A broad range is recommended for the initial experiment (e.g., 0.1 µM to 100 µM).
-
Treat the cells with the different concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO).
-
Incubate for the desired treatment duration.
-
Measure the desired biological endpoint (e.g., cell viability, cytokine production, gene expression of STING target genes like IFNB1 or CXCL10).
-
Plot the response against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).
-
Data Presentation: Example this compound Dose-Response Data
The following table summarizes hypothetical data from a dose-response experiment to determine the optimal this compound concentration for inducing IFN-β production at two different cell densities.
| Cell Density (cells/well) | This compound Concentration (µM) | IFN-β Production (pg/mL) |
| 5,000 | 0 (Vehicle) | 10 |
| 0.1 | 50 | |
| 1 | 250 | |
| 2.5 | 500 (EC50) | |
| 10 | 950 | |
| 50 | 1000 | |
| 20,000 | 0 (Vehicle) | 40 |
| 0.1 | 200 | |
| 1 | 1000 | |
| 5.0 | 2000 (EC50) | |
| 10 | 3800 | |
| 50 | 4000 |
Note: This is example data. Your results will vary depending on the cell line, experimental conditions, and the endpoint being measured.
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound activation of STING.
Experimental Workflow for Adjusting this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring single-cell density with high throughput enables dynamic profiling of immune cell and drug response from patient samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Evidence for an effect of receptor density on ligand occupancy and agonist EC50 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Variable Responses to SR-717 Across Different STING Variants
Welcome to the technical support center for understanding the variable responses of different STING (Stimulator of Interferon Genes) variants to the non-nucleotide agonist, SR-717. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate STING?
A1: this compound is a systemically active, non-nucleotide small molecule agonist of STING.[1][2] It functions as a direct mimetic of the natural STING ligand, cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP).[2][3][4] Upon binding, this compound induces a "closed" conformation in the STING dimer, which is characteristic of STING activation.[2][4][5] This conformational change initiates a downstream signaling cascade, leading to the phosphorylation of TBK1 and IRF3, and subsequent production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4][6]
Q2: Why do different STING variants show variable responses to this compound?
A2: Human STING is known to have several prevalent single-point mutations or polymorphisms that can alter its structure and function.[5] These variations can affect the binding affinity of this compound to the STING protein, the stability of the activated STING conformation, or the efficiency of downstream signaling. For example, the R232H polymorphism (rs1131769) has been shown to result in a reduced IFNα response upon STING activation.[7][8] Conversely, certain variants, such as those associated with STING-associated vasculopathy with onset in infancy (SAVI), are constitutively active, meaning they signal without a ligand, which can also impact the observed response to an exogenous agonist like this compound.[9][10][11]
Q3: What are some common readouts to measure this compound-mediated STING activation?
A3: Several cellular assays can be employed to quantify STING activation. Common readouts include:
-
Interferon-β (IFN-β) production: Measured by ELISA or through an IFN-β promoter-driven luciferase reporter assay.[5][12]
-
Phosphorylation of STING pathway proteins: Detection of phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3) via Western blot.[4][7]
-
Cytokine and chemokine induction: Quantification of downstream gene expression (e.g., IFNB1, CXCL10, IL6) by RT-qPCR or protein levels by ELISA.[4][13]
-
STING oligomerization: Assessed by non-reducing SDS-PAGE or blue native PAGE.[14]
Q4: I am not observing a robust response to this compound in my experiments. What are some potential troubleshooting steps?
A4: Several factors could contribute to a weak or absent response to this compound. Consider the following:
-
Cell Line Authentication: Ensure your cell line expresses the STING variant you intend to study and that the pathway is intact. Some common cell lines, like HEK293T, do not endogenously express STING and require transfection.[14]
-
This compound Solubility and Stability: this compound has specific solubility requirements. Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure it is fully dissolved before diluting in culture media.[3][15] Refer to the manufacturer's instructions for optimal storage conditions to avoid degradation.[3]
-
Dose and Time Course: Perform a dose-response and time-course experiment to determine the optimal concentration of this compound and incubation time for your specific cell line and STING variant.
-
Assay Sensitivity: The sensitivity of your readout is crucial. For example, if measuring cytokine secretion, ensure your ELISA kit has the appropriate detection range. For reporter assays, optimize transfection efficiency and cell density.
-
Mycoplasma Contamination: Mycoplasma can activate innate immune pathways and interfere with STING signaling. Regularly test your cell cultures for contamination.
Troubleshooting Guides
Issue 1: High background signal in STING activation assays
| Potential Cause | Troubleshooting Step |
| Constitutively Active STING Variant | Some STING variants, particularly those associated with diseases like SAVI (e.g., N153S, V155M), exhibit ligand-independent signaling.[10][16] This can lead to high basal activity. Consider using a lower expression plasmid or comparing to a well-characterized wild-type STING. |
| Cell Culture Conditions | Over-confluent or stressed cells can have elevated basal innate immune signaling. Ensure cells are healthy and seeded at an appropriate density. |
| Transfection Reagent Toxicity | Some transfection reagents can induce a non-specific inflammatory response. Optimize the amount of reagent and DNA used, and consider using a less toxic alternative. |
| Endotoxin Contamination | Endotoxins in plasmid DNA preparations or media can activate other pattern recognition receptors. Use endotoxin-free plasmid isolation kits and reagents. |
Issue 2: Inconsistent results between experimental replicates
| Potential Cause | Troubleshooting Step |
| Variable this compound Concentration | Ensure accurate and consistent dilution of this compound stock solutions for each experiment. Prepare a master mix for treating replicate wells. |
| Inconsistent Cell Seeding | Variations in cell number per well can lead to different responses. Use a cell counter for accurate seeding and ensure even cell distribution in plates. |
| Edge Effects in Multi-well Plates | The outer wells of a plate can be prone to evaporation, leading to altered concentrations of reagents. Avoid using the outermost wells for critical experiments or ensure proper humidification in the incubator. |
| Passage Number of Cells | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage range for all experiments. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound in a common cellular model. Note that EC50 values can vary depending on the cell line, STING variant, and specific assay conditions.
| Cell Line | STING Genotype | Assay | This compound EC50 | Reference |
| ISG-THP1 | Wild-Type (WT) | ISG Reporter | 2.1 µM | [3][15] |
| ISG-THP1 | cGAS Knockout (KO) | ISG Reporter | 2.2 µM | [3][15] |
A study investigating a light-activated version of this compound screened the parent compound against five human STING variants. The results indicated that the HAQ and AQ variants showed the most potent activation.[5]
Experimental Protocols
Protocol 1: Measuring this compound-induced IFN-β Secretion by ELISA
This protocol describes how to measure the secretion of IFN-β from cells expressing a specific STING variant following treatment with this compound.
Materials:
-
Cells expressing the STING variant of interest (e.g., transfected HEK293T or a stable cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (for this compound stock solution)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell type (e.g., 5 x 10^4 cells/well for THP-1 cells) and allow them to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[15] Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 30 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[12]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Use the plate reader to measure the absorbance. Calculate the concentration of IFN-β in each sample based on the standard curve. Plot the IFN-β concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Western Blot for Phosphorylated TBK1 (p-TBK1)
This protocol outlines the detection of TBK1 phosphorylation as a marker of STING pathway activation.
Materials:
-
Cells expressing the STING variant of interest
-
6-well cell culture plates
-
This compound
-
DMSO
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-TBK1, anti-total-TBK1, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 3.6 µM) or vehicle control for a predetermined time (e.g., 30 minutes to 4 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-TBK1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total TBK1 and a loading control to ensure equal protein loading.
Visualizations
Caption: this compound activates the STING signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | STING agonist | TargetMol [targetmol.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Constitutively active STING causes neuroinflammation and degeneration of dopaminergic neurons in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Constitutively active STING causes neuroinflammation and degeneration of dopaminergic neurons in mice | eLife [elifesciences.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for detection of cGAMP-induced STING oligomerization in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Validating SR-717's STING-Dependent Effects
Welcome to the technical support center for researchers utilizing SR-717, a non-nucleotide STING agonist. This guide provides troubleshooting advice and detailed experimental protocols in a question-and-answer format to help you validate the STING-dependent effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate the STING pathway?
This compound is a non-nucleotide, small-molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1][2] It functions as a stable mimetic of the natural STING ligand, cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP).[2][3] this compound directly binds to STING, inducing a conformational change that triggers downstream signaling.[4] This leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), ultimately resulting in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[5][6][7]
Diagram: this compound Activation of the STING Pathway
Caption: this compound binds to STING, initiating a signaling cascade.
Q2: What are the essential positive and negative controls for my experiments?
To ensure the specificity of this compound's effects, a robust set of controls is crucial.
| Control Type | Recommendation | Purpose |
| Positive Control | Use a well-characterized STING agonist like 2'3'-cGAMP. | To confirm that the STING pathway in your cell system is functional and responsive. |
| Negative Control (Compound) | Use a vehicle control (e.g., DMSO) at the same concentration as used for this compound. | To account for any effects of the solvent on the cells. |
| Negative Control (Genetic) | Utilize STING knockout (KO) cell lines.[8][9] | To demonstrate that the observed effects of this compound are specifically mediated by STING. This compound should not induce a response in these cells. |
| Negative Control (Cell Line) | Use a cell line known to have a deficient STING pathway (e.g., HEK293T cells, which lack endogenous cGAS and STING expression).[10] | To provide an additional layer of evidence for STING-dependent signaling. |
Troubleshooting Guides
Issue 1: Unexpected this compound activity in STING knockout cells.
If you observe a response to this compound in your STING KO cells, consider the following possibilities:
| Potential Cause | Troubleshooting Step |
| Incomplete Knockout | Verify the knockout efficiency at both the genomic (sequencing) and protein (Western blot) levels.[2] |
| Off-Target Effects | At high concentrations, this compound might have off-target effects. Perform a dose-response experiment to determine the lowest effective concentration. |
| Compensation by Other Pathways | In some instances, chronic absence of a protein can lead to compensatory changes in other signaling pathways. This is less likely for acute treatments but should be considered. |
| Contamination of Cell Line | Ensure your STING KO cell line has not been contaminated with wild-type cells. Perform regular checks of your cell stocks. |
Diagram: Troubleshooting Workflow for Unexpected Activity in STING KO Cells
Caption: A logical approach to troubleshooting unexpected results.
Issue 2: No or low IFN-β production after this compound treatment.
If this compound fails to induce IFN-β, follow these troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Cell Line Not Responsive | Confirm that your cell line expresses all necessary components of the STING pathway. Test with a positive control (2'3'-cGAMP). |
| Suboptimal this compound Concentration | Perform a dose-response experiment to find the optimal concentration of this compound for your cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the peak of IFN-β production. |
| ELISA Issues | Review the ELISA protocol for errors in reagent preparation, incubation times, or washing steps. Use an ELISA troubleshooting guide for common problems like low signal.[11][12][13][14] |
| Degraded this compound | Ensure this compound has been stored correctly and is not expired. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
CETSA is a powerful method to confirm the direct binding of this compound to STING in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[15]
Materials:
-
Cells expressing STING (e.g., THP-1)
-
This compound and vehicle control (DMSO)
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-STING antibody
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control at the desired concentration for 1 hour at 37°C.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble STING by Western blot.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble STING as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
CETSA Troubleshooting:
| Problem | Possible Cause & Solution |
| No thermal shift observed | - This compound concentration too low: Increase the concentration. - Weak binding affinity: CETSA is more effective for compounds with higher affinity. - Inappropriate temperature range: Adjust the temperature gradient to better capture the melting transition. |
| High variability between replicates | - Uneven heating: Ensure the thermal cycler provides uniform heating. - Pipetting errors: Use precise pipetting techniques. |
Protocol 2: IFN-β ELISA
This protocol measures the secretion of IFN-β, a key downstream effector of STING activation.
Materials:
-
Human or mouse IFN-β ELISA kit
-
Cell culture supernatant from this compound-treated and control cells
-
Microplate reader
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., THP-1 at 5 x 10^5 cells/well in a 96-well plate) and allow them to adhere. Treat with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) or controls for 24 hours.[16]
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA Procedure: Follow the manufacturer's instructions for the IFN-β ELISA kit. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate.[1]
-
Data Analysis: Measure the absorbance at the recommended wavelength and calculate the IFN-β concentration based on the standard curve.
Protocol 3: Western Blot for STING Pathway Phosphorylation
This method detects the phosphorylation of key signaling proteins downstream of STING activation.[6]
Materials:
-
Cells treated with this compound or controls
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (p-STING, p-TBK1, p-IRF3, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 30 minutes to 4 hours) to capture transient phosphorylation events. Lyse the cells in buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[17][18]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Compare the levels of phosphorylated proteins in this compound-treated samples to controls. Remember to normalize to total protein levels.
Western Blot Troubleshooting:
| Problem | Possible Cause & Solution |
| Weak or no phospho-signal | - Timing is critical: Phosphorylation can be transient. Perform a time-course experiment. - Phosphatase activity: Ensure phosphatase inhibitors are fresh and active in your lysis buffer. - Antibody issues: Use a validated antibody at the recommended dilution. |
| High background | - Insufficient blocking or washing: Increase blocking time or the number of washes.[19] - Antibody concentration too high: Titrate your primary and secondary antibodies. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response [frontiersin.org]
- 11. maxanim.com [maxanim.com]
- 12. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 13. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Validation & Comparative
Comparing the efficacy of SR-717 versus natural cGAMP
A Comparative Analysis of SR-717 and Natural cGAMP in STING Pathway Activation
The discovery of the cGAS-STING pathway as a critical component of the innate immune system has spurred the development of novel immunotherapies for cancer and other diseases. Central to this pathway is the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), the natural ligand that binds to and activates the STING (Stimulator of Interferon Genes) protein, leading to the production of type I interferons and other pro-inflammatory cytokines. While natural cGAMP demonstrates potent immune activation, its therapeutic potential is limited by factors such as poor cell permeability and metabolic instability. This has led to the development of synthetic STING agonists, such as this compound, a non-nucleotide small molecule designed to overcome these limitations. This guide provides a detailed comparison of the efficacy of this compound versus natural cGAMP, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Agonists
Natural cGAMP is an endogenous second messenger produced by the enzyme cGAS (cyclic GMP-AMP synthase) upon detection of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage.[1][2] Upon binding to the STING dimer, cGAMP induces a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor IRF3, which dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other immune-stimulatory genes.[1][3]
This compound is a synthetic, non-nucleotide small molecule that acts as a direct mimetic of cGAMP.[4] Structural studies have revealed that this compound binds to the same site on STING as cGAMP and induces an identical "closed" conformational change, effectively initiating the same downstream signaling cascade.[4][5] A key advantage of this compound is its improved metabolic stability and potential for systemic administration, addressing the shortcomings of natural cyclic dinucleotides.[4]
In Vitro Efficacy: A Quantitative Comparison
The potency of STING agonists is typically assessed by their ability to induce the expression of interferon-stimulated genes (ISGs) in reporter cell lines. The following table summarizes the half-maximal effective concentration (EC50) values for this compound in inducing an ISG response in human monocytic THP-1 cells.
| Compound | Cell Line | Assay | EC50 (µM) | Reference |
| This compound | ISG-THP-1 (Wild-Type) | ISG Reporter | 2.1 | [6] |
| This compound | ISG-THP-1 (cGAS KO) | ISG Reporter | 2.2 | [6] |
| This compound | B16 Cells | STING Binding (Competitive) | 7.8 (IC50) | [7] |
Note: Direct head-to-head EC50 comparisons in the same study were not available in the searched literature. The IC50 value represents the concentration required to inhibit 50% of cGAMP binding.
In Vivo Antitumor Activity
Preclinical studies in murine cancer models have demonstrated the in vivo efficacy of this compound as an antitumor agent. Systemic administration of this compound has been shown to inhibit tumor growth and prolong survival.[8] This effect is attributed to the activation of CD8+ T cells, natural killer (NK) cells, and dendritic cells within the tumor microenvironment, as well as the facilitation of antigen cross-priming.[4][5]
| Compound | Mouse Model | Tumor Model | Dosing Regimen | Outcome | Reference |
| This compound | C57BL/6 | B16.F10 Melanoma | 10 mg/kg, i.v., every 2 days for 3 doses | Antitumor activity | [8] |
| This compound | C57BL/6 | B16.F10 Melanoma | 30 mg/kg, i.p., daily for 7 days | Inhibited tumor growth | [8] |
While direct comparative in vivo studies with natural cGAMP are not extensively detailed in the available literature, the ability of this compound to be administered systemically and demonstrate efficacy highlights a significant advantage over natural cGAMP, which is often administered intratumorally due to its instability.[9]
Signaling Pathway and Experimental Workflow
To understand the mechanism of STING activation and the workflow for evaluating agonist efficacy, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA and activated by both natural cGAMP and this compound.
Caption: A generalized workflow for the in vitro comparison of STING agonist efficacy.
Experimental Protocols
In Vitro ISG Reporter Assay
-
Cell Culture: THP-1-ISG reporter cells, which contain a luciferase gene under the control of an interferon-stimulated response element (ISRE), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates. The following day, the cells are treated with a serial dilution of this compound or natural cGAMP.
-
Incubation: The treated cells are incubated for 6 to 24 hours to allow for STING activation and subsequent reporter gene expression.
-
Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to ISG expression, is measured using a luminometer.
-
Data Analysis: The data is normalized to untreated controls, and dose-response curves are generated to calculate the EC50 values for each compound.
In Vivo Antitumor Efficacy Study
-
Animal Model: C57BL/6 mice are used for these studies. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: B16.F10 melanoma cells are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size.[8]
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered systemically, for example, at a dose of 30 mg/kg via intraperitoneal injection daily for seven days.[8] The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined size, at which point tumors are excised and weighed. Animal survival may also be monitored as a primary endpoint.
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations (e.g., CD8+ T cells, NK cells) by flow cytometry to understand the mechanism of action.[5]
Conclusion
This compound represents a promising synthetic STING agonist that effectively mimics the action of natural cGAMP. While both molecules activate the STING pathway, this compound's non-nucleotide structure confers advantages in terms of metabolic stability and the potential for systemic delivery, which has been demonstrated in preclinical antitumor studies. The quantitative data, though not from direct head-to-head comparisons in all cases, indicates that this compound is a potent activator of the STING pathway. The experimental protocols provided offer a framework for researchers to conduct their own comparative studies. Further research directly comparing the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of this compound and various formulations of natural cGAMP will be invaluable for the continued development of STING-targeting immunotherapies.
References
- 1. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | STING agonist | TargetMol [targetmol.com]
- 9. bioscience.co.uk [bioscience.co.uk]
A Comparative Analysis of STING Agonism: SR-717 versus DMXAA
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response.[1] The activation of STING leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn orchestrate a broader adaptive immune response.[2][3][4] This has made STING an attractive target for cancer immunotherapy, leading to the development of various STING agonists.[5][6][7]
This guide provides a comparative analysis of two such agonists: SR-717, a novel non-nucleotide small molecule, and DMXAA (5,6-dimethylxanthenone-4-acetic acid), a well-studied vascular disrupting agent. We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide an overview of the methodologies used to evaluate their efficacy.
Mechanism of Action: A Tale of Two Agonists
While both this compound and DMXAA target the STING pathway, their molecular interactions and species specificity differ significantly.
This compound is a systemically active, non-nucleotide STING agonist designed to mimic the action of the natural STING ligand, cyclic GMP-AMP (cGAMP).[8] X-ray crystallography has shown that this compound binds to the same site on the STING protein as natural activators.[5] This binding induces a conformational change in STING, leading to its activation and the subsequent downstream signaling cascade involving TBK1 and IRF3, culminating in the production of type I interferons and other inflammatory cytokines.[2][8] This activation promotes the maturation and activation of dendritic cells, natural killer (NK) cells, and enhances the cross-priming of CD8+ T cells, which are crucial for anti-tumor immunity.[5][8]
DMXAA was one of the first small molecules identified to have anti-tumor activity through STING activation.[9] However, its utility has been hampered by a critical limitation: it is a potent agonist of murine STING but does not effectively activate human STING.[4][10] In fact, in human cells, DMXAA acts as a partial agonist or even an antagonist, capable of interfering with the activation of human STING by other agonists.[11][12] In mice, DMXAA directly binds to STING, activating the TBK1-IRF3 and NF-κB signaling axes to induce type I IFNs and a range of pro-inflammatory cytokines like TNF-α.[9][10] Its anti-tumor effects in murine models are also attributed to its potent vascular-disrupting properties, leading to tumor hemorrhagic necrosis.[3][9][10]
Data Presentation: Performance at a Glance
The following tables summarize the quantitative data available for this compound and DMXAA, providing a clear comparison of their biochemical and cellular activities.
| Parameter | This compound | DMXAA | Reference |
| Agonist Type | Non-nucleotide cGAMP mimetic | Flavone-acetic acid derivative | [8][9] |
| Human STING Activity | Agonist | Partial Agonist / Antagonist | [5][11][12] |
| Murine STING Activity | Agonist | Potent Agonist | [8][10] |
| IFN-β Induction (EC80) | 3.6 µM (in THP-1 cells) | Inactive in human cells | [2] |
| Competitive Binding (IC50) | 7.8 µM (vs 2',3'-cGAMP) | N/A for human STING | [2] |
| Table 1: Biochemical and Cellular Activity Comparison |
| Parameter | This compound | DMXAA | Reference |
| Administration Route | Systemic (Intraperitoneal) | Intratumoral, Intraperitoneal | [2][9] |
| Effective Dose (Mouse) | 30 mg/kg | 25-40 mg/kg | [2][9][13] |
| Observed Effects | Suppressed tumor growth, prevented metastasis, increased CD8+ T and NK cells, induced PD-L1 expression. | Tumor regression, vascular disruption, induction of TNFα and IFNβ, potential for T cell toxicity at high doses. | [5][8][9] |
| Key Downstream Cytokines | IFN-β, IL-6, PD-L1 | IFN-β, TNF-α, IL-6, CXCL10 | [8][9][14] |
| Table 2: In Vivo Anti-Tumor Activity in Murine Models |
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams depict the STING signaling pathway and a general workflow for evaluating STING agonists in vivo.
Caption: The cGAS-STING signaling pathway.
Caption: Generalized workflow for in vivo evaluation of STING agonists.
Experimental Protocols
The evaluation of STING agonists relies on a set of standardized in vitro and in vivo assays to determine their potency, mechanism of action, and therapeutic efficacy.
Cytokine Induction Assay in THP-1 Cells
This in vitro assay is fundamental for quantifying the ability of a compound to activate the STING pathway and induce a downstream response.
-
Cell Culture: Human monocytic THP-1 cells, which endogenously express STING, are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).
-
Stimulation: Cells are seeded into multi-well plates and treated with various concentrations of the STING agonist (e.g., this compound) or a control (e.g., DMSO vehicle, cGAMP as a positive control).
-
Incubation: The cells are incubated for a period of 18-24 hours to allow for STING activation and cytokine production.
-
Quantification: The supernatant is collected, and the concentration of secreted cytokines, particularly IFN-β and IL-6, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex immunoassay (e.g., Luminex).[2][12] The results are used to determine dose-response curves and calculate potency values like EC50.
In Vivo Syngeneic Mouse Tumor Models
This experimental approach is crucial for assessing the anti-tumor efficacy and immunological effects of STING agonists in a living organism.
-
Model Selection: An immunocompetent syngeneic mouse strain (e.g., BALB/c or C57BL/6) is chosen, along with a compatible tumor cell line (e.g., CT26 colon carcinoma for BALB/c).
-
Tumor Implantation: A specific number of tumor cells (e.g., 5 x 10^5) are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. The STING agonist is administered via a specified route (e.g., intraperitoneally for systemic agents like this compound, or intratumorally).[2][9] A vehicle control group is always included.
-
Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated. The overall health and survival of the mice are also monitored.
-
Endpoint Analysis: At the end of the study (or at specific time points), tumors and spleens may be harvested. Flow cytometry can be used to analyze the immune cell populations (e.g., CD8+ T cells, NK cells) within the tumor microenvironment.[8][9] Serum can be collected to measure systemic cytokine levels.
Conclusion
This compound and DMXAA represent two distinct approaches to STING agonism. This compound is a modern, systemically active non-nucleotide agonist that effectively activates human STING, demonstrating significant anti-tumor activity and immune cell activation in preclinical models.[5][8] Its development marks a significant step towards a clinically viable systemic STING agonist.
In contrast, DMXAA, while a powerful tool for studying the STING pathway in mice, is limited by its species selectivity.[4][10] Its failure in human clinical trials, likely due to its inability to potently activate human STING, underscores the importance of species-specific drug development.[10] While DMXAA's potent vascular-disrupting effects in mice are noteworthy, its complex and partial antagonistic behavior in human cells makes it unsuitable for clinical use.[11][12] For researchers and drug developers, this compound represents the more promising therapeutic candidate for human applications, while DMXAA remains a valuable, albeit murine-specific, research tool.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 10. Mouse, but not human STING, binds and signals in response to the vascular disrupting agent DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Comparison: SR-717 vs. MSA-2, a Guide for Researchers
For researchers and drug development professionals navigating the landscape of novel immunotherapies, the selection of potent and specific STING (Stimulator of Interferon Genes) agonists is a critical step. This guide provides a direct head-to-head in vitro comparison of two prominent non-nucleotide STING agonists, SR-717 and MSA-2. The following analysis is based on published experimental data to facilitate an informed decision-making process.
Quantitative Performance Analysis
The in vitro efficacy of this compound and MSA-2 has been evaluated across several key parameters, including STING activation potency and cytotoxic activity in cancer cell lines. The data presented below is collated from various studies to provide a comparative overview.
| Parameter | This compound | MSA-2 | Cell Line / Assay Condition |
| EC50 (IFN-β Induction) | 2.1 µM | 8.3 µM | ISG-THP1 (Wild-Type) |
| 2.2 µM | 24 µM | ISG-THP1 (cGAS KO) / human STING (HAQ) | |
| IC50 (Cytotoxicity) | >100 µM | >100 µM | HCT116 (human colorectal carcinoma) |
| >100 µM | >100 µM | CT-26 (murine colon carcinoma) | |
| >100 µM | >100 µM | 4T1 (murine breast cancer) | |
| >100 µM | >100 µM | B16-F10 (murine melanoma) |
Note: The EC50 values for MSA-2 are for the wild-type and HAQ variants of human STING, while the this compound EC50 values are from experiments in ISG-THP1 wild-type and cGAS knockout cells. Cytotoxicity data is derived from a direct comparative study.
Mechanism of Action: STING Pathway Activation
Both this compound and MSA-2 are non-nucleotide agonists that directly bind to the STING protein, inducing a conformational change that initiates downstream signaling. This activation cascade leads to the phosphorylation of TBK1 and IRF3, and the activation of NF-κB. Subsequently, these transcription factors translocate to the nucleus to drive the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines. This innate immune response is crucial for priming an anti-tumor adaptive immune response.
Experimental Protocols
In Vitro Cytotoxicity Assessment by MTT Assay
This protocol details the methodology used for the direct comparative analysis of the cytotoxic effects of this compound and MSA-2 on various cancer cell lines.[1]
1. Cell Culture and Seeding:
-
Human colorectal carcinoma (HCT116), murine colon carcinoma (CT-26), murine breast cancer (4T1), and murine melanoma (B16-F10) cell lines are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Cells are seeded into 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
Stock solutions of this compound and MSA-2 are prepared in DMSO.
-
Serial dilutions of each compound are made in culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with medium containing the different concentrations of this compound or MSA-2. A vehicle control (DMSO) is also included.
3. Incubation:
-
The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Assay:
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
-
Dose-response curves are generated by plotting cell viability against the logarithm of the compound concentration.
-
The IC50 values are determined using a non-linear regression model (e.g., 4PL).
Summary and Conclusion
Both this compound and MSA-2 are effective non-nucleotide STING agonists that activate the innate immune signaling pathway. Based on the available in vitro data, this compound demonstrates higher potency in inducing IFN-β production with a lower EC50 value compared to MSA-2 in the tested cell lines. However, in direct comparative cytotoxicity assays, neither compound exhibited significant direct cytotoxic effects on the cancer cell lines evaluated at concentrations up to 100 µM.[1] This suggests that their anti-tumor activity is primarily mediated through the activation of the immune system rather than direct cell killing.
The choice between this compound and MSA-2 for further research and development may depend on specific experimental contexts, such as the desired potency, the specific STING variants being targeted, and the formulation and delivery strategies being considered. The experimental protocols provided herein offer a standardized framework for conducting further comparative in vitro studies.
References
The Dawn of Systemic STING Activation: Advantages of Non-Nucleotide Agonists Over Traditional Cyclic Dinucleotides
For researchers, scientists, and drug development professionals, the quest for potent and systemically active immunotherapies is paramount. The Stimulator of Interferon Genes (STING) pathway has emerged as a critical nexus in innate immunity, and its activation holds immense promise for cancer therapy. While first-generation STING agonists, primarily cyclic dinucleotides (CDNs), have shown preclinical efficacy, their clinical translation has been hampered by significant limitations. This guide provides a comprehensive comparison of the novel, non-nucleotide STING agonist SR-717 against traditional CDNs, highlighting its advantages supported by experimental data.
The limitations of CDNs, such as cGAMP, are largely due to their inherent physicochemical properties. Their high polarity and susceptibility to enzymatic degradation lead to poor membrane permeability and rapid clearance, necessitating intratumoral administration.[1] This localized delivery restricts their use to accessible tumors and often results in modest systemic anti-tumor responses.
This compound, a non-nucleotide small molecule, was developed to overcome these hurdles. It is a potent cGAMP mimetic that, unlike CDNs, is metabolically stable and can be administered systemically, opening the door to treating a broader range of cancers, including metastatic disease.[2][3] this compound has demonstrated broad activity across various human STING genetic variants, a challenge for some earlier STING agonists.[2]
Comparative Performance: this compound vs. Cyclic Dinucleotides
The following tables summarize the key performance differences between this compound and representative cyclic dinucleotides based on available preclinical data.
Table 1: In Vitro Potency and Activity
| Parameter | This compound | Cyclic Dinucleotides (e.g., cGAMP) | Key Advantage of this compound |
| Mechanism of Action | cGAMP mimetic, induces "closed" STING conformation[2] | Natural STING ligand, induces "closed" STING conformation | Similar mechanism with superior drug-like properties |
| Binding Affinity (IC50) | 7.8 µM (competitive with cGAMP)[2] | Not typically reported as IC50 | Demonstrates direct and competitive binding to STING |
| ISG Induction (EC50) | 2.1 - 2.2 µM (in THP-1 cells)[4] | ~70-124 µM (in PBMCs and THP-1 cells) | Higher potency in cell-based assays |
| IFN-β Induction (EC80) | 3.6 µM[2] | Data varies depending on cell type and delivery method | Potent induction of Type I interferons |
Table 2: In Vivo Efficacy and Administration
| Parameter | This compound | Cyclic Dinucleotides (e.g., cGAMP) | Key Advantage of this compound |
| Route of Administration | Systemic (Intraperitoneal, Intravenous)[5] | Intratumoral[6] | Enables treatment of inaccessible and metastatic tumors |
| Effective Dose (Mouse) | 10 - 30 mg/kg (systemic)[5] | 2.5 - 10 µg (intratumoral)[6] | Effective systemically, though at a higher dose |
| Anti-Tumor Efficacy | Significant tumor growth inhibition and prolonged survival in melanoma, colon, and glioma models[5][7] | Tumor growth inhibition in injected lesions[1] | Potent systemic anti-tumor activity leading to cures and immune memory |
| Immune Cell Activation | Activates CD8+ T cells, NK cells, and dendritic cells in spleen and tumor[3] | Primarily local immune cell activation within the tumor microenvironment | Induces a broad, systemic anti-tumor immune response |
Table 3: Pharmacokinetic and Physicochemical Properties
| Parameter | This compound | Cyclic Dinucleotides (e.g., cGAMP) | Key Advantage of this compound |
| Metabolic Stability | Designed for improved stability[2] | Prone to rapid enzymatic degradation by ectonucleotidases (e.g., ENPP1)[8] | Enhanced stability allows for systemic exposure |
| Cell Permeability | Optimized for membrane permeability[2] | Poorly membrane permeable due to high polarity and negative charge[1] | Improved cellular uptake, leading to enhanced in vivo activity |
| Systemic Exposure | Achieves systemic exposure sufficient for anti-tumor efficacy | Rapidly cleared from circulation, negligible systemic exposure after i.t. injection | Enables targeting of distant tumors and metastases |
Signaling Pathways and Experimental Workflows
To understand the context of these findings, it is essential to visualize the STING signaling pathway and the typical workflow for evaluating STING agonists.
References
- 1. Antitumor Activity of cGAMP via Stimulation of cGAS-cGAMP-STING-IRF3 Mediated Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | STING agonist | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Orthogonal Hydroxyl Functionalization of cGAMP Confers Metabolic Stability and Enables Antibody Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of SR-717 with Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. SR-717, a non-nucleotide STING agonist, has demonstrated potent anti-tumor activity by mimicking the natural STING ligand cGAMP.[1][2] A key aspect of its mechanism is the upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells in a STING-dependent manner, providing a strong rationale for combination therapy with immune checkpoint inhibitors.[1][3] This guide provides an objective comparison of the performance of this compound in combination with checkpoint inhibitors, supported by experimental data.
Mechanism of Synergy: this compound and Checkpoint Inhibition
This compound activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the maturation of dendritic cells, enhances antigen presentation, and primes tumor-specific T-cell responses.[3] The subsequent upregulation of PD-L1 on tumor cells, while a mechanism of immune resistance, can be effectively countered by checkpoint inhibitors such as anti-PD-1 or anti-PD-L1 antibodies. The combination therapy, therefore, aims to simultaneously stimulate an anti-tumor immune response with this compound and release the brakes on T-cell activity with a checkpoint inhibitor, leading to a more robust and durable anti-tumor effect.
Preclinical Data: this compound Nanoparticle Formulation with Anti-PD-L1
A recent study investigated the in vivo efficacy of a human serum albumin-based nanoparticle formulation of this compound (SH-NPs) in combination with an anti-PD-L1 antibody in a murine renal cancer model.[4][5] The nanoparticle delivery system was designed to enhance the tumor-targeting and retention of this compound.
Tumor Growth Inhibition
The combination of SH-NPs and anti-PD-L1 antibody resulted in significantly delayed tumor growth compared to either treatment alone.
| Treatment Group | Mean Tumor Volume (Day 16, mm³) |
| Control (PBS) | ~1500 |
| Free this compound | ~1200 |
| Anti-PD-L1 | ~1000 |
| SH-NPs (this compound Nanoparticles) | ~600 |
| SH-NPs + Anti-PD-L1 | ~200 |
| Data is estimated from graphical representations in the source study and presented for comparative purposes. |
Survival Analysis
The combination therapy also led to a notable improvement in the survival rates of the tumor-bearing mice.
| Treatment Group | Survival Outcome |
| Control (PBS) | All mice died within 55 days |
| Free this compound | All mice died within 55 days |
| SH-NPs + Anti-PD-L1 | Significant improvement in survival |
| Specific survival percentages were not detailed in the graphical representation. |
Immunological Correlates
The synergistic anti-tumor effect was associated with favorable changes in the tumor microenvironment.
| Treatment Group | Key Immunological Changes |
| SH-NPs + Anti-PD-L1 | - Significant upregulation of p-TBK1 and p-IRF3 (STING pathway activation markers)[5] - Increased infiltration of Natural Killer (NK) cells[4][5] |
| Free this compound or Anti-PD-L1 alone | - Slight upregulation of p-TBK1 and p-IRF3[5] - No significant improvement in NK cell infiltration[5] |
Experimental Protocols
Below is a detailed methodology for a key in vivo experiment cited in the comparison.
In Vivo Murine Antitumor Efficacy Study
Animal Model:
-
BALB/c mice bearing murine renal cell carcinoma tumors.
Tumor Implantation:
-
Subcutaneous injection of renal cancer cells into the flank of each mouse.
Treatment Groups:
-
Vehicle Control (PBS)
-
Free this compound
-
Anti-PD-L1 antibody
-
SH-NPs (this compound Nanoparticles)
-
SH-NPs + Anti-PD-L1 antibody
Dosing and Administration:
-
SH-NPs (this compound Nanoparticles): Administered intravenously.
-
Anti-PD-L1 Antibody: Administered via intraperitoneal injection.
-
Specific dosages and schedules were not detailed in the provided source.
Monitoring:
-
Tumor volumes were monitored over a period of 16 days.
-
Survival of the mice was monitored for up to 55 days.
Immunological Analysis:
-
Western blotting was used to measure the expression of p-TBK1 and p-IRF3 in tumor tissues.
-
Flow cytometry was used to analyze the infiltration of NK cells in the tumor microenvironment.
References
- 1. Frontiers | Small molecule innate immune modulators in cancer therapy [frontiersin.org]
- 2. Small molecule innate immune modulators in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning cold tumors into hot tumors by improving T-cell infiltration [thno.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. preprints.org [preprints.org]
The Dual-Edged Sword of STING Activation: A Comparative Guide to SR-717 and Other Radiotherapy Combinations for Enhanced Tumor Control
For Immediate Release
In the ongoing quest to amplify the efficacy of radiotherapy, researchers are increasingly looking towards combination therapies that can sensitize tumors to radiation or galvanize the immune system against them. One such area of intense investigation is the activation of the Stimulator of Interferon Genes (STING) pathway. This guide provides a comparative analysis of the non-nucleotide STING agonist SR-717 in the context of radiotherapy and contrasts it with other STING agonists and alternative combination strategies aimed at enhancing tumor control.
This compound: A STING Agonist with a Surprising Twist
This compound is a systemically available, non-nucleotide STING agonist that has demonstrated potent anti-tumor activity by promoting the activation of CD8+ T cells, natural killer cells, and dendritic cells.[1][2] It effectively mimics the natural STING ligand cGAMP, inducing a "closed" conformation of the STING protein to trigger downstream immune signaling.[1]
However, contrary to the expectation that STING activation would uniformly enhance tumor cell killing alongside radiotherapy, preclinical evidence suggests a more complex, context-dependent role for this compound. A recent study investigating the effects of this compound in the context of ionizing radiation found that it conferred a radioprotective effect on normal intestinal tissue.[3]
Key Findings on this compound and Radiation
| Feature | Observation | Reference |
| Model | C57BL/6 mice with radiation-induced intestinal injury | [3] |
| This compound Administration | Intraperitoneal injection | [3] |
| Effect on Survival | Improved survival rate and body weight post-irradiation | [3] |
| Tissue-Specific Effect | Protected the intestine from radiation-induced damage | [3] |
| Cellular Mechanism | Increased cell viability and inhibited apoptosis in irradiated intestinal cells | [3] |
| Signaling Pathway | Mediated through the STING-IL-6 signaling pathway | [3] |
This finding suggests that while this compound is a potent immune stimulator with standalone anti-tumor effects, its combination with radiotherapy might present a dual functionality: protecting normal tissues while potentially stimulating a systemic anti-tumor immune response. Further research is needed to determine if this protective effect extends to tumor cells, which would be counterproductive, or if a therapeutic window exists where it can selectively protect healthy tissue while the immune activation it incites synergizes with radiation for better tumor control.
References
Cross-Reactivity of SR-717 with STING Proteins from Different Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule STING (Stimulator of Interferon Genes) agonist, SR-717, has emerged as a promising agent in cancer immunotherapy due to its ability to induce a robust anti-tumor immune response. A key characteristic of this compound is its broad interspecies and interallelic specificity, making it a valuable tool for preclinical studies across various animal models and suggesting its potential for translation to human clinical applications.[1] This guide provides a comparative analysis of this compound's cross-reactivity with STING proteins from different species, supported by available experimental data.
Quantitative Analysis of this compound Activity Across Species
This compound, a non-nucleotide cGAMP mimetic, activates STING by inducing the same "closed" conformation as its natural ligand.[1] This mechanism contributes to its activity across different species. The following table summarizes the available quantitative data on the potency of this compound against human and mouse STING proteins.
| Species | Cell Line/System | Assay Type | Readout | Potency (EC50/IC50) | Reference |
| Human | ISG-THP-1 (Wild-Type) | Interferon-Stimulated Gene (ISG) Reporter Assay | Luciferase Activity | 2.1 µM (EC50) | [2][3][4][5][6][7] |
| Human | ISG-THP-1 (cGAS KO) | Interferon-Stimulated Gene (ISG) Reporter Assay | Luciferase Activity | 2.2 µM (EC50) | [2][3][4][5][6][7] |
| Human | THP-1 Cells | IFN-β Induction | IFN-β Secretion | EC80 of 3.6 µM | [8] |
| Mouse | B16 Melanoma Cells | Competitive Binding Assay (vs. 2',3'-cGAMP) | IC50 | 7.8 µM (IC50) | [6] |
Activity on Human STING Variants
Genetic polymorphisms in the human STING gene can lead to variations in the protein sequence, potentially affecting the binding and efficacy of STING agonists. This compound has been shown to possess broad activity across different human STING alleles, a critical feature for its therapeutic development.[9] While specific quantitative data for this compound on each variant is not detailed in the provided search results, its described "broad interallelic specificity" suggests activity against common variants such as R232H, G230A, and R293Q.
Comparison with Other STING Agonists
This compound's cross-reactivity profile is a significant advantage compared to some other STING agonists. For instance, the flavonoid-based agonist DMXAA is a potent activator of mouse STING but does not activate the human ortholog. In contrast, this compound demonstrates robust activity in both human and mouse systems, facilitating its preclinical to clinical translation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of STING agonist activity. Below are summaries of key experimental protocols used to evaluate the cross-reactivity of this compound.
Cell-Based Interferon-Stimulated Gene (ISG) Reporter Assay
This assay is a common method to quantify the activation of the STING pathway.
Objective: To determine the potency (EC50) of this compound in activating the STING pathway in a specific cell line.
Methodology:
-
Cell Culture: Use a reporter cell line, such as THP-1 or HEK293T, engineered to express a luciferase gene under the control of an ISG promoter.
-
Compound Treatment: Plate the cells and treat with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 6-24 hours) to allow for STING activation and subsequent luciferase expression.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control and plot the dose-response curve to calculate the EC50 value.[10][11][12][13][14]
IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
This assay directly measures the production of Interferon-beta (IFN-β), a key cytokine produced downstream of STING activation.
Objective: To quantify the amount of IFN-β secreted by cells in response to this compound stimulation.
Methodology:
-
Cell Culture: Plate primary immune cells (e.g., human PBMCs) or cell lines (e.g., THP-1) in appropriate culture medium.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., cGAMP) and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for IFN-β production and secretion.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform a sandwich ELISA using a specific antibody pair for IFN-β to quantify its concentration in the supernatant.[15][16]
-
Data Analysis: Generate a standard curve and determine the concentration of IFN-β in the samples.
Western Blot for STING Pathway Phosphorylation
This technique is used to detect the phosphorylation of key proteins in the STING signaling cascade, confirming pathway activation.
Objective: To qualitatively or semi-quantitatively assess the activation of the STING pathway by observing the phosphorylation of STING, TBK1, and IRF3.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., THP-1, MEFs) and treat with this compound for a short period (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated and total STING, TBK1, and IRF3.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.[17][18][19][20]
Visualizing the STING Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: The STING signaling pathway is activated by cytosolic dsDNA or direct agonists like this compound.
Caption: Workflow for assessing the cross-reactivity of this compound on STING proteins from different species.
References
- 1. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound | STING agonist | TargetMol [targetmol.com]
- 7. This compound | STING激动剂 | MCE [medchemexpress.cn]
- 8. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Small-Molecule STING Activators for Cancer Immunotherapy | MDPI [mdpi.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 19. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validating SR-717's On-Target Activity: A Comparative Guide Using STING Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target activity of SR-717, a non-nucleotide STING (Stimulator of Interferon Genes) agonist. By comparing its effects in wild-type versus STING knockout (KO) cells, researchers can definitively attribute the compound's immunostimulatory properties to the activation of the STING pathway. This validation is a critical step in the preclinical development of novel immunotherapies.
Introduction to this compound and STING Pathway Validation
This compound is a potent non-nucleotide STING agonist that mimics the action of the natural ligand cGAMP, inducing a "closed" conformation of the STING protein and initiating a downstream signaling cascade.[1] This activation of the STING pathway is crucial for antitumor immunity, as it leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines that orchestrate a robust immune response.[1]
To ensure that the biological effects of a compound like this compound are specifically mediated by its intended target, it is essential to perform validation studies using a model system where the target is absent. STING knockout cells provide an ideal platform for this purpose. The principle is straightforward: a true STING agonist will elicit a biological response in wild-type cells expressing STING, but will be inactive in cells where the STING gene has been knocked out.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the detection of cytosolic DNA, which activates cyclic GMP-AMP synthase (cGAS) to produce the second messenger cGAMP. cGAMP then binds to STING, an endoplasmic reticulum-resident protein. This binding triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons and other interferon-stimulated genes (ISGs).
Comparative Analysis of this compound Activity
The following tables summarize the expected and reported outcomes of this compound treatment in wild-type versus STING knockout models.
In Vitro Activity
| Parameter | Cell Line | This compound Treatment | Expected/Observed Outcome | Citation |
| EC50 for ISG Reporter Activity | ISG-THP1 (Wild-Type) | Dose-response | 2.1 µM | [2] |
| ISG-THP1 (cGAS KO) | Dose-response | 2.2 µM | [2] | |
| ISG-THP1 (STING KO) | Dose-response | No significant activity expected | N/A | |
| IFN-β Secretion | Wild-Type THP-1 | Effective Concentration | Significant increase in IFN-β | N/A |
| STING KO THP-1 | Effective Concentration | No significant increase in IFN-β | N/A | |
| Interferon-Stimulated Gene (ISG) Expression (e.g., CXCL10, IFIT1) | Wild-Type THP-1 | Effective Concentration | Robust upregulation of ISG mRNA | N/A |
| STING KO THP-1 | Effective Concentration | No significant upregulation of ISG mRNA | N/A | |
| PD-L1 Expression | Wild-Type THP-1 | 3.8 µM | Induction of PD-L1 expression | [2] |
| STING KO THP-1 | 3.8 µM | No induction of PD-L1 expression (STING-dependent) | [1][2] |
Note: While direct quantitative data for IFN-β secretion and ISG expression in this compound-treated STING KO cells is not publicly available, the established STING-dependency of this compound's mechanism of action strongly supports the expected lack of response.
In Vivo Activity
| Parameter | Animal Model | This compound Treatment | Observed Outcome | Citation |
| Antitumor Efficacy | Wild-Type Mice | 30 mg/kg, intraperitoneal, daily for 7 days | Inhibition of tumor growth | [2] |
| Sting gt/gt (STING KO) Mice | 30 mg/kg, intraperitoneal, daily for 7 days | Lack of antitumor activity | [2] |
Experimental Workflow for Validation
The following diagram outlines a typical workflow for validating the on-target activity of this compound using STING knockout cells.
Detailed Experimental Protocols
The following protocols provide a general framework for conducting validation studies. Specific parameters such as cell density, compound concentrations, and incubation times should be optimized for your experimental setup.
Cell Culture and Treatment
-
Cell Lines: Human monocytic THP-1 cells (wild-type) and THP-1 STING knockout cells.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells at a density of 5 x 10^5 cells/well in a 24-well plate.
-
The following day, treat the cells with the desired concentrations of this compound, a positive control (e.g., cGAMP), and a vehicle control (e.g., DMSO).
-
Incubate for the appropriate time for each downstream assay (e.g., 1-6 hours for Western blotting, 24 hours for ELISA and qPCR).
-
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration in the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with primary antibodies against p-IRF3 (Ser386), p-TBK1 (Ser172), and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β
-
Sample Collection: Collect cell culture supernatants 24 hours after treatment.
-
ELISA Procedure: Quantify the concentration of IFN-β in the supernatants using a commercially available human IFN-β ELISA kit, following the manufacturer's instructions. Generate a standard curve using recombinant human IFN-β.
-
Data Analysis: Read the absorbance at 450 nm and calculate the IFN-β concentration based on the standard curve.
Quantitative Real-Time PCR (qPCR) for ISG Expression
-
RNA Extraction and cDNA Synthesis: After treatment, lyse the cells and extract total RNA. Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers for ISGs (e.g., CXCL10, IFIT1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.
Conclusion
The use of STING knockout cells is an indispensable tool for the unambiguous validation of the on-target activity of novel STING agonists like this compound. The experimental workflow and data presented in this guide provide a robust framework for confirming that the observed immunostimulatory effects are indeed mediated through the STING pathway. This validation is a critical milestone in the preclinical development of promising new immunotherapies.
References
Comparative study of SR-717 and other systemic STING agonists like diABZI
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. Systemic STING agonists, capable of inducing a broad anti-tumor immune response, are of particular interest. This guide provides a comparative overview of two prominent non-nucleotide systemic STING agonists: SR-717 and diABZI. We will delve into their mechanism of action, in vitro potency, cytokine induction profiles, and in vivo anti-tumor efficacy, supported by experimental data and detailed methodologies to aid in research and development.
Mechanism of Action: A Tale of Two Conformations
Both this compound and diABZI are potent activators of the STING pathway, yet they engage the STING protein in distinct manners. This compound, a non-nucleotide cGAMP mimetic, binds directly to the cGAMP binding pocket of STING, inducing a "closed" conformation that is characteristic of activation by the natural ligand.[1][2] This conformational change is crucial for the subsequent recruitment and activation of TBK1, leading to the phosphorylation of IRF3 and the induction of type I interferons and other pro-inflammatory cytokines.[3]
In contrast, diABZI, a dimeric amidobenzimidazole derivative, also binds to the STING dimer but stabilizes it in an "open" conformation.[4][5] Despite this difference in conformational change, diABZI effectively initiates downstream signaling, leading to robust activation of both the IRF3 and NF-κB pathways.[4][6] This unique mode of activation may have implications for the kinetics and magnitude of the downstream signaling cascade.
In Vitro Potency: A Quantitative Look at STING Activation
The in vitro potency of STING agonists is typically assessed by their ability to induce the expression of interferon-stimulated genes (ISGs) or the secretion of type I interferons, such as IFN-β. The half-maximal effective concentration (EC50) is a key metric for comparison.
| Agonist | Cell Line | Assay | EC50 | Reference |
| This compound | ISG-THP1 (WT) | ISG Reporter | 2.1 µM | [7] |
| This compound | ISG-THP1 (cGAS KO) | ISG Reporter | 2.2 µM | [7] |
| diABZI | THP1-Dual™ Cells | IRF-Luciferase Reporter | 60.9 nM (diABZI-amine) | [8] |
| diABZI | Murine Splenocytes | IFN-β ELISA | 2.24 µM (diABZI-amine) | [8] |
| diABZI | THP-1 | IFN-β mRNA | ~1.34 µM | [9] |
Note: Direct comparison of EC50 values should be made with caution due to variations in cell lines, assay formats, and specific compound formulations used in different studies. However, the available data suggests that diABZI generally exhibits higher potency in in vitro assays, with EC50 values in the nanomolar to low micromolar range for inducing an IFN-β response.[8][10]
Cytokine Induction Profile: Orchestrating the Immune Response
The therapeutic efficacy of STING agonists is closely linked to the profile of cytokines and chemokines they induce. A robust and broad inflammatory response is crucial for recruiting and activating various immune cells in the tumor microenvironment.
| Agonist | Cytokine/Chemokine | System | Key Findings | Reference |
| This compound | IL-6, IFN-β, TNF-α | In vitro (Marc-145 cells, PAMs) | Significant induction of antiviral cytokines. | [11] |
| This compound | IL-6 | In vivo (mice) | Activation of the STING-IL-6 signaling pathway. | [12] |
| diABZI | IFN-β, IL-6, TNF-α, CXCL10 | In vivo (mice) | Significant increase in serum levels. | [10] |
| diABZI | IFN-β, IL-6, TNF-α | In vitro (Calu-3 cells) | Robust and transient induction. | [10] |
| diABZI | IFNα, IFNβ, CXCL10, IL-6, TNFα | In vitro (murine macrophages) | Potent induction of a broad range of cytokines. | [1] |
Both this compound and diABZI induce a strong pro-inflammatory cytokine response, which is essential for their anti-tumor activity.[10][11][12] This includes the production of type I interferons (IFN-α/β), as well as other key cytokines like TNF-α and IL-6, and chemokines such as CXCL10, which is critical for T-cell recruitment.[10][13]
In Vivo Anti-Tumor Efficacy: Translating Potency to Therapeutic Effect
The ultimate measure of a STING agonist's potential lies in its ability to control tumor growth in preclinical models. Both this compound and diABZI have demonstrated significant anti-tumor efficacy through systemic administration.
| Agonist | Tumor Model | Administration | Key Efficacy Results | Reference |
| This compound | B16F10 melanoma | Intraperitoneal | Significant reduction in tumor growth and prolonged survival. | [14] |
| This compound | Glioma | Intravenous (nanoparticle formulation) | Moderate inhibition of tumor growth as a free drug; significant reduction with nanoparticle delivery. | [11] |
| diABZI | CT26 colorectal cancer | Intravenous | Significant inhibition of tumor growth. | [4] |
| diABZI | Colorectal cancer (mouse model) | Intravenous | Significantly inhibits tumor growth. | [4] |
Systemic administration of this compound has been shown to promote the activation of CD8+ T cells, natural killer (NK) cells, and dendritic cells, leading to anti-tumor activity.[2] Similarly, diABZI has been shown to enhance the cytotoxicity of T cells towards cancer cells and improve antigen presentation.[15]
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro STING Activation Assay (THP-1 Reporter Cells)
-
Cell Culture: Maintain THP1-Dual™ reporter cells (InvivoGen) in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 µg/ml Normocin™, and 10 µg/ml Blasticidin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 100,000 to 200,000 cells per well.
-
Agonist Preparation: Prepare serial dilutions of this compound or diABZI in cell culture medium.
-
Treatment: Add the agonist dilutions to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Assay: Measure the activity of the secreted luciferase in the supernatant according to the manufacturer's protocol (e.g., using QUANTI-Luc™).
-
Data Analysis: Calculate the EC50 values from the dose-response curves using a suitable software (e.g., GraphPad Prism).
Cytokine Profiling by ELISA
-
Sample Collection: Collect cell culture supernatants or serum from in vivo studies. Centrifuge to remove debris.
-
ELISA Procedure: Use commercially available ELISA kits for the specific cytokines of interest (e.g., human or mouse IFN-β, TNF-α, IL-6). Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
In Vivo Anti-Tumor Efficacy Study
-
Animal Model: Use a syngeneic tumor model, such as CT26 colorectal cancer in BALB/c mice or B16F10 melanoma in C57BL/6 mice.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), begin treatment with the STING agonist via the desired route of administration (e.g., intravenous or intraperitoneal). Include a vehicle control group.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight and overall health of the mice.
-
Endpoint Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. Efficacy is evaluated by comparing tumor growth inhibition and overall survival between the treatment and control groups. Tumors and spleens may be harvested for further analysis of immune cell infiltration and cytokine levels.[10]
Conclusion
Both this compound and diABZI are potent systemic STING agonists with significant promise for cancer immunotherapy. While diABZI appears to exhibit higher in vitro potency, both compounds induce a robust pro-inflammatory cytokine response and demonstrate significant anti-tumor efficacy in vivo. The choice between these agonists for research and development may depend on the specific application, desired pharmacokinetic profile, and the nuances of their distinct mechanisms of action. The provided data and protocols offer a foundation for further investigation into these promising therapeutic agents.
References
- 1. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. invivogen.com [invivogen.com]
- 5. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Stimulator of Interferon Gene Agonists Induce an Innate Antiviral Response against Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a Non-Nucleotide STING Agonist, Displayed Anti-Radiation Activity in a IL-6 Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Immunomodulatory Profiles of SR-717 and Other Leading Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory properties of the novel STING (Stimulator of Interferon Genes) agonist SR-717 against three widely used adjuvants: Alum, CpG oligodeoxynucleotides (CpG ODN), and Monophosphoryl Lipid A (MPLA). The information herein is supported by experimental data to assist in the rational selection of adjuvants for vaccine and immunotherapy development.
Executive Summary
Adjuvants are critical components of modern vaccines, shaping the magnitude and quality of the adaptive immune response. This guide evaluates four adjuvants with distinct mechanisms of action:
-
This compound: A non-nucleotide STING agonist that acts as a direct cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP) mimetic, potently activating the STING pathway to induce robust Type I interferon (IFN) and pro-inflammatory cytokine responses, leading to strong T cell and natural killer (NK) cell activation.
-
Alum: An aluminum salt-based adjuvant, most commonly aluminum hydroxide, which is known to induce a strong Th2-biased immune response, favoring antibody production. It is a poor inducer of cellular immunity.
-
CpG ODN: A synthetic oligodeoxynucleotide containing unmethylated CpG motifs that acts as a Toll-like receptor 9 (TLR9) agonist, driving a strong Th1-biased immune response, enhancing both humoral and cellular immunity.
-
MPLA: A detoxified derivative of lipopolysaccharide (LPS) that functions as a TLR4 agonist, promoting a Th1-biased immune response and is utilized in several licensed human vaccines.
Comparative Immunomodulatory Profiles
The following tables summarize the key immunomodulatory characteristics and experimental data for this compound and the comparator adjuvants.
Table 1: General Immunomodulatory Characteristics
| Feature | This compound (STING Agonist) | Alum | CpG ODN (TLR9 Agonist) | MPLA (TLR4 Agonist) |
| Innate Immune Receptor | STING | NLRP3 Inflammasome | TLR9 | TLR4 |
| Primary Signaling Pathway | cGAS-STING-TBK1-IRF3/NF-κB | NLRP3-ASC-Caspase-1 | MyD88/TRIF-IRF7/NF-κB | MyD88/TRIF-IRF3/NF-κB |
| Predominant T Helper Response | Strong Th1 | Th2 | Strong Th1 | Th1 |
| Key Cytokine Induction | Type I IFNs (IFN-α/β), TNF-α, IL-6, IL-12 | IL-1β, IL-18, IL-4, IL-5 | IFN-α, IL-12, IFN-γ, TNF-α | IL-12, IFN-γ, TNF-α |
| Cellular Immunity (CTLs) | Strong induction | Weak induction | Strong induction | Moderate to strong induction |
| Humoral Immunity (Antibodies) | Potent, balanced IgG2a/IgG1 | Strong, IgG1-skewed | Strong, IgG2a-skewed | Strong, balanced IgG2a/IgG1 |
| Antigen Presentation | Enhances cross-presentation | Depot effect, enhances uptake | Enhances APC activation | Enhances APC activation |
Table 2: Comparative Antibody Responses (Based on Preclinical Studies)
| Adjuvant | Antigen | IgG Titer (Fold Increase vs. Antigen Alone) | Predominant IgG Isotype | Neutralizing Antibody Titer | Reference |
| STING Agonist (ADU-S100) | Influenza HA-Nanoparticle | ~128-fold | Balanced IgG1/IgG2a | Significantly Increased | [1] |
| Alum | Influenza HA-Nanoparticle | ~10-fold | IgG1 | Moderately Increased | [1] |
| CpG ODN | Influenza HA-Nanoparticle | >100-fold | IgG2a | Significantly Increased | [1] |
| MPLA | Influenza HA-Nanoparticle | Variable | Balanced IgG1/IgG2a | Variable | [1] |
| Alum | SARS-CoV-2 S Protein | N/A | IgG1 > IgG2a/b | High | [2] |
| CpG ODN | Inactivated SARS-CoV-2 | N/A | IgG2b > IgG1 | High | [3] |
| MPLA + QS-21 | Influenza Split Vaccine | Significantly Increased | IgG2a > IgG1 | High | [4] |
Note: Data for STING agonists are based on compounds with a similar mechanism of action to this compound, such as ADU-S100. Direct comparative studies with this compound are limited.
Table 3: Comparative T-Cell and Cytokine Responses (Based on Preclinical Studies)
| Adjuvant | Antigen | Key T-Cell Response | Key Cytokine Profile | Reference |
| STING Agonist (this compound) | N/A (in vivo) | Activation of CD8+ T cells and NK cells | IFN-β, CXCL10, IL-6 | [5] |
| STING Agonist (DMXAA) + TLR7/8 Agonist | Ovalbumin | Increased activated and Ag-specific CD8+ T cells | Increased IFN-γ, Reduced IL-10 | [6][7][8] |
| Alum | Ovalbumin | Poor induction of Th1/CTLs | IL-4, IL-5, IL-10 | [9] |
| CpG ODN | Ovalbumin | Strong Th1 response, increased IFN-γ+ CD8+ T cells | High IFN-γ, IL-12 | [10] |
| MPLA | Ovalbumin | Strong Th1 response, increased IFN-γ+ CD8+ T cells | High IFN-γ, IL-12 | [11] |
| Alum + CpG ODN | Ovalbumin | Inhibition of Th2, shift towards non-polarized or Th1/Th17 in IL-10 KO mice | Reduced IL-5, Increased IFN-γ (in IL-10 KO) | [9] |
| Alum + MPLA | Influenza Vaccine | Generation of protective cytotoxic memory CD8 T cells | Increased IL-6, Granzyme B | [11][12] |
Signaling Pathways
The distinct immunomodulatory profiles of these adjuvants stem from their activation of different innate immune signaling pathways.
This compound (STING Pathway)
This compound, a cGAMP mimetic, directly binds to and activates STING on the endoplasmic reticulum.[5] This triggers a conformational change, leading to the recruitment and activation of Tank-Binding Kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the expression of type I interferons. STING activation also leads to the activation of NF-κB, inducing the production of pro-inflammatory cytokines.
Alum (NLRP3 Inflammasome Pathway)
Alum particles are phagocytosed by antigen-presenting cells (APCs) such as macrophages and dendritic cells. This leads to lysosomal destabilization and the release of cathepsin B, which activates the NLRP3 inflammasome. The assembled inflammasome, consisting of NLRP3, ASC, and pro-caspase-1, leads to the cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
CpG ODN (TLR9 Pathway)
CpG ODNs are recognized by TLR9 within the endosomes of APCs, particularly plasmacytoid dendritic cells (pDCs) and B cells. This interaction leads to the recruitment of the adaptor protein MyD88. The subsequent signaling cascade activates transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and large amounts of type I interferons, which drive a Th1-biased immune response.
MPLA (TLR4 Pathway)
MPLA is a ligand for the TLR4 complex, which is expressed on the surface of APCs. Upon binding, TLR4 initiates two distinct signaling pathways: the MyD88-dependent pathway, which rapidly induces pro-inflammatory cytokines via NF-κB, and the TRIF-dependent pathway, which leads to a later phase of NF-κB activation and the production of type I interferons via IRF3. This dual signaling capacity contributes to a potent Th1-polarizing adjuvant activity.
Experimental Protocols
Detailed methodologies for key immunological assays are provided below.
Measurement of Antibody Titers by ELISA
This protocol is used to quantify antigen-specific antibody levels in serum.
-
Plate Coating: 96-well ELISA plates are coated with the specific antigen (e.g., 2 µg/mL of recombinant protein) in a coating buffer (e.g., PBS, pH 7.4) and incubated overnight at 4°C.
-
Washing and Blocking: Plates are washed three times with wash buffer (PBS with 0.05% Tween-20). Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Serum Incubation: Plates are washed again. Serial dilutions of serum samples from immunized animals are added to the wells and incubated for 2 hours at room temperature.
-
Secondary Antibody Incubation: After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype of interest (e.g., anti-mouse IgG, IgG1, or IgG2a) is added and incubated for 1 hour.
-
Detection: Plates are washed thoroughly. A substrate solution (e.g., TMB) is added, and the colorimetric reaction is allowed to develop in the dark.
-
Data Analysis: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄). The optical density (OD) is measured at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives an OD value above a predetermined cutoff (e.g., twice the background).
Cytokine Profiling by ELISA or Multiplex Assay
This method quantifies the concentration of specific cytokines in culture supernatants or serum.
-
Sample Collection: Collect serum from immunized animals at various time points or collect supernatants from in vitro cell cultures (e.g., splenocytes restimulated with antigen).
-
Assay Performance:
-
ELISA: Use commercially available sandwich ELISA kits for specific cytokines (e.g., IFN-γ, IL-4, IL-6, IL-12). The protocol is similar to the antibody ELISA described above, using a capture antibody for coating, the sample, a detection antibody, and a substrate.
-
Multiplex Assay (e.g., Luminex): Use a bead-based multiplex assay to simultaneously measure multiple cytokines in a small sample volume. The assay involves incubating samples with a mixture of beads, each coated with a capture antibody for a different cytokine. After washing, a biotinylated detection antibody cocktail is added, followed by streptavidin-phycoerythrin. The beads are then analyzed on a specialized flow cytometer.
-
-
Data Analysis: A standard curve is generated using recombinant cytokine standards of known concentrations. The concentration of cytokines in the samples is interpolated from the standard curve.
T-Cell Response by ELISpot
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting T cells.
-
Plate Preparation: 96-well ELISpot plates are coated with a capture antibody against the cytokine of interest (e.g., anti-IFN-γ) and incubated overnight at 4°C.
-
Cell Plating: Plates are washed and blocked. Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals are plated at a known density.
-
Antigen Stimulation: Cells are stimulated in the wells with the specific antigen (e.g., a peptide pool or whole protein) for 18-24 hours in a CO₂ incubator. Positive (e.g., mitogen) and negative (medium alone) controls are included.
-
Detection: Cells are removed, and the plates are washed. A biotinylated detection antibody for the cytokine is added, followed by an enzyme-conjugated streptavidin (e.g., streptavidin-alkaline phosphatase).
-
Spot Development: A precipitating substrate is added, which forms a colored spot at the site of cytokine secretion.
-
Analysis: The plates are dried, and the spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million input cells.
References
- 1. Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Immunogenicity of CpG, MF59-like, and Alum Adjuvant Delta Strain Inactivated SARS-CoV-2 Vaccines in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of STING and TLR 7/8 Agonists as Vaccine Adjuvants for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of STING and TLR 7/8 Agonists as Vaccine Adjuvants for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | CpG-ODN Shapes Alum Adjuvant Activity Signaling via MyD88 and IL-10 [frontiersin.org]
- 10. TLR9 plus STING Agonist Adjuvant Combination Induces Potent Neopeptide T Cell Immunity and Improves Immune Checkpoint Blockade Efficacy in a Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vaccine adjuvants aluminum and monophosphoryl lipid A provide distinct signals to generate protective cytotoxic memory CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide: Evaluating SR-717 Against Other Commercial STING Activators
The activation of the Stimulator of Interferon Genes (STING) pathway is a cornerstone of modern immunotherapy research, bridging innate and adaptive immunity to combat malignancies and infections. The development of synthetic STING agonists aims to harness this pathway, but early-generation cyclic dinucleotide (CDN) activators have faced limitations in metabolic stability and systemic delivery. SR-717 has emerged as a potent, non-nucleotide STING agonist designed to overcome these challenges. This guide provides an objective, data-driven comparison of this compound with other commercially available STING activators to inform researcher selection.
Comparative Analysis of STING Activators
This compound is a non-nucleotide small molecule that functions as a direct mimetic of the endogenous STING ligand 2',3'-cGAMP.[1][2][3] Unlike many synthetic agonists, it induces the same "closed" conformation of the STING protein, a critical step in pathway activation.[2][3][4] This contrasts with other potent non-nucleotide agonists like diABZI, which stabilize an "open" conformation of STING.[5] The primary advantages of this compound lie in its systemic activity and broad efficacy across various species and STING alleles, positioning it as a valuable tool for preclinical in vivo studies.[2][3]
The following table summarizes key performance metrics for this compound and its main commercial alternatives.
| Feature | This compound | diABZI | MSA-2 | 2',3'-cGAMP (Endogenous) | ADU-S100 (CDN Analog) |
| Compound Class | Non-Nucleotide, cGAMP Mimetic | Non-Nucleotide, Amidobenzimidazole | Non-Nucleotide | Cyclic Dinucleotide (CDN) | Synthetic CDN |
| Mechanism | Induces "closed" STING conformation[3][5] | Induces "open" STING conformation[5] | Induces "closed" STING conformation[5] | Endogenous ligand, induces "closed" conformation[5] | STING Agonist[6] |
| Potency (Human) | EC50: ~2.1 µM (ISG-THP1 cells)[1][7] | EC50: ~130 nM (IFN-β induction)[8] | EC50: ~8.3 µM (WT STING)[9] | High-affinity natural ligand[9] | In clinical development[10] |
| Systemic Activity | Yes, demonstrated antitumor activity via intraperitoneal and intravenous routes[4][7][11] | Yes, demonstrated activity via intravenous injection[5][8] | Yes, orally bioavailable[5][6][9] | Limited by poor stability and cell permeability[12] | Designed for intratumoral injection[12] |
| In Vivo Efficacy | Inhibits tumor growth and prolongs survival in mouse models[4][13] | Induces durable antitumor effect and complete tumor regression in mice[5] | Induces tumor regression and synergizes with anti-PD-1 | Benchmark for in vivo studies, but requires delivery vehicles | Showed modest results in early clinical trials[10] |
| Key Advantage | Systemic efficacy as a stable cGAMP mimetic with broad allele specificity | Extremely high potency[5][8] | Oral bioavailability[6] | The natural physiological activator | Clinically tested CDN analog |
STING Signaling Pathway Activation
The diagram below illustrates the canonical cGAS-STING signaling pathway. Cytosolic double-stranded DNA (dsDNA), from pathogens or damaged host cells, is detected by cyclic GMP-AMP synthase (cGAS). cGAS synthesizes the second messenger 2',3'-cGAMP, which binds to STING on the endoplasmic reticulum. This binding event causes a conformational change and translocation of STING, leading to the recruitment and activation of TBK1 and subsequently IRF3. Phosphorylated IRF3 dimerizes, enters the nucleus, and drives the transcription of type I interferons and other pro-inflammatory cytokines. Non-nucleotide agonists like this compound bypass the need for cGAS and directly bind to and activate STING.[5][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | STING agonist | TargetMol [targetmol.com]
- 5. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STING Agonists Products: R&D Systems [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. STING as an emerging therapeutic target for drug discovery: Perspectives from the global patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. immune-system-research.com [immune-system-research.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of SR-717: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for SR-717, a non-nucleotide STING agonist, to ensure the safety of laboratory personnel and compliance with regulations.
This compound is a cGAMP analog that functions as a non-nucleoside STING agonist, demonstrating antitumor activity by promoting immune cell activation.[1] Available as a free acid or a lithium salt, its proper handling and disposal are paramount.[2][3][4][5] This guide outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
The Safety Data Sheet (SDS) for this compound (free acid) indicates that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves.[6]
-
Eye Protection: Use safety goggles with side-shields.[6]
-
Skin and Body Protection: Wear impervious clothing.[6]
-
Respiratory Protection: Use a suitable respirator and ensure adequate ventilation.[6]
Step-by-Step Disposal Procedures
The following procedures are based on the available safety data and standard laboratory practices for chemical waste disposal.
1. Spill Management:
- In case of a spill, evacuate personnel to a safe area.[6]
- Wear full personal protective equipment.[6]
- Prevent further leakage or spillage if it is safe to do so.[6]
- For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[6]
- For solid spills, avoid generating dust.[6]
- Collect the absorbed material and contaminated soil into a suitable, labeled container for disposal.
2. Decontamination:
- Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[6]
- Collect all decontamination materials (e.g., wipes, swabs) for disposal as chemical waste.
3. Waste Collection and Storage:
- All this compound waste, including unused product, contaminated materials, and spill cleanup debris, must be collected in designated, properly labeled, and sealed containers.
- Store waste containers in a well-ventilated area, away from incompatible materials.
- Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
4. Final Disposal:
- Dispose of contaminated material according to your institution's specific waste disposal protocols and in compliance with local, state, and federal regulations.[6]
- Contact your institution's EHS office for guidance on the specific disposal route for this category of chemical waste.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound and its lithium salt.
| Property | This compound (free acid) | This compound (lithium salt) | Reference |
| Molecular Formula | C15H9F2N5O3 | C15H8F2LiN5O3 | [4][7] |
| Molecular Weight | 345.27 g/mol | 351.19 g/mol | [2][7] |
| CAS Number | 2375420-34-9 | 2375421-09-1 | [3][6] |
| Solubility in DMSO | 20 mg/mL (56.95 mM) | 20 mg/mL (56.94 mM) | [1][2] |
| Storage (Powder) | -20°C for 3 years | -80°C for 2 years | [1][8] |
| Storage (In Solvent) | -80°C for 1 year | -20°C for 1 year | [1][8] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process for handling an this compound spill and the general workflow for its proper disposal.
Caption: this compound Spill Response Workflow
Caption: General this compound Disposal Workflow
References
- 1. This compound | STING agonist | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound|SR717|STING agonist|DC Chemicals [dcchemicals.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aobious.com [aobious.com]
- 8. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling SR-717
This document provides crucial safety and logistical information for the handling and disposal of SR-717, a non-nucleotide STING (stimulator of interferon genes) agonist. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound (free acid) is classified with specific hazards that necessitate the use of appropriate personal protective equipment.[1] The GHS classification and corresponding required PPE are summarized below.
Table 1: GHS Hazard Classification for this compound (free acid)
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
| Source: MedChemExpress Safety Data Sheet[1] |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Precautionary Statement Code |
| Eye Protection | Safety goggles with side-shields | P280 |
| Hand Protection | Protective gloves (e.g., nitrile, butyl rubber) | P280 |
| Skin and Body Protection | Impervious clothing (e.g., lab coat) | P280 |
| Respiratory Protection | Suitable respirator | P261 |
| Source: MedChemExpress Safety Data Sheet[1] |
Operational Plan: Handling and Storage
Safe handling and storage of this compound are critical to prevent exposure and maintain the integrity of the compound.
Standard Operating Procedure for Handling this compound:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1] Ensure that a safety shower and eyewash station are readily accessible.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Donning PPE: Before handling the compound, put on all required PPE as specified in Table 2.
-
Weighing and Aliquoting: If working with the solid form, conduct weighing and aliquoting in a fume hood to avoid generating dust. For solutions, which may be prepared in solvents like DMSO, handle with the same level of precaution.[2][3]
-
Spill Management: In the event of a spill, evacuate the immediate area. Use absorbent materials to contain the spill, and decontaminate surfaces with a suitable solvent like alcohol.[1] Dispose of contaminated materials as hazardous waste.[1]
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, protected from light and moisture.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Procedure for Disposal of this compound Waste:
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep solid waste (e.g., contaminated gloves, weigh boats) separate from liquid waste (e.g., unused solutions).
-
Containerization: Collect all this compound waste in clearly labeled, sealed containers. The label should include the chemical name, hazard symbols, and date of accumulation.
-
Disposal Protocol: Dispose of contaminated material in accordance with local, state, and federal regulations for hazardous chemical waste.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Decontamination of Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.
Logical Flow for this compound Waste Disposal
Caption: Decision process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
